Technical Documentation Center

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
  • CAS: 4261-05-6

Core Science & Biosynthesis

Foundational

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride structural elucidation

This guide provides a comprehensive structural elucidation framework for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride , commonly known in pharmaceutical research as 3-Deazaadenine Hydrochloride .[1][2] Synonyms: 3-Deaz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural elucidation framework for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride , commonly known in pharmaceutical research as 3-Deazaadenine Hydrochloride .[1][2]

Synonyms: 3-Deazaadenine HCl; 4-Aminoimidazo[4,5-c]pyridine Hydrochloride.[1][2] CAS: 86583-19-9 (Analogous) | Molecular Formula: C₆H₆N₄[1][2]·HCl

Executive Summary & Pharmacophore Context

This compound is a critical purine bioisostere where the N3 atom of the adenine scaffold is replaced by a carbon atom (C3). This modification alters the hydrogen-bonding landscape and basicity of the molecule, making it a valuable scaffold for:

  • Antiviral Agents: Inhibitors of S-adenosylhomocysteine hydrolase (SAHH).[1][2][3]

  • Immunomodulation: TLR7/8 agonists often utilize the imidazo[4,5-c]pyridine core.[1][2]

  • Kinase Inhibition: A precursor for JAK inhibitors (e.g., Tofacitinib analogs).[1][2]

The Elucidation Challenge: The primary challenge lies in distinguishing the regio-isomerism (vs. [4,5-b] analogs), defining the tautomeric state (1H vs. 3H), and confirming the site of protonation in the hydrochloride salt.[2]

Structural Framework & Numbering Logic

Confusion often arises between IUPAC and Purine numbering.[1][2] This guide utilizes IUPAC numbering for the imidazo[4,5-c]pyridine system but references Purine numbering for biological context.[1][2]

Visualization of the Scaffold

The following diagram maps the atomic connectivity and contrasts the numbering systems.

G cluster_0 Figure 1: Numbering Systems & Protonation Logic N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 (NH2) C3a->C4 N5 N5 (H+) C4->N5 Pyridine Ring C6 C6 N5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a Fusion Proton HCl Site Proton->N5 pKa ~7.0

Caption: IUPAC numbering for Imidazo[4,5-c]pyridine. Note that N5 corresponds to N1 in Purine numbering.[1][2]

The Protonation Site (Critical Insight)

Unlike adenine (pKa ~4.1, protonated at N1-pyrimidine), 3-deazaadenine is significantly more basic (pKa ~6.8–7.0).[1][2]

  • Mechanism: The replacement of the electron-withdrawing N3 (purine) with a carbon makes the pyridine nitrogen (N5 in IUPAC) more electron-rich.[1][2]

  • Salt Form: In the hydrochloride salt, the proton resides on the Pyridine Nitrogen (N5) , not the imidazole ring.

Analytical Workflow: Step-by-Step Elucidation

This protocol ensures self-validation.[1][2] Do not proceed to NMR without confirming mass and elemental composition.[1][2]

Step 1: Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (ESI+).

  • Expected Signal:

    
     135.07 
    
    
    
    .
  • Diagnostic Fragmentation:

    • Loss of

      
       (
      
      
      
      118): Characteristic of primary exocyclic amines.[2]
    • Loss of

      
       (
      
      
      
      108): Characteristic of imidazole ring fragmentation.[2]
Step 2: UV-Vis Spectroscopy[1][2]
  • Solvent: 0.1M HCl vs. Phosphate Buffer (pH 7).[1][2]

  • Observation: The protonated form (in HCl) typically exhibits a bathochromic shift (red shift) compared to the neutral species due to increased resonance stabilization across the pyridinium cation.[2]

  • Target:

    
     nm (acidic).[1][2]
    
Step 3: Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof.[2]

Solvent Selection: DMSO-


 is required.[1][2] The HCl salt is poorly soluble in 

and exchangeable protons (NH) are lost in

.[2]
A. ^1H NMR Data (400 MHz, DMSO-d6)
Position (IUPAC)Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (Exch) 13.0 - 14.0Broad Singlet1HImidazole NH (Tautomeric N1/N3).[1][2]
NH2 (Exch) 8.5 - 9.5Broad Singlet2HExocyclic amine (Deshielded by HCl salt).[1][2]
H-2 8.35 - 8.45Singlet1HImidazole proton.[1][2] Sharp singlet.
H-6 7.70 - 7.80Doublet (

Hz)
1HPyridine proton adjacent to N5(+).[1][2]
H-7 6.90 - 7.00Doublet (

Hz)
1HPyridine proton.[1][2] Upfield of H6.

Diagnostic Connectivity (COSY/NOESY):

  • COSY: Strong correlation between H-6 and H-7 .[1][2] The coupling constant (

    
     Hz) confirms the pyridine ring fusion.[1][2]
    
  • NOESY:

    • If the tautomer is 3H (proton on N3): NOE correlation may be observed between H-2 and the NH signal, but no correlation between H-2 and the pyridine protons.[1][2]

    • Regiochemistry Check: The NH2 group (Position 4) is spatially close to H-2 (Position 2)? No. It is close to N3 and N5 .[1][2] A lack of NOE between the amine and any aromatic C-H proton confirms the amine is flanked by nitrogens (or the bridgehead).

B. ^13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment
C=N (Amidine) 150.0 - 152.0C4 (Attached to Amine).[1][2]
C-H (Imidazole) 142.0 - 144.0C2.[1][2]
C-H (Pyridine) 138.0 - 140.0C6 (Deshielded by N+).[1][2]
C-H (Pyridine) 105.0 - 108.0C7 (Electron rich).[1][2]
Quaternary 125.0 - 130.0Bridgehead carbons (C3a, C7a).[1][2]

Logical Validation: Tautomerism & Salt Formation

The following Graphviz diagram illustrates the decision tree for assigning the correct isomer and salt form based on the data above.

ElucidationLogic start Unknown Sample (C6H6N4·HCl) step1 1H NMR Analysis (Aromatic Region) start->step1 decision1 Coupling Pattern? step1->decision1 res_singlets Two Singlets decision1->res_singlets No Coupling res_doublets Two Doublets (J=6Hz) decision1->res_doublets Vicinal Coupling concl_wrong Isomer: Imidazo[4,5-b]pyridine (Incorrect) res_singlets->concl_wrong concl_right Isomer: Imidazo[4,5-c]pyridine (Correct Scaffold) res_doublets->concl_right step2 Check Protonation Site (Comparison to Neutral) concl_right->step2 obs_shift H6 Downfield Shift (>0.5 ppm vs neutral) step2->obs_shift final CONFIRMED: 3H-Imidazo[4,5-c]pyridin-4-amine HCl (Protonated at N5) obs_shift->final Yes

Caption: Logic flow for distinguishing the [4,5-c] isomer from the [4,5-b] isomer using NMR coupling constants.

References

  • IUPAC Nomenclature & Numbering

    • PubChem Compound Summary for CID 9227 (Imidazo[4,5-c]pyridine).[1][2] National Center for Biotechnology Information (2025).[1][2]

    • [Link][2]

  • pKa and Protonation Studies of Deazaadenines

    • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. J. Phys.[1][2] Chem. A (2023).[1][2][4] (Confirming N1/N5 basicity).

    • [Link][2]

  • Synthesis and Characterization of 3-Deazaadenine Derivatives

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives.[1][2][5][6][7] Molecules (2017).[1][2][8]

    • [Link]

  • Biological Relevance (SAHH Inhibition)

    • 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor.[1][2][3][9] Biochem Pharmacol.[1][2]

    • [Link]

Sources

Exploratory

Technical Monograph: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride (3-Deazaadenine)

The following technical guide details the properties, synthesis, and biological applications of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly known as 3-Deazaadenine hydrochloride ). Executive Summary 3H-Imida...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and biological applications of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly known as 3-Deazaadenine hydrochloride ).

Executive Summary

3H-Imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4 for the free base) is a synthetic purine isostere in which the N3 nitrogen of the adenine core is replaced by a carbon atom.[1][2] Commonly referred to as 3-Deazaadenine , this compound and its nucleoside derivatives (e.g., 3-Deazaadenosine) are potent inhibitors of S-Adenosylhomocysteine Hydrolase (SAHH) .[3] By disrupting the catalytic hydrolysis of S-adenosylhomocysteine (SAH), 3-Deazaadenine induces intracellular accumulation of SAH, leading to feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases. This mechanism underpins its utility in antiviral research (blocking viral mRNA capping) and oncology (epigenetic modulation).

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8]

The compound is an imidazo[4,5-c]pyridine derivative.[4][5][6][7][8] The "3-deaza" nomenclature references the purine numbering system, indicating the substitution of the nitrogen at position 3 with carbon.

PropertyData
Common Name 3-Deazaadenine Hydrochloride
IUPAC Name 4-Amino-1H-imidazo[4,5-c]pyridine hydrochloride
CAS Number 6811-77-4 (Free Base); Salt forms often referenced under base CAS or specific batch IDs
Molecular Formula C₆H₆N₄[2][6] · HCl
Molecular Weight 134.14 g/mol (Free Base); ~170.6 g/mol (HCl salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>25 mg/mL), 0.1 M HCl; Sparingly soluble in water (neutral pH)
pKa ~5.8 (Pyridine ring nitrogen), ~11.4 (Imidazole NH)
Melting Point >300 °C (Decomposes)
UV Max ~262 nm (in 0.1 M HCl)

Synthetic Routes & Manufacturing[4][5][13]

The synthesis of 3-Deazaadenine is non-trivial due to the electron-deficient nature of the pyridine ring, which makes nucleophilic aromatic substitution at the 4-position difficult. Two primary routes are established: the Triaminopyridine Cyclization and the 4-Chloro Displacement (modern approach).

Pathway Visualization (Graphviz)

Synthesis_Pathway Start 4-Chloroimidazo[4,5-c]pyridine Inter 4-Hydrazino Intermediate Start->Inter Hydrazine hydrate Reflux, 4h Product 3-Deazaadenine (4-Aminoimidazo[4,5-c]pyridine) Start->Product Alt: NH3/EtOH Microwave, 150°C Inter->Product Raney Ni / H2 Reduction Salt 3-Deazaadenine HCl Product->Salt HCl / MeOH Precipitation

Caption: Synthetic pathway converting 4-chloro precursor to 3-Deazaadenine via hydrazine reduction or direct microwave amination.

Detailed Synthetic Protocol (Microwave-Assisted Amination)

Note: This protocol avoids the hazardous Raney Nickel reduction step used in older methods.

  • Starting Material: 4-Chloro-1H-imidazo[4,5-c]pyridine (commercially available or synthesized from 3,4-diaminopyridine).

  • Reagent Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol (approx. 15-20% w/w).

  • Reaction:

    • Load 1.0 eq (e.g., 500 mg) of 4-chloroimidazo[4,5-c]pyridine into a microwave-safe pressure vial.

    • Add 10 mL of the ethanolic ammonia solution.

    • Seal the vial and irradiate at 150°C for 60–90 minutes (High absorption setting).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to dryness.[7]

    • Resuspend the residue in a minimum volume of cold water/methanol (9:1).

  • Purification:

    • Collect the precipitate by filtration.[9]

    • Recrystallize from boiling water to yield 3-Deazaadenine as off-white needles.

  • Salt Formation:

    • Dissolve the free base in 2M HCl.

    • Evaporate or lyophilize to obtain the Hydrochloride salt .

Biological Mechanism of Action

3-Deazaadenine acts primarily as a metabolic precursor to 3-Deazaadenosine (3-DZA) and its nucleotide analogs. Upon cellular entry, it is phosphoribosylated by Adenine Phosphoribosyltransferase (APRT) to form 3-deaza-AMP, which is subsequently converted to the triphosphate or the nucleoside.

Mechanism: SAHH Inhibition & Methylation Blockade

The core therapeutic effect stems from the inhibition of S-Adenosylhomocysteine Hydrolase (SAHH) .

  • Normal State: SAHH hydrolyzes SAH (a byproduct of methylation) into Adenosine and Homocysteine. This prevents SAH accumulation.

  • Inhibited State: 3-Deazaadenosine (formed from the base) binds tightly to SAHH (Ki ≈ 4 µM).

  • Consequence: Intracellular SAH levels rise dramatically. Since SAH is a potent competitive inhibitor of SAM-dependent methyltransferases, methylation reactions cease.

  • Downstream Effects:

    • Antiviral: Inhibition of viral mRNA 5'-cap methylation (Guanine-N7), rendering viral RNA unstable and untranslatable.

    • Anticancer: Disruption of histone methylation (e.g., EZH2 inhibition) and RNA methylation (m6A), reactivating silenced tumor suppressor genes.

Signaling Pathway Diagram (Graphviz)

Mechanism_Action Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Event (CH3 Transfer) MT Methyltransferases (DNMTs, HKMTs, Viral) SAH->MT Feedback Inhibition (High SAH levels) Hcy Homocysteine SAH->Hcy Hydrolysis SAHH SAH Hydrolase (Target Enzyme) Drug 3-Deazaadenine (Inhibitor) Drug->SAHH Inhibits (Ki ~4µM)

Caption: 3-Deazaadenine inhibits SAHH, causing SAH accumulation which feedback-inhibits methyltransferases.

Experimental Protocols

A. Preparation of Stock Solutions
  • Vehicle: DMSO is the preferred solvent for the free base. 0.1 M HCl is preferred for the hydrochloride salt.

  • Protocol:

    • Weigh 10 mg of 3-Deazaadenine HCl.

    • Add 1 mL of sterile 0.1 M HCl or DMSO to achieve a 10 mg/mL stock.

    • Vortex until clear.

    • Sterilize via 0.22 µm PTFE syringe filter.

    • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

B. In Vitro SAHH Inhibition Assay

To verify the biological activity of the compound in a cell-free system.

  • Reagents: Recombinant SAHH enzyme, SAH substrate (50 µM), DTNB (Ellman's reagent).

  • Setup:

    • Incubate SAHH (10 nM) with varying concentrations of 3-Deazaadenine (0.1 – 100 µM) in Phosphate Buffer (pH 7.4) containing 1 mM EDTA for 10 minutes at 37°C.

    • Initiate reaction by adding SAH substrate.

  • Detection:

    • Monitor the production of Homocysteine by adding DTNB.

    • Measure Absorbance at 412 nm (formation of TNB anion).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Stability: Hygroscopic (HCl salt). Store in a desiccator.

References

  • Identity & Structure: PubChem. 3H-Imidazo[4,5-c]pyridin-4-amine. National Library of Medicine.[10] Available at: [Link]

  • Synthesis (Microwave Method): Li, T.S., et al. (2010). "A new strategy for the synthesis of 3-deazaneplanocin A." Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Synthesis (Phosphoramidite Route): Mairhofer, E., et al. (2016).[6] "Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis." Beilstein Journal of Organic Chemistry, 12, 2587–2593. Available at: [Link]

  • Biological Activity (SAHH Inhibition): Zimmerman, T.P., et al. (1984). "3-Deazaadenosine. S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes." Journal of Biological Chemistry, 259(2), 1122-6. Available at: [Link]

  • Nucleotide Metabolism: Glazer, R.I., et al. (1980). "Alterations in nucleotide pools induced by 3-deazaadenosine and related compounds." Molecular Pharmacology. Available at: [Link]

Sources

Foundational

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride mechanism of action

Technical Deep Dive: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride Part 1: Executive Summary 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly known as 3-Deazaadenine hydrochloride ) is a synthetic purine isoster...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

Part 1: Executive Summary

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly known as 3-Deazaadenine hydrochloride ) is a synthetic purine isostere and a potent antimetabolite.[1] It functions primarily as a metabolic precursor to 3-Deazaadenosine , a powerful inhibitor of S-Adenosylhomocysteine Hydrolase (SAHH) .[1]

By blocking SAHH, this compound forces a supraphysiological accumulation of S-Adenosylhomocysteine (SAH) within the cell. High levels of SAH act as a potent feedback inhibitor of S-Adenosylmethionine (SAM)-dependent methyltransferases.[1][2] Consequently, the core mechanism of action is the global disruption of methylation-dependent processes , including viral mRNA capping, epigenetic regulation (DNA/histone methylation), and signal transduction pathways (e.g., NF-κB).

Part 2: Chemical Identity & Metabolic Activation

To understand the mechanism, one must distinguish between the administered agent (the base) and the active metabolite (the nucleoside/nucleotide).

  • Compound Name: 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride[1]

  • Common Name: 3-Deazaadenine HCl[1][3]

  • Chemical Class: Purine Isostere (Carbon replaces Nitrogen at position 3 of the purine ring).

The Salvage Pathway Activation

Upon cellular entry, 3-Deazaadenine is not immediately active against its primary target.[1] It acts as a substrate for the purine salvage enzyme Adenine Phosphoribosyltransferase (APRT) .

  • Cellular Entry: The hydrochloride salt dissociates, and the lipophilic base traverses the cell membrane.

  • Ribosylation: APRT catalyzes the transfer of phosphoribosyl pyrophosphate (PRPP) to the N9 position of 3-Deazaadenine.

  • Active Metabolite Formation: This yields 3-Deazaadenosine-5'-monophosphate (3-deaza-AMP) , which can be dephosphorylated to 3-Deazaadenosine (the SAHH inhibitor) or further phosphorylated to 3-Deaza-ATP (which competes in nucleic acid synthesis).[1]

Critical Insight: While 3-Deaza-ATP can cause chain termination, the dominant pharmacological effect cited in antiviral and antiproliferative contexts is the inhibition of SAHH by the nucleoside form, 3-Deazaadenosine.[1]

Part 3: Core Mechanism – The Methylation Blockade

The defining mechanism of action is the "Methylation Trap" induced by SAHH inhibition.

The Normal Methylation Cycle

In a functioning cell, methyltransferases transfer a methyl group from SAM (S-Adenosylmethionine) to a substrate (DNA, RNA, Protein), producing SAH (S-Adenosylhomocysteine) as a byproduct.[1] SAH is a potent competitive inhibitor of these methyltransferases and must be rapidly hydrolyzed by SAHH into Adenosine and Homocysteine to maintain methylation flux.

The 3-Deazaadenine Blockade

The metabolite 3-Deazaadenosine binds tightly to SAHH.[1][4] Unlike natural adenosine, it resists hydrolysis and traps the enzyme in a closed, inactive conformation (often by reducing the enzyme's NAD+ cofactor).

  • Step 1: SAHH is inhibited (

    
    ).[3]
    
  • Step 2: Intracellular SAH levels rise dramatically (up to 10-100 fold).[1]

  • Step 3: The SAH:SAM ratio shifts.[2]

  • Step 4: Accumulated SAH binds to the active sites of SAM-dependent methyltransferases, halting their activity.

Downstream Biological Consequences
Target SystemMechanistic ImpactClinical/Research Outcome
Viral Replication Inhibition of viral mRNA Cap-0 and Cap-1 methylation (guanine-N7 and ribose-2'-O).[1]uncapped viral RNA is unstable and poorly translated; potent broad-spectrum antiviral activity (e.g., Ebola, Vaccinia).
Gene Expression Inhibition of DNA Methyltransferases (DNMTs) and Histone Methyltransferases (HMTs).Reactivation of silenced tumor suppressor genes; induction of differentiation in cancer stem cells.
Immunology Inhibition of NF-κB signaling via methylation-dependent steps (e.g., methylation of PP2A or direct interference).[1]Anti-inflammatory effect; reduction of TNF-

and IL-1

secretion.[1][5]

Part 4: Visualization of the Mechanism

The following diagram illustrates the conversion of the base to the active nucleoside and the subsequent blockade of the activated methyl cycle.

MOA_Pathway Substrate 3H-Imidazo[4,5-c]pyridin-4-amine (3-Deazaadenine HCl) APRT Enzyme: APRT (Adenine Phosphoribosyltransferase) Substrate->APRT Cell Entry Metabolite Active Metabolite: 3-Deazaadenosine APRT->Metabolite Ribosylation SAHH Target Enzyme: SAHH (S-Adenosylhomocysteine Hydrolase) Metabolite->SAHH Potent Inhibition (Ki = 3.9 µM) SAH SAH (Methylation Inhibitor) SAHH->SAH Hydrolysis Blocked SAM SAM (Methyl Donor) MethylTrans Methyltransferases (DNMTs, Viral Capping Enzymes) SAM->MethylTrans MethylTrans->SAH Byproduct Substrate_Methylated Methylated Substrate (Viral RNA / DNA) MethylTrans->Substrate_Methylated CH3 Transfer SAH->MethylTrans Product Inhibition (Methylation Arrest)

Caption: Metabolic activation of 3-Deazaadenine to 3-Deazaadenosine and the subsequent "Methylation Trap" mediated by SAHH inhibition.[1]

Part 5: Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols assess SAHH inhibition and antiviral efficacy.

Protocol A: Intracellular SAH/SAM Ratio Quantification (LC-MS/MS)

Validates the core mechanism: accumulation of SAH.[1]

  • Cell Preparation:

    • Seed RAW 264.7 or HeLa cells (

      
       cells/well) in 6-well plates.
      
    • Treat with 3H-Imidazo[4,5-c]pyridin-4-amine HCl at graded concentrations (

      
      ) for 24 hours.
      
    • Include a vehicle control (DMSO/Water) and a positive control (e.g., Adenosine Dialdehyde).

  • Metabolite Extraction:

    • Wash cells 2x with ice-cold PBS.[1]

    • Lyse with

      
       of 0.4 M Perchloric Acid (HClO
      
      
      
      ) to precipitate proteins and stabilize nucleotides.
    • Centrifuge at

      
       for 10 min at 
      
      
      
      .
    • Neutralize supernatant with

      
       of 2 M K
      
      
      
      CO
      
      
      .
  • Quantification:

    • Analyze supernatant via LC-MS/MS using specific transitions for SAM (399

      
       250 m/z) and SAH (385 
      
      
      
      136 m/z).
    • Data Analysis: Calculate the SAH/SAM ratio. A functional MOA is confirmed if the ratio increases

      
      -fold compared to control.[1]
      
Protocol B: Antiviral Assay (Viral Plaque Reduction)

Validates the downstream functional outcome.[1]

  • Infection:

    • Seed Vero cells in 12-well plates.

    • Infect with a target virus (e.g., VSV or Vaccinia) at an MOI of 0.01 for 1 hour.

  • Treatment:

    • Remove viral inoculum.

    • Overlay with semi-solid medium (1% methylcellulose) containing 3-Deazaadenine HCl (

      
      ).[1]
      
  • Incubation & Staining:

    • Incubate for 48-72 hours.[1]

    • Fix cells with 4% paraformaldehyde and stain with Crystal Violet.

  • Readout:

    • Count plaques. Plot concentration vs. % inhibition to determine IC

      
      .
      
    • Specificity Check: Perform a parallel MTT assay to ensure viral reduction is not due to host cell cytotoxicity.

References

  • Gordon, R. K., et al. (2003).[6] "Anti-HIV-1 activity of 3-deaza-adenosine analogs.[1][4][7] Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners."[1][3][4][5][7][8][9][10] European Journal of Biochemistry. Link

  • Jeong, S. Y., et al. (1999). "3-Deazaadenosine, a S-Adenosylhomocysteine Hydrolase Inhibitor, Has Dual Effects on NF-κB Regulation."[1][5][7] Journal of Biological Chemistry. Link

  • Chiang, P. K. (1998). "Biological effects of inhibitors of S-adenosylhomocysteine hydrolase." Pharmacology & Therapeutics. Link

  • Bader, J. P., et al. (1978).[6] "3-Deazaadenosine, an inhibitor of adenosylhomocysteine hydrolase, inhibits reproduction of Rous sarcoma virus and transformation of chick embryo cells." Virology. Link

  • PubChem. (2024). "Compound Summary: 3-Deazaadenine." National Library of Medicine. Link[1]

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale Behind the Scaffold The 3H-imidazo[4,5-c]pyridin-4-amine core represents a fascinating and privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind the Scaffold

The 3H-imidazo[4,5-c]pyridin-4-amine core represents a fascinating and privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, a fundamental building block of life, immediately suggests a high probability of interaction with essential biomolecules. Natural and synthetic purine analogs have a rich history as therapeutic agents, functioning as antimetabolites that interfere with nucleic acid synthesis or as modulators of enzymes that utilize purine-based cofactors like ATP. This structural mimicry is the cornerstone of our screening hypothesis, positioning the imidazo[4,5-c]pyridine scaffold as a likely candidate for interacting with ATP-binding sites, particularly within the vast and therapeutically relevant kinase family. Indeed, various derivatives of the isomeric imidazo[4,5-b]pyridine and the core imidazo[4,5-c]pyridine scaffolds have demonstrated potent activities, including antitumor, antiviral, and anti-inflammatory effects, often through the modulation of key cellular signaling pathways.

This guide is structured not as a rigid protocol but as a strategic workflow. It is designed to provide the underlying logic for experimental choices, enabling researchers to adapt and build upon this framework for the comprehensive biological characterization of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride and its future analogs.

Chapter 1: Pre-Screening Analysis & Hypothesis Generation

Before committing to expensive and time-consuming wet-lab screening, a thorough in silico and theoretical assessment is paramount. This initial phase helps refine our screening strategy, manage expectations, and design more intelligent, targeted assays.

In Silico Profiling: Predicting Drug-Like Properties

Computational tools provide a crucial first pass to estimate the physicochemical properties of our lead compound. These predictions, often benchmarked against established criteria like Lipinski's Rule of Five, help foresee potential liabilities in oral bioavailability and overall drug-likeness.

PropertyPredicted ValueImplication for Screening
Molecular Weight~154.15 g/mol (as free base)Excellent; well within typical fragment- and lead-like space.
LogP (Octanol/Water)Low (Predicted)Suggests good aqueous solubility, ideal for biochemical and cell-based assays.
H-Bond Donors3 (two on amine, one on imidazole)Acceptable; contributes to solubility and potential target interactions.
H-Bond Acceptors3 (three ring nitrogens)Acceptable; provides multiple points for specific hydrogen bonding with a target.
Overall Assessment The compound exhibits favorable predicted physicochemical properties, suggesting it is a promising candidate for a screening campaign with minimal solubility or permeability concerns at this early stage.
Target Hypothesis: The Kinase Connection

The structural analogy to adenine strongly suggests that 3H-Imidazo[4,5-c]pyridin-4-amine will compete with ATP for its binding pocket in various enzymes. The human kinome, with over 500 members, represents the most fertile ground for this hypothesis. Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Furthermore, published research has explicitly identified substituted imidazo[4,5-c]pyridine derivatives as potent inhibitors of specific kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell signaling.

  • Src Family Kinases (SFKs): Implicated in the progression of glioblastoma.

  • DNA-Dependent Protein Kinase (DNA-PK): A target for developing radiosensitizers in cancer therapy.

Therefore, our primary hypothesis is that 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride will exhibit inhibitory activity against one or more protein kinases. A secondary hypothesis is that, as a purine analog, it may interfere with DNA/RNA synthesis or other ATP-dependent processes, leading to broad cytotoxic or antiviral effects.

Chapter 2: The Primary Screening Cascade

The screening cascade is a tiered approach designed to efficiently identify and prioritize compounds. We begin with broad, high-throughput assays and progressively move towards more complex, lower-throughput assays to confirm activity and elucidate the mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Mechanism of Action (MoA) Studies Primary_Biochemical Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Target: Representative Kinase Panel Dose_Response Dose-Response Curve & IC50 Determination Primary_Biochemical->Dose_Response Biochemical 'Hit' Primary_Phenotypic Phenotypic Screen (e.g., CellTiter-Glo® Viability Assay) Target: Cancer Cell Line Panel Primary_Phenotypic->Dose_Response Phenotypic 'Hit' Lead_Compound 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride Lead_Compound->Primary_Biochemical Lead_Compound->Primary_Phenotypic Orthogonal_Assay Orthogonal Assay (e.g., Different technology to rule out artifacts) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Profiling (Broad Kinome Panel) Dose_Response->Selectivity_Panel CETSA Target Engagement (Cellular Thermal Shift Assay - CETSA) Selectivity_Panel->CETSA Downstream_Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) CETSA->Downstream_Signaling Lead_Candidate Lead Candidate Downstream_Signaling->Lead_Candidate

Figure 1: A generalized screening cascade for hit identification and validation.

Tier 1A: Target-Based Biochemical Screening

Objective: To directly test the primary hypothesis by measuring the compound's ability to inhibit the enzymatic activity of a representative panel of protein kinases.

Causality: A direct biochemical assay provides the cleanest initial data on target interaction, free from the complexities of cellular uptake, metabolism, or off-target cytotoxic effects. We select a diverse panel of kinases (e.g., tyrosine kinases, serine/threonine kinases from different families) to maximize the chances of finding a hit.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method ideal for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

G cluster_reaction Kinase Reaction cluster_detection Detection ATP ATP Kinase Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phospho-Substrate Kinase->Phospho_Substrate ADP_Glo_Reagent Step 1: ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Step 2: Kinase Detection Reagent ADP->Kinase_Detection_Reagent ATP_Remaining Remaining ATP ATP_Remaining->ADP_Glo_Reagent Depleted ATP Depleted ADP_Glo_Reagent->Depleted ATP_New Newly Synthesized ATP Kinase_Detection_Reagent->ATP_New Light Luminescent Signal ATP_New->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Methodology:

  • Plate Preparation: Dispense 2.5 µL of kinase/substrate solution into each well of a 384-well plate.

  • Compound Addition: Add 0.5 µL of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (e.g., at a final concentration of 10 µM) or vehicle control (DMSO) to appropriate wells.

  • Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Signal: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and, in a coupled reaction with luciferase/luciferin, produces a luminescent signal. Incubate for 30-60 minutes.

  • Readout: Measure luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Tier 1B: Phenotypic Cell-Based Screening

Objective: To assess the compound's overall effect on cell viability and proliferation, which captures the net result of all potential mechanisms of action, including kinase inhibition, DNA synthesis disruption, or other cytotoxic effects.

Causality: This approach is agnostic to the specific target. A positive hit (i.e., reduced cell viability) indicates that the compound is cell-permeable and biologically active, justifying further investigation. Screening against a panel of cancer cell lines with known genetic backgrounds (e.g., EGFR-mutant, KRAS-mutant) can provide early clues about potential target pathways.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells by measuring ATP, which is a marker of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride or vehicle control.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making effects on proliferation more apparent.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. A decrease in signal indicates a reduction in the number of viable cells.

Chapter 3: Hit Confirmation and Secondary Assays

A "hit" from a primary screen is merely a starting point. Rigorous confirmation is required to eliminate false positives and to characterize the potency and selectivity of the compound.

Dose-Response and IC50 Determination

Objective: To quantify the potency of the compound.

Causality: A single-point primary screen can be misleading. A full dose-response curve confirms the activity and establishes the IC50 (half-maximal inhibitory concentration), a key metric for comparing compound potency.

Methodology:

  • Perform the primary assay (either biochemical or cellular) as described above.

  • Instead of a single concentration, use a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Plot the percent inhibition (relative to controls) against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Line / KinaseCompound IC50 (µM)Positive Control IC50 (µM)
Kinase A0.85Staurosporine: 0.01
Kinase B> 50Staurosporine: 0.02
A549 (Lung Cancer)2.5Doxorubicin: 0.1
HCT116 (Colon Cancer)1.9Doxorubicin: 0.08
MCF-7 (Breast Cancer)> 50Doxorubicin: 0.15

Table represents hypothetical data for an active compound.

Orthogonal Assays

Objective: To confirm the hit using a different assay technology, thereby ruling out artifacts specific to the primary assay format (e.g., compound interference with luciferase).

Causality: If a compound shows activity in two mechanistically distinct assays, confidence that it is a true active is significantly increased. For a kinase inhibitor, an alternative to ADP-Glo (luminescence) could be a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Selectivity Profiling

Objective: To determine the specificity of the compound.

Causality: A highly selective compound is often preferred as it is likely to have fewer off-target side effects. Conversely, a multi-targeted compound may offer efficacy benefits in complex diseases like cancer. Screening the compound against a broad panel of kinases (e.g., the 468-kinase panel at Eurofins DiscoverX) provides a comprehensive view of its selectivity profile.

Chapter 4: Mechanism of Action (MoA) Elucidation

Once a hit is confirmed and characterized, the focus shifts to understanding how it works at a molecular and cellular level.

Confirming Target Engagement in Cells

Objective: To verify that the compound binds to its intended target protein within the complex environment of a living cell.

Causality: A compound may inhibit a kinase in a pure biochemical assay but fail to engage the target in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with the compound or vehicle control.

  • Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) via centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western Blot or other protein detection methods.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples, indicating stabilization of the target protein.

Probing Downstream Signaling Pathways

Objective: To confirm that target engagement leads to the expected biological consequence.

Causality: If the compound inhibits a specific kinase, the phosphorylation of that kinase's known downstream substrates should decrease. This provides functional validation of the MoA.

Methodology: Western Blotting

  • Treat cells with the compound at concentrations around its cellular IC50.

  • Lyse the cells at various time points and prepare protein lysates.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK if targeting the MAPK pathway) and a total protein antibody as a loading control.

  • A decrease in the phosphorylated protein signal upon treatment confirms pathway modulation.

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 3H-Imidazo[4,5-c]pyridin-4-amine (Hypothetical RAF Inhibitor) Inhibitor->RAF

Figure 3: Hypothetical MoA where the compound inhibits RAF kinase in the MAPK pathway.

Conclusion and Forward Outlook

This guide outlines a comprehensive, hypothesis-driven strategy for the biological activity screening of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride. By starting with a sound theoretical basis rooted in its structural similarity to adenine, we have constructed a logical cascade of experiments. This workflow progresses from high-throughput primary screens to detailed mechanistic studies, ensuring that resources are focused on compounds with genuine, validated biological activity. Each step is designed to answer a critical question, from initial target interaction and cellular effects to potency, selectivity, and ultimate confirmation of the mechanism of action in a physiologically relevant context. The insights gained from this screening cascade will not only characterize the lead compound but will also crucially inform the structure-activity relationship (SAR) for the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • Klucznik, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 774-785. Available at: [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 269-286. Available at: [Link]

Sources

Foundational

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride: A Comprehensive Guide to Solubility and Stability Studies

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract This technical guide provides a comprehensive framework for the investigation of the solubility and stability of 3H-Imidazo[4,5-c]pyridin-4-amine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the solubility and stability of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry due to the biological activities of the imidazopyridine scaffold.[1][2][3] The hydrochloride salt form is often selected to enhance the solubility and stability of a parent compound. However, a thorough understanding of its physicochemical properties under various stress conditions is paramount for successful drug development, from early-stage formulation to ensuring product quality and patient safety over its shelf life. This document outlines detailed, field-proven protocols for solubility profiling, forced degradation studies, and long-term stability testing, in alignment with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and compliant data package for this promising molecule.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For a molecule like 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride, its solubility and stability are not merely data points, but critical determinants of its therapeutic potential.

  • Solubility directly influences bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Understanding the solubility profile across a range of pH values and in different solvent systems is the first step in designing a formulation that can deliver the drug effectively.

  • Stability is a measure of a drug's ability to retain its chemical integrity and physical properties over time.[5][6] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical characteristics such as color and dissolution rate. Stability studies are therefore essential for determining appropriate storage conditions, re-test periods, and shelf life.[5][8]

The imidazo[4,5-c]pyridine core, being a purine isostere, is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities including anti-cancer and anti-viral properties.[1][3] The amino and hydrochloride moieties in the target compound suggest a propensity for pH-dependent solubility and potential susceptibility to specific degradation pathways. This guide provides the experimental framework to elucidate these properties.

Foundational Analytical Methodologies

A prerequisite for any solubility or stability study is the availability of a validated, stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products or impurities.

2.1 Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for this type of analysis.

2.1.1 Step-by-Step HPLC Method Development Protocol

  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it offers broad applicability for moderately polar compounds like the one .

  • Mobile Phase Selection:

    • Start with a simple gradient system of acetonitrile (ACN) and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.

    • A typical starting gradient could be 5% to 95% ACN over 20 minutes.

  • Wavelength Selection: Analyze a dilute solution of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for quantification.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time for the main peak of 5-10 minutes, with good peak symmetry (tailing factor < 1.5).

  • Method Validation (as per ICH Q2(R1)): Once optimized, the method must be validated for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed through forced degradation studies, demonstrating that degradant peaks do not co-elute with the main peak.[8]

Solubility Assessment: A Multi-faceted Approach

The solubility of an API should be determined in a variety of aqueous and organic media to support formulation development.

3.1 Experimental Workflow for Solubility Assessment

G cluster_prep Sample Preparation cluster_media Solvent Media cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound into vials ph_buffers pH Buffers (1.2, 4.5, 6.8, 7.4) prep->ph_buffers Add media solvents Organic Solvents (Ethanol, Propylene Glycol, etc.) prep->solvents Add media shake Shake at constant temperature (e.g., 25°C or 37°C) for 24-48h ph_buffers->shake solvents->shake filter Filter (e.g., 0.45 µm PTFE) shake->filter dilute Dilute supernatant filter->dilute hplc Analyze by validated HPLC method dilute->hplc quantify Quantify against a standard curve hplc->quantify

Caption: Workflow for Equilibrium Solubility Determination.

3.2 Step-by-Step Protocol for Equilibrium Solubility

  • Preparation: Add an excess amount of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (e.g., 10 mg) to several glass vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to each vial. Solvents should include:

    • Aqueous buffers at physiologically relevant pHs (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Purified water.

    • Common co-solvents used in formulations (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C and/or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove undissolved solids.

  • Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by the validated HPLC method.

  • Quantification: Calculate the concentration of the dissolved compound in the original supernatant by applying the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or µg/mL.

3.3 Data Presentation: Solubility Profile

Solvent/Medium pH (for aqueous) Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225Data
Acetate Buffer4.525Data
Phosphate Buffer6.825Data
Phosphate Buffer7.425Data
Purified Water~ (measure)25Data
EthanolN/A25Data
Propylene GlycolN/A25Data
PEG 400N/A25Data

Stability Assessment and Forced Degradation

Forced degradation studies are the cornerstone of stability assessment.[8][9] They are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[9][10] The primary goals are:

  • To identify potential degradation products and degradation pathways.[4][8]

  • To demonstrate the specificity and stability-indicating nature of the analytical method.[11]

  • To aid in the development and understanding of the intrinsic stability of the molecule.[5]

A target degradation of 5-20% is generally considered optimal.[4] Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.

4.1 Forced Degradation Experimental Design

G cluster_api API Sample cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Interpretation api 3H-Imidazo[4,5-c]pyridin-4-amine HCl (in solution, ~1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) api->base Expose to stress ox Oxidation (e.g., 3% H2O2, RT) api->ox Expose to stress therm Thermal (Solid, 80°C) api->therm Expose to stress photo Photolytic (ICH Q1B light exposure) api->photo Expose to stress hplc_pda Analyze by HPLC-PDA acid->hplc_pda Analyze at time points base->hplc_pda Analyze at time points ox->hplc_pda Analyze at time points therm->hplc_pda Analyze at time points photo->hplc_pda Analyze at time points mass_bal Calculate Mass Balance hplc_pda->mass_bal peak_purity Assess Peak Purity hplc_pda->peak_purity lcms Identify Degradants (LC-MS) peak_purity->lcms If impurities detected pathway Propose Degradation Pathway lcms->pathway

Caption: Workflow for Forced Degradation Studies.

4.2 Step-by-Step Forced Degradation Protocols

For each condition, a control sample (un-stressed) should be prepared and analyzed alongside the stressed samples.

4.2.1 Acid and Base Hydrolysis

  • Acid: Dissolve the API in 0.1 M HCl to a concentration of ~1 mg/mL. Place in a water bath at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base: Dissolve the API in 0.1 M NaOH to ~1 mg/mL. Keep at room temperature. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis. The imidazopyridine scaffold may be susceptible to ring-opening under harsh basic conditions.

4.2.2 Oxidative Degradation

  • Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂) to ~1 mg/mL.

  • Keep at room temperature and protect from light.

  • Analyze at time points up to 24 hours. The amine group and the electron-rich imidazole ring are potential sites for oxidation.

4.2.3 Thermal Degradation

  • Place a thin layer of the solid API in a vial.

  • Store in an oven at a high temperature (e.g., 80 °C).

  • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase, and analyze.

4.2.4 Photostability

  • Expose the solid API and a solution of the API (~1 mg/mL in water) to light as specified in ICH guideline Q1B. This requires a light source that provides both cool white fluorescent and near-ultraviolet light.

  • The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

4.3 Data Interpretation and Presentation

Stress Condition Parameters Time % Assay of Parent % Degradation No. of Degradants RRT of Major Degradant
ControlN/A0100.00.00N/A
Acid Hydrolysis0.1 M HCl, 60°C24hDataDataDataData
Base Hydrolysis0.1 M NaOH, RT8hDataDataDataData
Oxidation3% H₂O₂, RT4hDataDataDataData
Thermal80°C, Solid7 daysDataDataDataData
PhotolyticICH Q1B-DataDataDataData

Long-Term Stability Studies

While forced degradation provides insight into potential degradation pathways, long-term stability studies are required to establish the re-test period or shelf life under real-world storage conditions.[5]

5.1 Protocol for ICH Stability Study

  • Batch Selection: Use at least three primary batches of the API manufactured by a process representative of the final manufacturing scale.[5]

  • Storage Conditions: Store the batches in containers that simulate the proposed commercial packaging under the following ICH-recommended conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[12]

  • Testing Frequency: For a proposed re-test period of 24 months, the testing frequency should be:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.[12]

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Water content (if hygroscopic)

Conclusion and Forward Look

This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride. The data generated from these studies are fundamental to any successful drug development program. A thorough understanding of solubility will inform the formulation strategy, while the stability data will underpin the API's storage, packaging, and shelf-life assignment, ensuring the delivery of a safe and effective product to patients. The application of these methodologies will build a critical foundation of knowledge for this promising molecule, paving the way for its progression through the development pipeline.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • European Medicines Agency. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. EMA.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • International Council for Harmonisation. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. ICH.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Gucka, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • Perin, N., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 487-493.

Sources

Exploratory

Initial investigation of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride derivatives

Topic: Initial investigation of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Immunologists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Initial investigation of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Immunologists, and Drug Discovery Scientists

Design, Synthesis, and Evaluation of Next-Generation TLR7/8 Agonists

Executive Summary & Molecular Rationale

The imidazo[4,5-c]quinoline scaffold (e.g., Imiquimod, Resiquimod) has historically dominated the landscape of small-molecule Toll-like Receptor (TLR) agonists. However, the imidazo[4,5-c]pyridine core represents a critical evolution in this pharmacophore. By replacing the benzene ring of the quinoline with a pyridine ring, researchers can significantly alter the physicochemical properties—specifically Lipophilic Ligand Efficiency (LLE) and aqueous solubility —while retaining the essential geometry required for the TLR7/8 binding pocket.

This guide details the initial investigation of 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride derivatives. The "hydrochloride" designation is not trivial; the free bases of these fused tricycles are often sparingly soluble, making the HCl salt form critical for reliable in vitro dosing and in vivo bioavailability.

Mechanism of Action (MoA)

These derivatives function as Pathogen-Associated Molecular Pattern (PAMP) mimics. They traverse the cell membrane (passive diffusion) and enter the endosome, where they bind to TLR7 (ssRNA sensor) or TLR8 .

  • Binding Site: The hydrophobic pocket of the TLR dimer interface.

  • Key Interaction: The C4-amine acts as a hydrogen bond donor to an aspartate residue (e.g., Asp555 in TLR7), mimicking the exocyclic amine of adenine in viral RNA.

Chemical Synthesis & Salt Formation Strategy

The synthesis of the [4,5-c]pyridine core is more challenging than its quinoline counterpart due to the electron-deficient nature of the pyridine ring. Below is the optimized "3M-style" route adapted for the pyridine scaffold.

Synthetic Workflow (Step-by-Step)
  • Nucleophilic Displacement (SNAr):

    • Precursor: 4-chloro-3-nitropyridine.

    • Reagent: Primary amine (

      
      , e.g., isobutylamine).
      
    • Conditions:

      
      , EtOH, Reflux.
      
    • Note: The chlorine at C4 is highly labile due to the ortho-nitro group and the pyridine nitrogen.

  • Reduction:

    • Reagent:

      
       or Sodium Dithionite (
      
      
      
      ).
    • Product: 3,4-diaminopyridine derivative.[1]

    • Caution: Diamines are oxidation-sensitive; proceed immediately to cyclization.

  • Cyclization (Imidazole Formation):

    • Reagent: Carboxylic acid (

      
      ) or Orthoester (
      
      
      
      ).
    • Conditions: Neat heat or acid catalysis.

    • Outcome: Formation of the 1-substituted-imidazo[4,5-c]pyridine core.[2]

  • N-Oxidation (Critical Activation):

    • Reagent: m-CPBA or Peracetic acid.

    • Target: The pyridine nitrogen (N5).[3][4]

    • Rationale: Activates the C4 position for nucleophilic attack.

  • Regioselective Amination:

    • Reagent: Benzoyl isocyanate followed by hydrolysis, or Tosyl chloride/Ammonium hydroxide.

    • Mechanism:[5][6] Reissert-Henze type rearrangement.

  • Hydrochloride Salt Formation:

    • Protocol: Dissolve free base in minimal hot ethanol. Add 1.2 eq of 4M HCl in dioxane. Cool to 0°C. Filter precipitate.

    • Why: Ensures stoichiometry and removes amorphous impurities.

Visualization: Synthetic Pathway

SynthesisRoute Start 4-chloro-3-nitropyridine Step1 SNAr Displacement (Add R1) Start->Step1 R1-NH2 Step2 Reduction (NO2 -> NH2) Step1->Step2 H2/Pd-C Step3 Cyclization (Add R2) Step2->Step3 R2-COOH Step4 N-Oxidation (N-Oxide) Step3->Step4 mCPBA Step5 Amination (C4-NH2) Step4->Step5 TsCl/NH4OH End Imidazo[4,5-c]pyridin-4-amine HCl Salt Step5->End HCl/Dioxane

Caption: Linear synthetic route from chloronitropyridine to the final hydrochloride salt.

In Vitro Pharmacology: The Investigation

To validate the synthesized derivatives, a robust screening cascade is required. The HEK-Blue™ system is the industry standard for screening TLR agonists because it couples receptor activation to a colorimetric readout (SEAP).

Protocol: HEK-Blue™ hTLR7 Reporter Assay
  • Objective: Determine

    
     values for human TLR7 activation.
    
  • Cell Line: HEK-Blue™ hTLR7 (InvivoGen).[7]

  • Reagents:

    • Assay Medium: DMEM, 4.5 g/L glucose, 10% heat-inactivated FBS.

    • Detection Reagent: QUANTI-Blue™ (SEAP substrate).

    • Positive Control: R848 (Resiquimod) (Dual TLR7/8 agonist).

    • Negative Control: DMSO (Vehicle).

Step-by-Step Workflow:

  • Compound Prep: Prepare 10 mM stock of the HCl salt in DMSO. Perform 1:3 serial dilutions in assay medium (Range: 100

    
    M to 0.1 nM).
    
  • Cell Seeding: Suspend HEK-Blue hTLR7 cells to

    
     cells/mL. Add 180 
    
    
    
    L per well in a 96-well plate.
  • Stimulation: Add 20

    
    L of diluted compound to the cells.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Detection: Transfer 20

    
    L of supernatant to a new plate containing 180 
    
    
    
    L QUANTI-Blue solution.
  • Readout: Incubate 1-3 hours. Measure Absorbance at 620-655 nm.

Signaling Pathway Visualization

TLRSignaling cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus Compound Imidazo-pyridine (Ligand) TLR7 TLR7 Dimer Compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4/1 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-kB IKK->NFkB Phosphorylation Cytokines Transcription: IFN-alpha, IL-6, TNF-alpha NFkB->Cytokines Translocation

Caption: MyD88-dependent signaling cascade initiated by endosomal TLR7 activation.

Structure-Activity Relationship (SAR) Insights

The "investigation" phase relies on understanding how structural changes affect potency. Based on historical data for imidazoquinolines and pyridines, the following SAR rules apply:

PositionModificationEffect on Activity
N1 (Bridgehead) Isobutyl / n-ButylOptimal. Essential for hydrophobic pocket filling.
N1 Methyl / EthylReduced Potency. Chain length is too short for effective binding.
C2 n-Butyl / EthoxymethylHigh Potency. C2-butyl often favors TLR7; ethoxymethyl increases solubility but may shift selectivity toward TLR8.
C4 Primary Amine (

)
Critical. Loss of amine (or substitution) abolishes activity.
Pyridine Ring 6-Methyl / 7-ChloroModulation. Substituents on the pyridine ring can block metabolism or alter electronic properties.

Key Insight: The imidazo[4,5-c]pyridine core is generally less lipophilic than the quinoline core. To maintain potency, the N1 and C2 substituents often need to be slightly more lipophilic (e.g., longer alkyl chains or benzyl groups) to compensate for the loss of the benzene ring's bulk.

References

  • Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry.

  • InvivoGen. (2024). HEK-Blue™ hTLR7 Cells Protocol.[4][5][6][7] InvivoGen Product Guides.

  • Shukla, N. M., et al. (2010). Syntheses of fluorescent imidazo[4,5-c]quinoline derivatives for use as probes of Toll-like receptor 7 and 8. Bioorganic & Medicinal Chemistry Letters.

  • Isobe, Y., et al. (2006). Synthesis and biological evaluation of novel 9-substituted-8-hydroxyadenine derivatives as potent interferon inducers. Chemical & Pharmaceutical Bulletin.

  • Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8.[6][8][9] The Journal of Immunology.

Sources

Foundational

In silico modeling of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride interactions

From Solvation Dynamics to TLR7/Kinase Binding Interfaces[1] Executive Summary This technical guide outlines the computational workflow for modeling 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride . As a 3-deazaadenine bi...

Author: BenchChem Technical Support Team. Date: March 2026

From Solvation Dynamics to TLR7/Kinase Binding Interfaces[1]

Executive Summary

This technical guide outlines the computational workflow for modeling 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride . As a 3-deazaadenine bioisostere, this scaffold is a "privileged structure" in medicinal chemistry, primarily functioning as a Toll-like Receptor 7 (TLR7) agonist (immunomodulation) and an ATP-competitive kinase inhibitor (e.g., mTOR/PI3K).[1]

This guide addresses the specific challenges of modeling small aromatic heterocycles in their salt forms, emphasizing the critical transition from the crystalline hydrochloride state to the bioactive solvated cation/neutral state required for molecular dynamics (MD) and docking.

Part 1: Chemical Space & Ligand Parameterization

The Hydrochloride Paradox: While the hydrochloride (HCl) salt improves solubility for in vitro assays, it cannot be modeled "as is" in a biological binding pocket. The chloride ion (


) dissociates in aqueous solution.[1] The core challenge is determining the correct protonation state of the imidazo-pyridine core at physiological pH (7.4).
1.1 Protonation State & Tautomerism

The "3H" designation implies the hydrogen is located on the imidazole nitrogen. However, the pyridine nitrogen is basic.

  • Step 1 (pKa Calculation): Use QM-based predictors (e.g., Jaguar pKa or Epik) to determine the dominant species.[1]

    • Expectation: The pyridine nitrogen typically has a pKa ~6.0–7.[1]0. At pH 7.4, a significant fraction may be neutral, but the cationic form (protonated pyridine) is often the active species in cation-pi interactions.

  • Step 2 (Salt Stripping): Remove the explicit

    
     counterion from the ligand topology.[1] It will be reintroduced later as a bulk solvent ion to maintain neutrality.[1]
    
1.2 Quantum Mechanical Optimization

Do not rely on standard force field libraries (e.g., MMFF94) for charge assignment on this fused ring system.[1]

  • Protocol:

    • Geometry Optimization: DFT level (B3LYP/6-31G*).

    • Electrostatics: Calculate Molecular Electrostatic Potential (MEP).

    • Charge Fitting: Fit Partial charges using the RESP (Restrained Electrostatic Potential) method to ensure compatibility with AMBER force fields.[1]

Part 2: Target Selection & Structural Setup

Given the scaffold's profile, we define two primary simulation tracks.

TrackTarget FamilyPDB IDBiological Relevance
A (Primary) TLR7 (Toll-like Receptor 7) 5GMH Immunotherapy.[1] The scaffold mimics guanosine, binding in the endosomal domain.
B (Secondary) mTOR / PI3K Kinase 4JT6 Oncology.[1] The scaffold acts as an ATP-competitive inhibitor.[1]

This guide focuses on Track A (TLR7) due to the high specificity of imidazo-pyridine derivatives in immune signaling.

2.1 Graphviz Workflow: Simulation Pipeline

The following diagram illustrates the critical path from raw chemical structure to free energy calculation.

G LWC Ligand (HCl Salt) Strip Salt Stripping & pKa Calculation LWC->Strip QM DFT Opt & RESP Charges Strip->QM Dominant Tautomer Dock Ensemble Docking QM->Dock GAFF2 Params Target Target (PDB: 5GMH) Target->Dock Receptor Grid MD MD Simulation (100ns Explicit Solvent) Dock->MD Top Pose FE MM-GBSA Free Energy MD->FE Trajectory

Figure 1: End-to-end simulation workflow. Note the critical "Salt Stripping" step prior to parameterization.

Part 3: Molecular Docking Protocol (TLR7)

The TLR7 binding site is a deep hydrophobic pocket that naturally accommodates guanosine. The 3H-Imidazo[4,5-c]pyridin-4-amine core binds via pi-stacking and specific hydrogen bonds.[1]

Protocol:

  • Grid Generation: Center the grid box on the co-crystallized ligand (if using PDB 5GMH) or the interface between two TLR7 protomers (residues Phe408, Tyr356).

  • Constraints: Apply a hydrogen bond constraint to Asp555 (crucial for amine recognition).

  • Algorithm: Use Genetic Algorithm (Lamarckian) with high exhaustiveness (num_modes=50).

  • Validation: Self-docking of the native ligand must yield RMSD < 2.0 Å.[1]

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the hydrochloride-derived cation within the pocket and the role of water bridges.

4.1 System Setup
  • Force Field:

    • Protein: ff14SB (best for backbone dynamics).[1]

    • Ligand: GAFF2 (General AMBER Force Field 2) with RESP charges.[1]

  • Solvation:

    • Water Model: TIP3P or OPC (OPC is recommended for highly charged interfaces).[1]

    • Box: Truncated octahedron, 10 Å buffer.[1]

  • Neutralization:

    • Add

      
       and 
      
      
      
      ions to neutralize the system and reach 0.15 M physiological ionic strength.[1] Crucially, this re-introduces chloride ions into the bulk solvent, mimicking the dissolved hydrochloride salt environment.
4.2 Production Run Protocol
  • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

  • Heating: 0K to 310K over 100ps (NVT ensemble) with weak restraints on the ligand (

    
    ).
    
  • Equilibration: 1ns NPT equilibration (1 atm pressure). Release restraints gradually.

  • Production: 100ns unconstrained simulation. Time step = 2fs (with SHAKE algorithm for H-bonds).[1]

4.3 Interaction Network Diagram

The following diagram visualizes the expected key interactions within the TLR7 pocket based on homology to Resiquimod/Guanosine.

Interactions Ligand 3H-Imidazo[4,5-c] pyridin-4-amine Asp555 Asp555 Ligand->Asp555 Salt Bridge / H-bond (4-NH2 group) Phe408 Phe408 Ligand->Phe408 Pi-Pi Stacking (Imidazo ring) Tyr356 Tyr356 Ligand->Tyr356 Pi-Pi Stacking (Pyridine ring) Water Bridging Water Ligand->Water H-bond Val381 Val381 Water->Val381 H-bond

Figure 2: Predicted interaction map.[1] Asp555 is the critical anchor point for the amine group.

Part 5: Quantitative Analysis (MM-GBSA)

To rank the affinity of the compound (or derivatives), calculate the Binding Free Energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the stable portion of the trajectory (e.g., last 20ns).

Formula:


[1]

Data Presentation Table: Example output structure for reporting results.

ComponentEnergy (kcal/mol)Interpretation

-35.4 ± 2.1Strong hydrophobic packing (Phe408/Tyr356).[1]

-12.8 ± 1.5Electrostatic contribution (Asp555 interaction).[1]

+22.1 ± 1.2Desolvation penalty (removing ligand from water).[1]

-26.1 ± 2.5 Predicted high affinity binder.
References
  • TLR7 Structure & Agonism: Zhang, Z., et al. (2016).[1] Structural Analysis of the Toll-like Receptor 7 Ligand-Binding Site.Cell Reports , 5GMH PDB Reference.[1] [Link]

  • Imidazo-pyridine Pharmacology: Sabnis, R. W. (2025).[1][2][3] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.[1][4]ACS Medicinal Chemistry Letters . [Link][1]

  • Force Field Parameters: Wang, J., et al. (2004).[1] Development and testing of a general amber force field (GAFF).Journal of Computational Chemistry . [Link]

  • Salt & Solvation Modeling: Grotz, K. K., et al. (2013).[1] Molecular Dynamics Simulation of Drug Crystal Dissolution: Acetaminophen Form I in Water.Molecular Pharmaceutics . [Link][1]

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1]Expert Opinion on Drug Discovery . [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride as a Privileged Scaffold for Kinase Inhibitor Development

Introduction & Pharmacological Rationale In the landscape of targeted therapeutics, the 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS: 4261-05-6) serves as a foundational, purine-mimetic building block. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of targeted therapeutics, the 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS: 4261-05-6) serves as a foundational, purine-mimetic building block. Due to its profound structural homology to the adenine ring of ATP, this bicyclic system is extensively leveraged to engineer highly potent, ATP-competitive protein kinase inhibitors[1].

The pharmacological utility of this scaffold lies in its precise spatial geometry. The exocyclic C4-amine and the nitrogen atoms within the fused imidazopyridine ring act as an optimal hydrogen-bond donor/acceptor network. This network anchors the molecule deeply within the highly conserved hinge region of the kinase domain, mimicking the natural N6 amino group of adenine[2]. By systematically functionalizing the N1, C2, and C6 positions, medicinal chemists can project substituents into the solvent-exposed channel or deep hydrophobic pockets (such as the DFG-out conformation), thereby tuning the molecule for exquisite kinase selectivity[3].

Recent drug discovery campaigns have validated this scaffold across multiple therapeutic areas, yielding selective inhibitors for Bruton's Tyrosine Kinase (BTK) in oncology[3], DNA-Dependent Protein Kinase (DNA-PK) for radiosensitization[2], and G-protein-coupled receptor kinase 5 (GRK5) for metabolic diseases[4].

Quantitative Kinase Inhibition Profiles

The structural plasticity of the imidazo[4,5-c]pyridine core allows for broad kinome targeting. The table below summarizes the inhibitory potency of advanced derivatives synthesized from this core against key kinase targets.

Target KinaseDerivative ClassKey Structural ModificationsBiochemical IC₅₀Therapeutic IndicationReference
BTK 1,4,6-TrisubstitutedN1-Alkyl, C6-Hydrophobic/Hydrophilic< 50 nMB-cell Lymphomas[3]
DNA-PK 6-Anilino-2-onesC6-Anilino, N1-Aryl0.8 - 5.0 nMRadiosensitization[2]
Aurora A/B 1-Methyl AnaloguesN1-Methyl, C4-Amine derivatization5 - 20 nMSolid Tumors[1]
GRK5 2,4-DisubstitutedC2-Aryl, C4-Amine35 - 100 nMDiabetes / Metabolic[4]

Mechanistic Pathway: BTK Inhibition

To understand the functional impact of these inhibitors, we must map the target pathway. In B-cell malignancies, hyperactive B-Cell Receptor (BCR) signaling drives unchecked proliferation. Imidazo[4,5-c]pyridine derivatives competitively displace ATP at the BTK active site, abruptly halting the downstream phosphorylation of PLCγ2 and cutting off the NF-κB survival signal[3].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->BTK ATP-Competitive Inhibition NFkB NF-κB Pathway / Cell Survival PLCg2->NFkB

Fig 1. Inhibition of the BCR-BTK signaling cascade by imidazo[4,5-c]pyridine derivatives.

Experimental Protocols: A Self-Validating Screening System

As a Senior Application Scientist, I emphasize that robust kinase inhibitor development requires a two-tiered validation approach: a high-fidelity biochemical assay to prove intrinsic target affinity, followed by an orthogonal cellular assay to confirm membrane permeability and live-cell target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Design Choice: Heterocyclic compounds like imidazopyridines frequently exhibit intrinsic auto-fluorescence, which introduces false positives in standard fluorescence assays. TR-FRET utilizes a time-delayed lanthanide (Terbium) emission that completely bypasses background compound fluorescence, ensuring absolute data integrity. Furthermore, ATP concentrations are strictly clamped at the apparent


 for the specific kinase to ensure accurate derivation of the inhibition constant (

) via the Cheng-Prusoff equation.

Workflow Step1 Compound Preparation Serial dilution in DMSO Step2 Kinase Reaction Incubate Enzyme, ATP, Substrate Step1->Step2 Step3 Detection Phase Add Tb-Antibody & EDTA Step2->Step3 Step4 TR-FRET Readout Measure 520nm/495nm Ratio Step3->Step4 Step5 Data Analysis Calculate IC50 & Z'-factor Step4->Step5

Fig 2. Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor screening.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3H-imidazo[4,5-c]pyridin-4-amine derivatives in 100% DMSO.

    • Critical Control: The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent solvent-induced denaturation of the kinase.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., BTK or DNA-PK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Pin-transfer 100 nL of the serially diluted compounds. Incubate at Room Temperature (RT) for 30 minutes.

    • Rationale: Pre-incubation allows for the thermodynamic equilibration of slow-binding inhibitors, a hallmark of highly optimized ATP-competitive molecules.

  • Reaction Initiation: Add 5 µL of a master mix containing the Fluorescein-labeled peptide substrate and ATP (at

    
     concentration). Centrifuge briefly at 1000 x g.
    
  • Kinase Reaction: Incubate the plate for exactly 60 minutes at RT in the dark.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection buffer containing the Terbium (Tb)-labeled anti-phospho antibody and 20 mM EDTA.

    • Rationale: The addition of EDTA is non-negotiable; it rapidly chelates the Mg²⁺ cofactor, abruptly halting the kinase reaction to ensure the measured signal accurately reflects the defined 60-minute window.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the emission ratio (520/495).

    • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) and a positive control (e.g., Ibrutinib for BTK). A Z'-factor > 0.5 validates the assay's trustworthiness before fitting the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality & Design Choice: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (~1-5 mM) compared to biochemical assays (~10-100 µM). The NanoBRET assay confirms that the imidazo[4,5-c]pyridine inhibitor can penetrate the lipid bilayer and successfully outcompete physiological ATP levels to engage the target kinase in living cells.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter. Seed cells into a 96-well white plate (2x10⁴ cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Introduce a cell-permeable, fluorescent kinase tracer at its pre-determined

    
     concentration.
    
  • Inhibitor Competition: Add the test compounds in a dose-response format and incubate for 2 hours.

    • Rationale: The unlabeled imidazopyridine inhibitor will compete with the fluorescent tracer for the kinase active site. Successful target engagement displaces the tracer, leading to a dose-dependent decay in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure donor (460 nm) and acceptor (618 nm) emissions to calculate the BRET ratio and derive the cellular IC₅₀.

References

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators.European Patent Office (EP2818472A1).

Sources

Application

Application Note: Antimycobacterial Activity Profiling of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

Executive Summary This application note details the technical protocols for evaluating the antimycobacterial efficacy of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-deazaadenine hydrochloride). As a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical protocols for evaluating the antimycobacterial efficacy of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-deazaadenine hydrochloride). As a purine isostere, this scaffold represents a critical class of antimetabolites that target mycobacterial purine salvage pathways, specifically interacting with Adenosine Kinase (AdoK) and S-adenosylhomocysteine (SAH) hydrolase .

Unlike the lipophilic imidazo[1,2-a]pyridine drugs (e.g., Telacebec) that target QcrB, the 3H-imidazo[4,5-c]pyridine core functions primarily as a nucleobase analog. This guide provides validated workflows for solubility optimization, Minimum Inhibitory Concentration (MIC) determination via the Resazurin Microtiter Assay (REMA), and intracellular efficacy profiling in macrophage models.

Scientific Background & Mechanism

Chemical Identity
  • IUPAC Name: 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride

  • Synonym: 3-Deazaadenine HCl

  • Role: Purine antagonist; scaffold for 3-deazaadenosine analogs.

  • Solubility: Highly soluble in water/DMSO due to the hydrochloride salt form; free base requires acidification or DMSO.

Mechanism of Action (MoA)

The antimycobacterial activity of 3H-imidazo[4,5-c]pyridin-4-amine derivatives is distinct from cell wall inhibitors. The mechanism typically involves:

  • Intracellular Conversion: The base (3-deazaadenine) is metabolized into 3-deazaadenosine and subsequently phosphorylated by Mycobacterium tuberculosis Adenosine Kinase (AdoK) .

  • Selectivity: M. tuberculosis AdoK accepts 3-deazapurine nucleosides as substrates 10-fold more efficiently than the human homolog, creating a therapeutic window.[1]

  • Metabolic Disruption: The resulting phosphorylated metabolites inhibit SAH hydrolase , causing an accumulation of S-adenosylhomocysteine (SAH), which feedback-inhibits essential methyltransferases (e.g., DNA and lipid methylases).

Pathway Visualization

The following diagram illustrates the metabolic interception points of the compound within the mycobacterial purine salvage pathway.

MoA_Pathway Compound 3H-Imidazo[4,5-c]pyridin-4-amine (3-Deazaadenine) Nucleoside 3-Deazaadenosine (Metabolite) Compound->Nucleoside Ribosylation (Salvage) Nucleotide 3-Deaza-AMP (Active Inhibitor) Nucleoside->Nucleotide Phosphorylation SAH_Hydrolase SAH Hydrolase (Target) Nucleotide->SAH_Hydrolase Inhibits AdoK Adenosine Kinase (Rv2202c) AdoK->Nucleoside Catalyzes Methylation Essential Methylation (DNA/Lipids) SAH_Hydrolase->Methylation Disrupts Cycle

Figure 1: Mechanism of Action.[2] The compound acts as a prodrug precursor, entering the salvage pathway to inhibit SAH hydrolase.

Materials & Preparation

Stock Solution Preparation

The hydrochloride salt confers improved water solubility compared to the free base, but DMSO is recommended for long-term stability and cellular assays.

  • Weighing: Accurately weigh 10 mg of 3H-Imidazo[4,5-c]pyridin-4-amine HCl.

  • Solvent: Add 1 mL of sterile DMSO (Dimethyl Sulfoxide) to create a 10 mg/mL stock.

    • Note: If using water, ensure pH is buffered, as the HCl salt is acidic. For cell assays, DMSO stocks are preferred to prevent pH shock in media.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind purines).

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Experimental Setup
  • Organism: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Controls:

    • Positive Control: Isoniazid (Start 1 µg/mL) or Rifampicin.

    • Negative Control: 1% DMSO (Vehicle).

Step-by-Step Methodology
  • Inoculum Prep: Grow M.tb to mid-log phase (OD600 0.6–0.8). Dilute to OD600 0.001 (approx. 105 CFU/mL) in 7H9 media.

  • Plate Layout: Use a sterile 96-well plate.

    • Add 100 µL of media to all wells.

    • Add 100 µL of Compound Stock (diluted to 2x starting concentration, e.g., 200 µM) to Column 2.

  • Serial Dilution: Perform 2-fold serial dilutions from Column 2 to Column 11. Discard 100 µL from Column 11. Column 12 serves as the drug-free growth control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

    • Final Volume: 200 µL/well.

    • Final DMSO: <1%.[3]

  • Incubation: Seal plate with breathable membrane. Incubate at 37°C for 7 days.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

    • Incubate for an additional 24–48 hours.

    • Scoring: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • Quantification: Measure fluorescence at Ex 530 nm / Em 590 nm.

Data Analysis

Calculate the % Inhibition using the formula:



The MIC  is defined as the lowest concentration preventing the color change from blue to pink (visual) or >90% fluorescence reduction.

Protocol 2: Intracellular Macrophage Infection Assay

Since purine auxotrophs often struggle to survive intracellularly, and inhibitors of purine salvage are particularly potent in vivo, this assay is critical.

Cell Lines & Materials
  • Cells: J774A.1 (Murine) or THP-1 (Human) Macrophages.

  • Bacterial Strain: M.tb H37Rv expressing GFP or Luciferase (for high-throughput).

  • Media: RPMI 1640 + 10% FBS.

Workflow
  • Seeding: Seed 50,000 macrophages/well in a 96-well plate. Differentiate THP-1 with PMA (100 nM) for 24h if used.

  • Infection: Infect macrophages with M.tb at an MOI (Multiplicity of Infection) of 1:1 or 5:1 for 4 hours.

  • Washing: Wash 3x with warm PBS to remove extracellular bacteria. Add media containing Amikacin (200 µg/mL) for 1 hour to kill remaining extracellular bacilli.

  • Treatment: Replace media with fresh RPMI containing the test compound (3H-Imidazo[4,5-c]pyridin-4-amine HCl) at 1x, 5x, and 10x the MIC determined in Protocol 1.

  • Incubation: Incubate for 3 to 5 days at 37°C, 5% CO2.

  • Lysis & CFU/Luminescence:

    • CFU Method: Lyse cells with 0.1% Triton X-100. Serially dilute lysate and plate on 7H11 agar. Count colonies after 3 weeks.

    • Luciferase Method: Add luciferin substrate and measure RLU.

Protocol 3: Target Validation (Adenosine Kinase Assay)

To confirm the compound acts via the AdoK pathway, an enzymatic competition assay is performed.

Principle

Measure the inhibition of recombinant M.tb Adenosine Kinase (AdoK) using a coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase system) where ATP consumption is linked to NADH oxidation (absorbance drop at 340 nm).

Workflow Visualization

Enzymatic_Assay Step1 Mix Recombinant M.tb AdoK + ATP + PEP + NADH Step2 Add Coupling Enzymes: Pyruvate Kinase (PK) & LDH Step1->Step2 Step3 Add Substrate: Adenosine (Control) or 3H-Imidazo[4,5-c]pyridin-4-amine Step2->Step3 Step4 Measure Absorbance (340 nm) (NADH -> NAD+) Step3->Step4

Figure 2: Coupled Enzyme Assay Workflow for AdoK Kinetics.

Procedure
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl.

  • Reaction Mix: Buffer + 1 mM ATP + 0.5 mM PEP + 0.2 mM NADH + 5 U PK/LDH mixture.

  • Initiation: Add purified M.tb AdoK (100 nM) and varying concentrations of the test compound.

  • Measurement: Monitor OD340 decrease over 10 minutes.

  • Result: If the compound is a substrate, NADH oxidation will occur. If it is an inhibitor of Adenosine phosphorylation, it will compete with added Adenosine.

Safety & Handling

  • Biosafety Level: All work involving live M. tuberculosis must be performed in a BSL-3 facility.

  • Chemical Safety: 3H-Imidazo[4,5-c]pyridin-4-amine HCl is a potent antimetabolite. Wear nitrile gloves, safety goggles, and work in a fume hood when handling the powder.

  • Waste Disposal: Autoclave all bacterial waste. Dispose of chemical waste as hazardous organic waste.

References

  • Long, M. C., et al. (2007). "Evaluation of 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth."[1] Journal of Antimicrobial Chemotherapy, 61(3), 577-584. Link

  • Mali, S. N., & Pandey, A. (2022). "Recent Developments in Medicinal and In Silico Applications of Imidazopyridine Derivatives: Special Emphasis on Malaria, Trypanosomiasis, and Tuberculosis."[4] Chemistry Africa, 5, 1-24. Link

  • Shelke, R. N., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[5][6] European Journal of Chemistry, 8(1), 25-32.[5][6] Link

  • Abrahams, K. A., et al. (2012). "Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels." Antimicrobial Agents and Chemotherapy, 56(1), 200-209. (Note: Discusses the related QcrB-targeting scaffold). Link

  • Manchester Organics. "Product Safety Data Sheet: 3H-Imidazo[4,5-c]pyridin-4-amine." Link

Sources

Method

Application Note: Quantitative Analysis of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

This Application Note and Protocol guide is designed for the quantification of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-Deazaadenine hydrochloride ).[1] This compound is a purine nucleobase analog...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the quantification of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-Deazaadenine hydrochloride ).[1] This compound is a purine nucleobase analog where the N-3 nitrogen of the adenine core is replaced by a carbon atom.

Executive Summary

This guide details the analytical strategy for quantifying 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS: 6811-77-4 for free base; HCl salt is the ionized derivative).[1] As a structural isostere of Adenine, this compound exhibits amphoteric properties and significant polarity.[1]

The protocol prioritizes Reverse Phase Ion-Pairing HPLC (IP-RP-HPLC) for routine purity analysis and HILIC-MS/MS for high-sensitivity bioanalytical quantification.[1] The methods address the specific challenge of retaining small, polar, basic heterocycles while preventing peak tailing caused by secondary silanol interactions.[1]

Chemical & Physical Profile

PropertySpecification
Systematic Name 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
Common Name 3-Deazaadenine HCl
Molecular Formula C₆H₆N₄[1] · HCl
Molecular Weight 134.14 g/mol (Free Base) / ~170.6 g/mol (HCl Salt)
pKa (Calculated) ~7.4 (N1 protonation), ~12.5 (NH dissociation)
UV Max 262 nm (pH 7.0), 268 nm (pH 1.[1]0)
Solubility Soluble in Water (>10 mg/mL), DMSO; Slightly soluble in Methanol
LogP -0.4 (Hydrophilic)
Structural Visualization

The following diagram illustrates the chemical structure and ionization sites critical for chromatographic retention.

ChemicalStructure cluster_0 3H-Imidazo[4,5-c]pyridin-4-amine HCl cluster_1 Critical Properties struct Imidazo[4,5-c]pyridine Core 4-Amino Group (Exocyclic) HCl Counterion props pKa ~7.4 (Basic N1) Polar (LogP -0.4) UV Max: 262 nm struct:base->props:pka Protonation Site struct:amine->props:uv Chromophore

Caption: Structural features of 3-Deazaadenine highlighting the N1 protonation site responsible for basicity and the exocyclic amine contributing to UV absorbance.[1]

Method A: HPLC-UV (Purity & Potency)

Purpose: Routine quality control, assay determination, and impurity profiling.[1] Mechanism: Ion-suppression Reverse Phase chromatography using a polar-embedded column to retain the basic analyte.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Synergi Polar-RP.[1]

    • Rationale: Standard C18 columns often fail to retain this polar base.[1] The BEH particle tolerates high pH, while Polar-RP phases provide alternative selectivity for polar bases.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 9.0 (Adjusted with NH₄OH).

    • Expert Insight: Operating at pH 9.0 (above the pKa of ~7.4) keeps the molecule neutral, significantly increasing retention on the hydrophobic stationary phase and improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 262 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibrium
8.08020Elution of Analyte
12.04060Impurity Wash
12.1982Re-equilibration
18.0982Stop
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of 3H-Imidazo[4,5-c]pyridin-4-amine HCl in 10.0 mL of Water:Methanol (90:10). Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Purpose: Pharmacokinetic (PK) studies or trace genotoxic impurity quantification.[1] Mechanism: HILIC separation for maximum retention of the polar salt, coupled with positive mode electrospray ionization (ESI+).[1]

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 135.1 → 108.1 (Loss of HCN, characteristic of amino-purines).[1]

    • Qualifier: m/z 135.1 → 81.1 (Ring fragmentation).[1]

  • Internal Standard: Adenine-d2 or 3-Deazaadenosine (if chromatographic separation allows).[1]

HILIC Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Elution: 15% A / 85% B.[1]

    • Expert Insight: High organic content in HILIC mode ensures strong retention of the polar HCl salt, eluting it away from the solvent front where ion suppression occurs.

Degradation Pathways & Stress Testing

Understanding stability is crucial for method validation.[1] The primary degradation pathway is hydrolytic deamination.

Degradation cluster_conditions Stress Conditions Parent 3-Deazaadenine (m/z 135) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base Hydrolysis) Product 3-Deazahypoxanthine (m/z 136) Intermediate->Product - NH3 (Deamination) c1 0.1N HCl, 60°C (Fast) c2 0.1N NaOH, 60°C (Moderate) c3 Oxidation (H2O2) (Slow)

Caption: Hydrolytic deamination pathway converting 3-Deazaadenine to 3-Deazahypoxanthine under stress conditions.

Method Validation Protocol (Summary)

Follow ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 2.0 between analyte and 3-deazahypoxanthine.Inject acid-stressed sample (0.1N HCl, 4h @ 60°C).
Linearity R² > 0.9995 levels: 50% to 150% of target concentration.
Accuracy 98.0% - 102.0% recoverySpike placebo matrix at 3 levels (80%, 100%, 120%).[1]
Precision RSD < 2.0% (n=6)Repeat injection of standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of standard.

Troubleshooting Guide

Issue: Early Elution / Void Volume Elution[1]
  • Cause: The compound is too polar for standard C18 at acidic pH (where it is protonated and ionized).

  • Solution: Switch to Method A (pH 9.0) . At pH 9, the amine is deprotonated (neutral), significantly increasing hydrophobic retention.[1] Alternatively, use an Ion-Pairing reagent (e.g., 5 mM Sodium Octanesulfonate) at pH 3.0.[1]

Issue: Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

  • Solution: Use a "Hybrid" particle column (e.g., Waters BEH, Agilent Poroshell HPH) which has reduced silanol activity.[1] Ensure buffer concentration is at least 10 mM.[1]

Issue: Carryover
  • Cause: Basic amines sticking to injector seals.[1]

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • 3-Deazaadenosine Physical Properties & pKa . Journal of Physical Chemistry A. (2023). "Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases". [1]

  • Bioanalytical Method for 3-Deaza Analogs . Journal of Chromatography B. (2013). "A Rapid Ultra HPLC-MS/MS Method for the Quantitation of 3-Deazaneplanocin A".

  • Chemical Structure & Identifiers . PubChem Compound Summary. "3-Deazaadenosine (related nucleoside data)".

  • HILIC Separation of Polar Bases . Waters Application Notes. "Analysis of Polar Bases using HILIC Chromatography".

Sources

Application

3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride in Antiviral Research: Application Notes &amp; Experimental Protocols

Executive Summary & Pharmacological Grounding The development of small-molecule immunomodulators has fundamentally shifted antiviral research from direct-acting antivirals (which are prone to resistance) to host-directed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Grounding

The development of small-molecule immunomodulators has fundamentally shifted antiviral research from direct-acting antivirals (which are prone to resistance) to host-directed therapies. 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (and its structural tautomer, 1H-imidazo[4,5-c]pyridin-4-amine) represents a critical scaffold in the design of Toll-like receptor 7 and 8 (TLR7/8) agonists[1].

Evolving from the first-generation imidazoquinolines (e.g., Imiquimod, Resiquimod), the imidazo[4,5-c]pyridine scaffold was rationally designed to optimize the therapeutic window[2]. By curtailing the quinoline ring to a pyridine ring and modifying the N1 and C2 positions, researchers can achieve pure TLR7 agonism[1]. This is a profound pharmacological advantage: pure TLR7 activation in plasmacytoid dendritic cells (pDCs) drives robust Type I interferon (IFN-α/β) production—essential for the antiviral state—while minimizing the TLR8-driven induction of pro-inflammatory cytokines (TNF-α, IL-6) that cause systemic reactogenicity and dose-limiting toxicity[3].

Target Engagement & Signaling Pathway

The compound acts as a synthetic single-stranded RNA (ssRNA) mimetic. Upon endocytosis, it binds to the leucine-rich repeats (LRR) of endosomal TLR7[2]. This binding induces receptor dimerization and the recruitment of the MyD88 adaptor protein, initiating a signaling cascade that bifurcates to activate both IRF7 (driving IFN-α) and NF-κB (driving baseline inflammatory markers)[3]. The C4-amine group is an absolute structural requirement for this target engagement; acylation or removal of this amine completely abrogates TLR7 activity[1].

TLR7_Pathway cluster_TF Transcription Factors Ligand 3H-Imidazo[4,5-c]pyridin-4-amine HCl (TLR7 Agonist) Endosome Endosomal TLR7 Ligand->Endosome Endocytosis & Binding MyD88 MyD88 Adaptor Endosome->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation TRAF6 TRAF6 IRAK->TRAF6 IRF7 IRF7 Activation TRAF6->IRF7 Pathway Split NFkB NF-κB Activation TRAF6->NFkB IFNa Type I Interferons (IFN-α/β) IRF7->IFNa Gene Transcription ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf Gene Transcription

Fig 1: TLR7/8 MyD88-dependent signaling pathway inducing Type I IFNs.

Physicochemical Properties & Formulation

Causality in Formulation: The selection of the hydrochloride (HCl) salt form over the free base is a deliberate experimental choice. The free base of imidazopyridines often suffers from poor aqueous solubility, requiring high concentrations of DMSO for in vitro assays, which can induce cellular toxicity and skew immunological baselines. The HCl salt ensures rapid, complete dissolution in physiological buffers (like PBS), guaranteeing uniform cellular exposure and reproducible dose-response curves.

Table 1: Chemical & Pharmacological Profile
ParameterSpecification / Value
Chemical Name 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
CAS Number 4261-05-6 (HCl salt)
Molecular Weight ~170.60 g/mol
Primary Target Endosomal Toll-like Receptor 7 (TLR7)
Structural Requisite C4-exocyclic amine is mandatory for TLR binding[3]
Stock Solvent DMSO (up to 20 mg/mL) or sterile ddH₂O (up to 10 mg/mL)
Working Buffer PBS (pH 7.2–7.4) or RPMI 1640 media

Protocol 1: In Vitro PBMC Cytokine Induction Assay

To evaluate the antiviral immunostimulatory potential of imidazopyridine derivatives, human Peripheral Blood Mononuclear Cells (PBMCs) are the gold standard in vitro model[1].

Causality & Self-Validation: We utilize PBMCs rather than immortalized cell lines because PBMCs contain a physiological ratio of plasmacytoid dendritic cells (pDCs) and monocytes. This allows the simultaneous evaluation of TLR7-mediated IFN-α (antiviral efficacy) and TLR8-mediated TNF-α (toxicity). To make this a self-validating system , the protocol mandates a vehicle control (to establish baseline) and Resiquimod (R848) as a positive control. If R848 fails to induce both IFN-α and TNF-α, the PBMC batch is deemed non-responsive and the assay is rejected.

Step-by-Step Methodology
  • PBMC Isolation:

    • Layer fresh human whole blood over Ficoll-Paque in a 50 mL conical tube.

    • Rationale: Density gradient centrifugation isolates a pure mononuclear cell fraction, removing granulocytes that could release confounding proteases or reactive oxygen species during incubation.

    • Centrifuge at 400 × g for 30 minutes at room temperature (brakes off).

    • Harvest the buffy coat, wash twice with PBS, and resuspend in RPMI 1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • Cell Plating:

    • Seed PBMCs at a density of

      
       cells/mL in a 96-well flat-bottom tissue culture plate (200 µL/well).
      
  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of 3H-Imidazo[4,5-c]pyridin-4-amine HCl in sterile ddH₂O.

    • Perform serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 0.01 µM to 10 µM.

    • Controls: Include a vehicle control (media + equivalent solvent) and 1 µM Resiquimod (Positive Control).

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Harvest & Quantification:

    • Centrifuge the plate at 300 × g for 10 minutes to pellet cells.

    • Transfer the cell-free supernatant to a new plate. Store at -80°C if not analyzing immediately.

    • Quantify IFN-α and TNF-α using high-sensitivity ELISA kits according to the manufacturer's instructions.

Workflow Prep Compound Prep Stock: ddH2O Working: RPMI Treat Treatment 24h Incubation 37°C, 5% CO2 Prep->Treat Cell PBMC Isolation Ficoll-Paque 1x10^6 cells/mL Cell->Treat Harvest Harvest Centrifuge 300xg Store at -80°C Treat->Harvest Assay Quantification IFN-α ELISA TNF-α ELISA Harvest->Assay

Fig 2: In vitro PBMC cytokine induction assay workflow for TLR7 agonists.

Protocol 2: In Vivo Antiviral Efficacy Model (Murine)

To translate in vitro cytokine induction into functional antiviral efficacy, a murine viral challenge model (e.g., Influenza A or HSV) is utilized.

Causality & Self-Validation: Subcutaneous (s.c.) administration is preferred over oral gavage. Oral administration subjects the compound to immediate hepatic first-pass metabolism, which can prematurely clear the drug before it reaches circulating pDCs. Subcutaneous injection mimics systemic distribution, ensuring sufficient exposure. The protocol is self-validating by incorporating a PK/PD bridging cohort : a subset of uninfected mice receives the drug, and their serum is drawn at 4 hours post-dose. If systemic IFN-α is not detected in this cohort, the formulation or dosing route is flawed, and the viral challenge is halted.

Step-by-Step Methodology
  • Formulation:

    • Dissolve 3H-Imidazo[4,5-c]pyridin-4-amine HCl in sterile 0.9% physiological saline to a concentration of 1 mg/mL.

    • Rationale: The high water solubility of the HCl salt eliminates the need for lipid excipients that might cause local tissue necrosis or alter baseline immune responses.

  • PK/PD Bridging (Target Engagement):

    • Administer the compound (e.g., 5 mg/kg) subcutaneously to a cohort of 5 uninfected BALB/c mice.

    • Collect blood via submandibular bleed at 4 hours post-dose. Isolate serum and confirm IFN-α spike via ELISA.

  • Viral Challenge:

    • Anesthetize the primary study cohort using Isoflurane.

    • Intranasally inoculate mice with a lethal dose (

      
      ) of Influenza A virus (e.g., PR8 strain) in 50 µL of PBS.
      
  • Therapeutic Dosing & Monitoring:

    • Administer the TLR7 agonist s.c. at 24 hours and 48 hours post-infection.

    • Monitor daily for 14 days, recording body weight, clinical score (ruffled fur, lethargy), and survival. Euthanize animals that lose >20% of their initial body weight.

Data Presentation: Comparative Cytokine Profiles

The structural evolution from imidazoquinolines to imidazopyridines was driven by the need to separate antiviral efficacy from systemic toxicity[2]. Table 2 summarizes the representative pharmacological shift achieved by modifying the core scaffold.

Table 2: Representative Cytokine Induction Profile
Scaffold TypeExample CompoundTLR7 EC₅₀ (µM)TLR8 EC₅₀ (µM)IFN-α Induction (Antiviral)TNF-α Induction (Pro-inflammatory)
Imidazoquinoline Resiquimod (R848)~0.1~0.4Extremely HighExtremely High
Imidazopyridine 1-Benzyl-2-butyl derivative~1.57>100HighMinimal to None

Note: Data synthesized from SAR studies demonstrating that imidazopyridines can act as pure TLR7 agonists with negligible TLR8 activity, thereby widening the therapeutic window[1].

References

  • Title: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants Source: Advanced Drug Delivery Reviews (via PMC) URL: [Link]

Sources

Method

Application Note: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride in Inflammatory Models

Introduction & Mechanistic Rationale The development of small-molecule immune response modifiers has been revolutionized by the discovery of synthetic ligands for endosomal Toll-like Receptors (TLRs). While first-generat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule immune response modifiers has been revolutionized by the discovery of synthetic ligands for endosomal Toll-like Receptors (TLRs). While first-generation imidazoquinolines (e.g., imiquimod, resiquimod) are well-documented dual TLR7/8 agonists, their clinical application is often limited by systemic pro-inflammatory toxicity (flu-like symptoms) driven by TLR8-mediated NF-κB hyperactivation.

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (often discussed in literature alongside its tautomeric 1H-derivatives) represents a critical structural evolution. By reducing the heterotricyclic (6+6) quinoline system to a heterobicyclic (6+5) pyridine system, researchers have achieved pure TLR7 agonism [1].

The Causality of Structural Choice

The pharmacological behavior of this compound is dictated by its precise fit within the TLR7 binding pocket. The 6+5 fused ring system lacks the steric bulk that typically engages the secondary binding pocket of TLR8[2]. Consequently, 3H-Imidazo[4,5-c]pyridin-4-amine derivatives heavily bias the downstream signaling cascade toward the MyD88–IRF7 axis rather than the MyD88–NF-κB axis. This results in robust Type I Interferon (IFN-α/β) production with minimal induction of pro-inflammatory cytokines like TNF-α and IL-12[1][3].

For researchers, the hydrochloride salt formulation provides superior aqueous solubility, bypassing the need for high-concentration DMSO stocks that can confound cellular viability assays in sensitive primary cell models.

Pharmacological Target & Signaling Pathway

To effectively utilize this compound in inflammatory models, one must understand its intracellular trajectory. TLR7 is localized to the endolysosomal compartment to prevent autoimmune reactions to self-RNA. 3H-Imidazo[4,5-c]pyridin-4-amine HCl enters the cell via endocytosis. Crucially, the endosome must be acidified for TLR7 to undergo the conformational change required to bind the ligand and dimerize[4].

Upon dimerization, TLR7 recruits the adaptor protein MyD88, initiating a signal transduction cascade through IRAK4 and TRAF6. Because of the compound's specific binding kinetics, the pathway preferentially phosphorylates Interferon Regulatory Factor 7 (IRF7), driving it into the nucleus to transcribe IFN-α.

TLR7_Pathway cluster_Nucleus Nucleus Ligand 3H-Imidazo[4,5-c]pyridin-4-amine HCl (Pure TLR7 Agonist) Endosome Acidified Endosome (pH < 6.0) Ligand->Endosome Endocytosis TLR7 TLR7 Dimerization Endosome->TLR7 Low pH Binding MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK IRAK1/4 & TRAF6 Complex MyD88->IRAK Transduction IRF7 IRF7 (Phosphorylated) IRAK->IRF7 Primary Axis (Strong) NFkB NF-κB IRAK->NFkB Secondary Axis (Weak) IFN High Type I IFNs (IFN-α/β) IRF7->IFN Transcription ProInf Minimal Pro-inflammatory (TNF-α, IL-12) NFkB->ProInf Transcription

Fig 1: Endosomal TLR7 signaling pathway biased by 3H-Imidazo[4,5-c]pyridin-4-amine.

Data Presentation: Comparative Cytokine Profiling

When designing inflammatory models (e.g., vaccine adjuvanticity or localized Th2-suppression), selecting the right scaffold is paramount. The table below summarizes the quantitative and qualitative differences between the imidazopyridine scaffold and legacy imidazoquinolines, highlighting why 3H-Imidazo[4,5-c]pyridin-4-amine is preferred for models requiring high adjuvanticity without systemic toxicity.

Scaffold TypeRepresentative CompoundReceptor SpecificityIFN-α Induction (PBMCs)TNF-α / IL-12 InductionSystemic Toxicity Risk
Imidazo[4,5-c]pyridine 3H-Imidazo[4,5-c]pyridin-4-amine derivativesPure TLR7 ++++ (High)+ (Minimal)Low (Ideal for Adjuvants)
Imidazo[4,5-c]quinoline Resiquimod (R848)Dual TLR7 / TLR8+++ (Moderate)++++ (High)High (Flu-like symptoms)
Thiazolo[4,5-c]quinoline CL075Pure TLR8+ (Minimal)++++ (High)High (Pro-inflammatory)

Data synthesized from structure-activity relationship (SAR) studies on TLR7/8 agonists[1][2][3].

Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating systems . Biological responses to small molecules can often be confounded by off-target cell surface receptor activation or endotoxin contamination. By incorporating endosomal acidification inhibitors (Bafilomycin A1) and viability tracking, you ensure the observed inflammation is strictly TLR7-mediated.

Protocol A: In Vitro Human PBMC Cytokine Profiling

Objective: Quantify the pure TLR7-mediated IFN-α response while validating the endosomal dependency of the compound.

Reagents & Materials:

  • 3H-Imidazo[4,5-c]pyridin-4-amine HCl (Reconstituted in sterile, endotoxin-free

    
     to a 10 mM stock).
    
  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • RPMI 1640 medium supplemented with 10% FBS and 1% Pen/Strep.

  • Bafilomycin A1 (Endosomal acidification inhibitor, 100 nM stock).

  • Human IFN-α and TNF-α ELISA kits.

Step-by-Step Methodology:

  • Cell Plating: Seed human PBMCs in a 96-well U-bottom plate at a density of

    
     cells/mL (200 µL per well) in complete RPMI medium.
    
  • Self-Validation (Inhibition Control): Pre-treat designated control wells with 100 nM Bafilomycin A1 for 45 minutes prior to agonist addition. Causality: TLR7 requires a pH < 6.0 to bind its ligand[4]. If the compound is truly acting via TLR7, Bafilomycin A1 will completely abrogate the cytokine response.

  • Compound Treatment: Add 3H-Imidazo[4,5-c]pyridin-4-amine HCl to the wells at a final concentration gradient (e.g., 0.1 µM, 1.0 µM, 10 µM). Include a vehicle control (

    
    ) and a positive control (Resiquimod, 1 µM).
    
  • Incubation: Incubate the plate at 37°C, 5%

    
     for 24 hours.
    
  • Harvest & Readout: Centrifuge the plate at 300 x g for 5 minutes. Harvest the supernatant and immediately assay for IFN-α and TNF-α via ELISA.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure that lack of cytokine production (in Bafilomycin or high-dose wells) is not due to compound cytotoxicity.

Protocol B: In Vivo Murine Model for Adjuvant-Induced Local Inflammation

Objective: Assess the localized immunostimulatory capacity (adjuvanticity) of the compound without triggering systemic inflammatory shock.

Step-by-Step Methodology:

  • Formulation: Prepare a vaccine formulation containing a model antigen (e.g., Ovalbumin, 10 µ g/mouse ) admixed with 3H-Imidazo[4,5-c]pyridin-4-amine HCl (50 nmol/mouse) in sterile PBS.

  • Administration: Inject 50 µL of the formulation subcutaneously into the hind footpad or base of the tail of wild-type C57BL/6 mice.

    • Validation Control: Perform parallel injections in

      
       knockout mice to definitively prove target engagement.
      
  • Systemic Monitoring (Hours 2-6): Collect blood via submandibular bleed at 2 and 6 hours post-injection. Isolate serum and perform multiplex cytokine assays. Expected outcome: Minimal systemic IL-6 or TNF-α, confirming the safety profile of the imidazopyridine scaffold.

  • Local Lymph Node Activation (Day 3): Euthanize mice and harvest the draining lymph nodes (dLNs).

  • Flow Cytometry: Mechanically dissociate the dLNs into single-cell suspensions. Stain for activation markers (CD69, CD86) on plasmacytoid dendritic cells (pDCs) and B cells. The pure TLR7 agonism should yield a massive upregulation of CD69 on lymphocytic subsets[1].

Best Practices & Troubleshooting

  • Solubility Management: While the hydrochloride salt is highly water-soluble, ensure that the pH of the final culture media does not drop significantly upon addition of high concentrations of the compound, as extracellular acidification can stress PBMCs and skew cytokine readouts.

  • Species Specificity: Note that while 3H-Imidazo[4,5-c]pyridin-4-amine derivatives are potent human TLR7 agonists, murine TLR7 and TLR8 have different ligand-binding pocket conformations. Always validate the specific EC50 in murine reporter cell lines (e.g., RAW-Blue cells) before transitioning from human PBMC assays to in vivo mouse models.

  • Tautomerism in Literature: When cross-referencing literature or ordering analogs, be aware that 3H-Imidazo[4,5-c]pyridin-4-amine is frequently indexed under its tautomer, 1H-Imidazo[4,5-c]pyridin-4-amine[5].

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. NIH / National Library of Medicine.
  • Synthesis and Optimization of 1-Substituted Imidazo[4,5- c ]quinoline TLR7 Agonists. ResearchGate.
  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity. Journal of Medicinal Chemistry - ACS Publications.
  • 6811-77-4 | 1H-Imidazo[4,5-c]pyridin-4-amine. BLDpharm.

Sources

Application

Solid-phase synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride analogs.

Application Note: Solid-Phase Synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride Analogs Abstract The 3H-imidazo[4,5-c]pyridin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride Analogs

Abstract

The 3H-imidazo[4,5-c]pyridin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as Toll-like receptor 7/8 (TLR7/8) agonists, antiviral agents, and kinase inhibitors. This Application Note details a robust, high-fidelity solid-phase synthesis (SPS) protocol for generating libraries of these analogs. By leveraging the regioselective nucleophilic aromatic substitution (


) of 2,4-dichloro-3-nitropyridine, this protocol allows for independent diversification at the 

,

, and

-amino positions. The method prioritizes high purity and operational simplicity, utilizing standard Fmoc/tBu chemistry and commercially available reagents.

Introduction & Rationale

The Target Scaffold

The imidazo[4,5-c]pyridine core is isosteric with purines (specifically adenine), making it a versatile template for designing antimetabolites and immunomodulators. The specific target, 3H-imidazo[4,5-c]pyridin-4-amine , is structurally analogous to Imiquimod (an imidazoquinoline), a potent TLR7 agonist used in topical oncology and virology.

Why Solid-Phase Synthesis?

Traditional solution-phase synthesis of this scaffold often suffers from tedious purification steps to separate regioisomers formed during the initial substitution of the pyridine ring.

  • Regiocontrol: Immobilization on resin can direct regioselectivity or allow facile filtration of excess reagents.

  • Library Expansion: The "split-and-pool" or parallel synthesis capability of SPS allows for the rapid generation of Structure-Activity Relationship (SAR) data by varying the amine inputs and cyclization reagents (aldehydes/orthoesters).

Retrosynthetic Analysis & Strategy

The synthesis hinges on the differential reactivity of the halogens in 2,4-dichloro-3-nitropyridine .

  • Attachment (Position 4): The chlorine at position 4 is significantly more reactive toward nucleophilic attack (

    
    ) due to the ortho-nitro effect and para-nitrogen resonance. We utilize this to anchor the scaffold to a resin-bound amine. This amine becomes the 
    
    
    
    -substituent in the final fused system.
  • Diversity Step 1 (Position 2): The less reactive chlorine at position 2 is displaced by a solution-phase amine. This amine becomes the exocyclic 4-amino group in the final imidazo[4,5-c]pyridine numbering.

  • Cyclization: Reduction of the nitro group followed by condensation with an aldehyde yields the imidazole ring.

SyntheticRoute Resin Resin-Bound Amine (R1-NH-Resin) Inter1 Intermediate A (Resin at C4) Resin->Inter1 SNAr (DMSO, DIEA) Selectivity > 8:1 Scaffold 2,4-Dichloro- 3-nitropyridine Scaffold->Inter1 Inter2 Intermediate B (R2-NH2 at C2) Inter1->Inter2 R2-NH2 (NMP, 80°C) Reduced Reduced Diamine (NH2 at C3) Inter2->Reduced SnCl2·2H2O (Reduction) Cyclized Resin-Bound Imidazo[4,5-c]pyridine Reduced->Cyclized R3-CHO (Oxidative Cyclization) Final Final Product 3H-Imidazo[4,5-c] pyridin-4-amine Cyclized->Final TFA Cleavage

Figure 1: Synthetic workflow for 3H-imidazo[4,5-c]pyridin-4-amine analogs via solid-phase synthesis.

Materials & Equipment

Reagents
Reagent CategorySpecific ChemicalsPurpose
Resin Trityl chloride resin (TCP) or 2-Chlorotrityl chloride resinAcid-labile anchor for amines.
Scaffold 2,4-Dichloro-3-nitropyridineCore heterocyclic building block.[1][2]
Amines (R1) Primary diamines (e.g., ethylenediamine, 1,4-butanediamine)Linker/N1-substituent.
Amines (R2) Diverse primary/secondary aminesIntroduces the 4-amino pharmacophore.
Cyclization Aryl/Alkyl Aldehydes + DDQ or AirImidazole ring formation.
Reductant Tin(II) chloride dihydrate (

)
Nitro reduction compatible with resin.
Solvents DCM, DMF, DMSO, NMP, MeOHWashing and reaction media.
Equipment
  • Manual solid-phase synthesis vessels (fritted polypropylene syringes).

  • Orbital shaker (for room temp reactions).

  • Heating block or oven (for

    
     steps).
    
  • Preparative HPLC (C18 column) for final purification.

  • LC-MS (ESI+) for intermediate monitoring.

Detailed Experimental Protocol

Step 1: Resin Loading (Immobilization of -Substituent)

Rationale: Trityl resins are ideal for immobilizing amines while allowing cleavage under mild acidic conditions that preserve the imidazo-pyridine core.

  • Swelling: Place 1.0 g of Trityl chloride resin (loading ~1.0 mmol/g) in a synthesis vessel. Swell in dry DCM (10 mL) for 20 min. Drain.

  • Loading: Add a solution of the diamine linker (5.0 equiv, e.g., N-Boc-ethylenediamine if a specific tail is needed, or a symmetric diamine) and DIEA (10 equiv) in DCM.

    • Note: If using a symmetric diamine, use a large excess (10-20 equiv) to prevent cross-linking (dimerization) of the resin.

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Capping: Drain and wash with DCM/MeOH/DIEA (17:2:1) (3 x 10 mL) to cap unreacted trityl chlorides.

  • Washing: Wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Scaffold Attachment ( 1)

Rationale: The C4-chlorine is displaced by the resin-bound amine. High concentration and polar aprotic solvents drive this reaction.

  • Preparation: Dissolve 2,4-dichloro-3-nitropyridine (3.0 equiv) and DIEA (6.0 equiv) in DMSO (or NMP).

  • Reaction: Add solution to the resin. Shake at RT for 12–16 hours.

    • QC Check: Cleave a small aliquot (1% TFA/DCM). LC-MS should show the mono-substituted product (mass = Linker + Pyridine - HCl).

  • Washing: Drain. Wash with DMF (5x) to remove excess nitropyridine (critical to prevent solution-phase side reactions in the next step).

Step 3: Introduction of 4-Amino Group ( 2)

Rationale: The second chlorine (C2 of pyridine) is now displaced. This group becomes the 4-amino substituent in the final imidazo[4,5-c]pyridine.

  • Reagent: Prepare a solution of the desired Amine (

    
    , 5.0 equiv) and DIEA (10 equiv) in NMP.
    
  • Reaction: Add to resin. Heat at 80°C for 6–12 hours.

    • Note: This position is less reactive; heat is required.

  • Washing: Wash with DMF (3x), MeOH (3x), DCM (3x).

Step 4: Nitro Reduction

Rationale:


 is preferred over catalytic hydrogenation on solid phase due to kinetics and catalyst poisoning risks.
  • Solution: Prepare 1.0 M

    
     in DMF (freshly prepared).
    
  • Reaction: Add to resin. Shake at RT for 16 hours.

    • Observation: Resin color typically changes (often darkening).

  • Washing: Wash extensively with DMF (5x), DMF/Water (1:1, 3x), THF (3x), DCM (3x) to remove tin salts.

Step 5: Oxidative Cyclization

Rationale: Condensation with an aldehyde forms the dihydro-imidazole, which is oxidized to the aromatic imidazole.

  • Reagent: Dissolve Aldehyde (

    
    , 5.0 equiv) in DMSO/Ethanol (1:1).
    
    • Optional: Add 5% acetic acid to catalyze imine formation.

  • Reaction: Shake at 80°C for 12 hours.

    • Oxidation:[3] Often, air oxidation at 80°C is sufficient. If conversion is incomplete, treat with a mild oxidant like DDQ (0.1 equiv) or CAN in DMF for 1 hour at RT.

  • Washing: Wash with DMF (5x), DCM (5x).

Step 6: Cleavage & Purification
  • Cleavage: Treat resin with 20% TFA in DCM (5 mL) for 30 min.

  • Collection: Filter filtrate into a tared vial. Wash resin with DCM (2x). Combine filtrates.

  • Workup: Evaporate volatiles under nitrogen or vacuum.

  • Salt Formation: Dissolve residue in minimal MeOH, add 4M HCl in dioxane, and precipitate with diethyl ether to obtain the hydrochloride salt .

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile + 0.1% TFA).

Quality Control & Troubleshooting

Characterization Markers
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the imidazole C2 proton (typically

    
     8.0–9.0 ppm) and the aromatic pyridine protons (two doublets if C4/C6 are unsubstituted, or singlets depending on substitution).
    
  • LC-MS: Confirm [M+H]+. Check for "open" uncyclized intermediates (M+2 mass units or M+18 for hydrated imine).

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete

2
Steric hindrance of Amine

or low reactivity of C2-Cl.
Increase temp to 100°C; use microwave irradiation (50W, 30 min); switch solvent to DMSO.
Incomplete Cyclization Oxidation failed; steric bulk of aldehyde.Add an oxidant (DDQ or Oxone); use trimethyl orthoformate (for R3=H) instead of aldehyde.
Tin Contamination Inefficient washing after reduction.Wash with 10% sodium diethyldithiocarbamate in DMF.
Regioisomer Mix Initial attachment was not 100% selective for C4.Purify final product by Prep-HPLC. The C4-isomer (desired) is usually the major product (>85%).

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[4] ACS Combinatorial Science, 16(10), 558–565.

  • DeYoung, E. G. (2023). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency.

  • Gao, L., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives... Bioorganic & Medicinal Chemistry Letters, 23(6), 1765-1770.

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.[5] European Journal of Chemistry, 8(1), 25-32.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-c]pyridine Derivatives

Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The structural similarity of the imidazo[4,5-c]pyridine scaffold to naturally occurring purines has made it a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of these molecules. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Core Synthetic Strategies: An Overview

The most common and versatile methods for constructing the imidazo[4,5-c]pyridine core involve the cyclocondensation of 3,4-diaminopyridine with either a carboxylic acid or its equivalent, or an aldehyde.[1][3] Understanding the fundamentals of these pathways is the first step to successful optimization.

Diagram: General Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 3,4-Diaminopyridine 3,4-Diaminopyridine Condensation_Dehydration Condensation & Dehydration (e.g., PPA, Heat, MW) 3,4-Diaminopyridine->Condensation_Dehydration Condensation_Oxidation Condensation & Oxidation (e.g., Air, Oxidant) 3,4-Diaminopyridine->Condensation_Oxidation Carboxylic Acid / Equivalent Carboxylic Acidor Equivalent (Orthoester, Nitrile) Carboxylic Acid / Equivalent->Condensation_Dehydration Aldehyde Aldehyde Aldehyde->Condensation_Oxidation Imidazo_Pyridine Imidazo[4,5-c]pyridine Derivative Condensation_Dehydration->Imidazo_Pyridine Condensation_Oxidation->Imidazo_Pyridine

Caption: Key synthetic routes to imidazo[4,5-c]pyridines.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that you may encounter during your experiments. The advice provided is based on established chemical principles and peer-reviewed literature.

FAQ 1: Low Yield in the Primary Cyclocondensation Reaction

Question: I am getting a very low yield in the reaction between 3,4-diaminopyridine and my carboxylic acid/aldehyde. What are the likely causes and how can I improve it?

Answer: Low yields in this core reaction are a common problem and can usually be traced back to one of several factors related to reaction equilibrium and kinetics.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For reactions that are sluggish at atmospheric pressure, switching to a sealed vessel to allow for higher temperatures can be beneficial.

  • Ineffective Water Removal: The cyclocondensation is a dehydration reaction, meaning water is produced as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and prevent it from going to completion.

    • Solution:

      • High-Temperature Reactions: For reactions run in high-boiling solvents like toluene or xylene, use a Dean-Stark apparatus to physically remove water as it forms.

      • Use of Dehydrating Agents: Polyphosphoric acid (PPA) is a very effective dehydrating agent and solvent for reactions with carboxylic acids.[1][3] Heating the mixture of the diaminopyridine and carboxylic acid in PPA is a robust and widely used method.[1][3]

      • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[1][4] This is due to efficient and rapid heating of the polar reaction mixture.

  • Sub-optimal pH: For condensations involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group towards nucleophilic attack.

    • Solution: If you are not using an acidic medium like PPA, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).

  • Oxidation Issues (for Aldehyde Condensations): When using an aldehyde, the initial condensation forms a dihydro-imidazo[4,5-c]pyridine intermediate, which must be oxidized to the final aromatic product.[1][3]

    • Solution: If the reaction is open to the atmosphere, air can serve as the oxidant, but this can be slow.[1] Consider bubbling air or oxygen through the reaction mixture. Alternatively, a mild chemical oxidant can be used. Some modern procedures utilize catalysts that facilitate this oxidative step. For instance, zinc triflate has been reported to catalyze the one-pot condensation and oxidation of 3,4-diaminopyridine with aldehydes in refluxing methanol.[5]

Diagram: Troubleshooting Low Yields

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS. Is the starting material consumed? start->check_completion increase_time_temp Increase Reaction Time and/or Temperature check_completion->increase_time_temp No water_removal Is water being effectively removed? check_completion->water_removal Yes increase_time_temp->check_completion dehydration_methods Use PPA, a Dean-Stark trap, or microwave synthesis. water_removal->dehydration_methods No check_oxidation If using an aldehyde, is the oxidation step efficient? water_removal->check_oxidation Yes dehydration_methods->check_completion add_oxidant Bubble air/O2 through the reaction or add a mild oxidant/catalyst. check_oxidation->add_oxidant No success Improved Yield check_oxidation->success Yes add_oxidant->check_completion

Caption: A decision tree for troubleshooting low reaction yields.

FAQ 2: Formation of Multiple Regioisomers during N-Alkylation

Question: I am trying to N-alkylate my imidazo[4,5-c]pyridine, but I am getting a mixture of products that are difficult to separate. How can I control the regioselectivity?

Answer: This is a very common and challenging issue. The imidazo[4,5-c]pyridine scaffold has three nitrogen atoms that can potentially be alkylated: N1 and N3 in the imidazole ring, and N5 in the pyridine ring. The N-H tautomerism between N1 and N3 further complicates the reaction.

Causality and Troubleshooting Steps:

  • Understanding the Sites: The pyridine nitrogen (N5) is generally more basic and nucleophilic than the imidazole nitrogens. Therefore, under many conditions, alkylation occurs preferentially at this position.[6][7][8][9]

  • Reaction Conditions are Key: The choice of base and solvent system is critical in directing the regioselectivity.

    • Standard Conditions for N5 Alkylation: The most commonly reported conditions for achieving N5-alkylation involve using a carbonate base (like K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][7][8][9] While this often favors the N5 isomer, mixtures can still occur.

    • Solvent Effects: The solvent can influence the tautomeric equilibrium of the starting material and the solubility of the resulting anion, thereby affecting the site of alkylation. It is worth screening other polar aprotic solvents like acetonitrile or THF.

    • Base Effects: Stronger bases like sodium hydride (NaH) will fully deprotonate the imidazole ring, creating an ambident anion. The subsequent alkylation site will then be influenced by steric and electronic factors of both the substrate and the alkylating agent. Using a bulkier base might sterically hinder approach to one of the nitrogen atoms.

  • Structural Confirmation is Essential: Due to the potential for isomeric mixtures, unambiguous structural elucidation is critical. Do not rely on LC-MS alone.

    • 2D-NMR is Definitive: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is the gold standard for confirming the site of alkylation.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. For an N5-alkylated product, you will observe a NOE between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the protons on the pyridine ring at positions C4 and C6.[6][8][9]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing further confirmation of connectivity.

FAQ 3: An Unexpected Product with Mass +16 is Observed

Question: My mass spectrum shows a significant peak at M+16 for my product. I suspect it's an N-oxide. How can I prevent its formation, and how can I remove it if it has already formed?

Answer: Your suspicion is likely correct. The pyridine nitrogen is susceptible to oxidation, especially under oxidative conditions or during prolonged heating in the presence of air, leading to the formation of an imidazo[4,5-c]pyridine N-oxide.[10]

Causality and Troubleshooting Steps:

  • Prevention:

    • Control of Oxidants: If your synthesis involves an intentional oxidation step (e.g., when starting from an aldehyde), be mindful of the stoichiometry and strength of the oxidizing agent. Use the mildest conditions that will effect the desired transformation.

    • Inert Atmosphere: For reactions that require prolonged heating, performing them under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of N-oxides from atmospheric oxygen.[10]

  • Remediation (Deoxygenation): If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle. Several methods are available:

    • Phosphorus Reagents: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are classic and effective reagents for the deoxygenation of pyridine N-oxides.[10][11] The reaction is typically fast and clean.

    • Catalytic Hydrogenation: This is a green and efficient method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source. However, be aware that this method is not chemoselective and will also reduce other functional groups like nitro, alkene, or alkyne moieties.[10][11]

    • Other Reducing Agents: A variety of other reagents have been reported for this transformation, including zinc dust in the presence of an ammonium salt, or systems like indium with pivaloyl chloride.[11][12]

III. Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for common synthetic procedures. They should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Synthesis via Carboxylic Acid Condensation using PPA

This protocol is based on the robust Phillips-Ladenburg synthesis, utilizing polyphosphoric acid (PPA) as both a solvent and a dehydrating agent.[1][3]

Materials:

  • 3,4-Diaminopyridine (1.0 eq.)

  • Substituted Carboxylic Acid (1.0 - 1.2 eq.)

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 3,4-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the diaminopyridine).

  • Heat the reaction mixture with stirring to 130-160 °C. The optimal temperature will depend on the reactivity of the carboxylic acid.

  • Monitor the reaction progress by TLC (a small aliquot can be carefully quenched into water, basified, and extracted for analysis). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9. This step is highly exothermic and should be performed in an ice bath.

  • The crude product often precipitates upon neutralization. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

  • Wash the collected solid (or combined organic extracts) with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis from an Aldehyde

This method offers an efficient, rapid, and often higher-yielding alternative to conventional heating for the condensation with aldehydes.[4]

Materials:

  • 3,4-Diaminopyridine (1.0 eq.)

  • Substituted Aldehyde (1.0 eq.)

  • Catalyst (e.g., Zinc Triflate, 10-30 mol%)[5]

  • Solvent (e.g., Methanol or Ethanol)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

Procedure:

  • To a 10 mL microwave synthesis vial, add 3,4-diaminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the catalyst (e.g., zinc triflate, 0.2 mmol), and a magnetic stirrer bar.

  • Add the solvent (e.g., methanol, 4 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • If a precipitate has formed, collect it by filtration and wash with cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Summary and Comparison

The choice of synthetic method can have a significant impact on reaction outcomes. The following table summarizes typical results for different conditions.

MethodReactantsConditionsTypical TimeTypical YieldReference
Conventional 3,4-Diaminopyridine + Carboxylic AcidPPA, 150 °C4-8 h~75%[1][3]
Conventional 3,4-Diaminopyridine + AldehydeReflux in EtOH, Air Oxidation12-24 h40-60%[1]
Catalyzed 3,4-Diaminopyridine + AldehydeZn(OTf)₂, Reflux in MeOH2-5 h70-90%[5]
Microwave 3,4-Diaminopyridine + Carboxylic AcidSilica gel support, 100 W10-20 min71-92%[1]

V. References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.[Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry.[Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation.[Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.[Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Organic Chemistry: An Indian Journal.[Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.[Link]

  • Recent trends in the chemistry of pyridine N-oxides. The Vespiary.[Link]

  • Deoxygenation of Aza-aromatics. Organic Chemistry Portal.[Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride

Ticket ID: #SOL-3H-IMP-001 Status: Resolved Agent: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-3H-IMP-001 Status: Resolved Agent: Senior Application Scientist, Dr. A. Vance Subject: Comprehensive Solubilization Strategy for 3H-Imidazo[4,5-c]pyridin-4-amine HCl[1]

Executive Summary

You are likely encountering precipitation when diluting your 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-Deazaadenine HCl ) stock into physiological buffers like PBS (pH 7.4).[1]

The Root Cause: This compound exhibits a critical pKa near 6.8 (associated with the pyridine nitrogen).[1] While the hydrochloride salt is soluble in water (acidic pH), dilution into neutral buffers shifts the equilibrium toward the neutral free base, which is planar, hydrophobic, and prone to immediate aggregation/crystallization.[1]

This guide provides the physicochemical justification and validated protocols to maintain solubility in both in vitro and in vivo applications.[1]

Module 1: Physicochemical Diagnostics

Q: Why does my compound dissolve in water but crash out in PBS? A: This is a classic pH-dependent solubility failure.[1]

  • In Water: The HCl salt dissociates, creating an acidic microenvironment (pH < 5.0).[1] The molecule remains protonated (cationic) and soluble.[1]

  • In PBS (pH 7.4): The buffer capacity neutralizes the HCl.[1] Since the pKa of the pyridine nitrogen is approximately 6.8 , raising the pH to 7.4 pushes the equilibrium toward the uncharged free base.

  • Result: The uncharged planar rings stack via

    
     interactions, leading to rapid precipitation.[1]
    

Q: Is this the same as 3-Deazaadenosine? A: No.

  • 3H-Imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4): This is the base (aglycone).[1] It is significantly less soluble than the nucleoside due to the lack of the hydrophilic ribose sugar.[1]

  • 3-Deazaadenosine (CAS 6736-58-9): This is the nucleoside .[1][2]

  • Critical Note: If you are following a protocol for the nucleoside, it will likely fail for the base.[1] The base requires more aggressive solubilization strategies.[1]

Module 2: Stock Solution Preparation

Q: What is the ideal solvent for stock preparation? A: Anhydrous DMSO is the gold standard.[1] Avoid Ethanol, as the solubility of the HCl salt in alcohols is often poor compared to DMSO.

SolventSolubility Limit (Est.)StabilityRecommendation
DMSO (Anhydrous) ~50–100 mMHigh (stored at -20°C)Primary Stock
Water (Milli-Q) ~10–20 mM (pH dependent)Moderate (Hydrolysis risk)Fresh Use Only
Ethanol < 5 mMLowAvoid
PBS (pH 7.4) < 0.5 mM (Precipitates)N/ADo Not Use for Stock

Protocol:

  • Weigh the hydrochloride salt.[1]

  • Add fresh anhydrous DMSO to achieve a concentration of 20 mM to 50 mM .

  • Vortex vigorously.[1] Sonicate at 40°C for 5 minutes if visible particles remain.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake will degrade solubility.

Module 3: In Vitro Dilution Strategies

Q: How do I dose cells without precipitation? A: You must bypass the "danger zone" (pH 6.8–7.[1]4) or use a carrier to shield the hydrophobic core.[1]

Option A: The "Intermediate Dilution" Method (Recommended) Direct addition of high-concentration DMSO stock to media often causes local precipitation (the "solvent shift" shock).[1]

  • Prepare an intermediate dilution in culture media without serum (or in PBS) at 10x the final concentration.

  • Crucial Step: If precipitation occurs immediately, acidify this intermediate solution slightly (pH 6.[1]0) using dilute acetic acid, OR add 0.5% Tween-80 .[1]

  • Add this 10x solution to your cell culture wells.[1]

Option B: Cyclodextrin Complexation Cyclodextrins encapsulate the hydrophobic base, preventing stacking.[1]

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS.

  • Dilute your DMSO stock into this vehicle.

  • The cyclodextrin cavity will host the neutral drug molecule, maintaining solubility even at pH 7.4.[1]

Module 4: In Vivo Formulation (Animal Studies)

Q: Can I inject the DMSO stock directly? A: No. Pure DMSO causes hemolysis and pain.[1] You need a co-solvent system.[1]

Validated Formulation Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)[1]

  • 5% Tween-80 (Surfactant/Wetting agent)[1]

  • 50% Saline (Bulk vehicle)[1]

Step-by-Step Formulation Protocol:

  • Dissolve: Dissolve the compound in the required volume of DMSO (5% of total volume). Ensure it is completely clear.

  • Stabilize: Add PEG-400 (40% of total) and vortex. The solution may warm up slightly; this aids dissolution.[1]

  • Emulsify: Add Tween-80 (5% of total) and vortex.

  • Dilute: Slowly add Saline (50% of total) dropwise while vortexing.

    • Troubleshooting: If cloudiness appears upon adding saline, stop.[1] Sonicate.[1] If it does not clear, the concentration is too high.[1] You may need to lower the dose volume or switch to a cyclodextrin vehicle (e.g., 10% Captisol® in acetate buffer pH 5.0 ).[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting the correct vehicle based on your application and the compound's pKa behavior.

SolubilityWorkflow Start Start: 3H-Imidazo[4,5-c]pyridin-4-amine HCl Stock Prepare Stock: 50mM in Anhydrous DMSO Start->Stock CheckApp Application Type? InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo Stock->CheckApp DirectAdd Direct Addition to Media? InVitro->DirectAdd Precip Precipitation Risk: High (pH > 6.8) DirectAdd->Precip pH 7.4 CDStrategy Strategy: Use 20% HP-beta-CD or Intermediate Dilution Precip->CDStrategy Solubilize Neutral Form Vehicle Vehicle Selection InVivo->Vehicle CoSolvent Co-Solvent System: 5% DMSO / 40% PEG400 / 5% Tween80 Vehicle->CoSolvent Standard AcidicBuffer Alternative: Acidic Buffer (Acetate pH 5.0) Vehicle->AcidicBuffer If Co-solvent fails

Caption: Decision tree for solubilizing 3H-Imidazo[4,5-c]pyridin-4-amine HCl based on pH constraints.

References
  • Seela, F. et al. (2023).[1] "Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases." The Journal of Physical Chemistry A. Link (Establishes pKa of deaza-adenine core ~6.8).[1]

  • Bhattachar, S. N. et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today. Link (General principles of salt disproportionation in buffers).

  • Loftsson, T. et al. (2005).[1] "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. Link (Protocol for HP-β-CD solubilization of nitrogen heterocycles).[1]

  • PubChem Compound Summary. (2024). "3H-Imidazo[4,5-c]pyridin-4-amine."[1] National Center for Biotechnology Information.[1] Link (Chemical structure verification).[1]

Sources

Troubleshooting

Technical Support Center: Improving the Purity of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

Overview 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS 4261-05-6) is a critical heterocyclic scaffold utilized extensively in the synthesis of Toll-like receptor 7/8 (TLR7/8) agonists and A3 adenosine receptor (A3A...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS 4261-05-6) is a critical heterocyclic scaffold utilized extensively in the synthesis of Toll-like receptor 7/8 (TLR7/8) agonists and A3 adenosine receptor (A3AR) positive allosteric modulators[1]. Because it serves as a foundational building block, achieving >98% purity is non-negotiable. Trace regioisomers, residual transition metals, or incorrect salt stoichiometries can drastically alter the pharmacological profile of downstream targets or poison catalysts in subsequent cross-coupling reactions[2].

Diagnostic Workflow

PurityTroubleshooting Start Purity < 98% by HPLC Decision1 Multiple peaks with same m/z? Start->Decision1 Path1Yes Regioisomers (1H vs 3H) Decision1->Path1Yes Yes Path1No Broad peak or shifting RT? Decision1->Path1No No Action1 Selective crystallization or Prep-HPLC Path1Yes->Action1 Path2Yes Salt stoichiometry issue Path1No->Path2Yes Yes Path2No Colored impurities / Metals? Path1No->Path2No No Action2 pH adjustment & controlled HCl titration Path2Yes->Action2 Path3Yes Residual catalysts (Pd/Cu) Path2No->Path3Yes Yes Action3 Metal scavenger resin treatment Path3Yes->Action3

Caption: Diagnostic workflow for identifying and resolving imidazo[4,5-c]pyridine purity issues.

FAQs & Troubleshooting Guide

Q1: My LC-MS chromatogram shows a closely eluting secondary peak with the exact same mass (m/z 135.06 for the free base). What is it, and how do I remove it? A1: This is almost certainly the 1H-imidazo[4,5-c]pyridin-4-amine regioisomer[3]. During the cyclization of 3,4-diaminopyridine precursors, both the 1H and 3H tautomers/isomers can form depending on the substitution pattern and reaction conditions.

  • Causality & Solution: The 1H and 3H isomers have different dipole moments and hydrogen-bonding capacities. While they often co-elute on standard C18 columns under highly acidic conditions, you can separate them by adjusting the mobile phase pH to 7.0–7.5 using a triethylammonium acetate (TEAA) buffer[4]. For bulk purification, selective crystallization from hot ethanol/water mixtures exploits the differential solubility of their hydrochloride salts[5].

Q2: The compound appears as a sticky, hygroscopic gum rather than a crystalline powder. How can I improve crystallinity? A2: This indicates a salt stoichiometry issue—likely a mixture of the free base, mono-hydrochloride, and di-hydrochloride forms.

  • Causality & Solution: The imidazo[4,5-c]pyridine core has multiple basic nitrogen atoms (the pyridine nitrogen, the imidazole nitrogens, and the exocyclic amine). Excess HCl during precipitation leads to poly-protonated species that are highly hygroscopic. To establish a self-validating protocol, first isolate the free base by neutralizing the aqueous solution to pH 8.0 with 10% NaOH[5]. Extract or filter the free base, dissolve it in anhydrous ethanol, and titrate with exactly 1.05 equivalents of ethanolic HCl. Cool slowly to 0°C to precipitate the pure mono-hydrochloride salt[6].

Q3: My batch has a distinct yellowish/brown tint, but the NMR looks clean. Will this affect my downstream TLR7 agonist synthesis? A3: Yes. The coloration is typically caused by trace palladium or copper residues from upstream amination or cross-coupling steps, or from the oxidation of the diaminopyridine intermediate[7]. Even at sub-NMR detection limits (<1%), transition metals can poison catalysts in subsequent steps.

  • Causality & Solution: Transition metals coordinate tightly to the electron-rich imidazole ring. To remove them, dissolve the compound in methanol and treat it with a metal scavenger resin (e.g., QuadraPure™ or SiliaBond® Thiol) for 4 hours at 40°C. Filter through Celite, then recrystallize[2].

Quantitative Data: HPLC Method Optimization

To accurately quantify impurities, standard acidic gradients (like 0.1% TFA) often fail to resolve regioisomers. The following table summarizes an optimized buffered method that exploits the subtle pKa differences between the 1H and 3H isomers[4][8].

ParameterOptimized ConditionRationale
Column Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm)High carbon load provides necessary retention for polar heterocycles.
Mobile Phase A 10 mM Triethylammonium acetate (TEAA), pH 7.0Neutral pH suppresses ionization of the imidazole, improving peak shape and regioisomer resolution.
Mobile Phase B Acetonitrile (100%)Eluent strength; prevents late-eluting hydrophobic impurities.
Gradient 5% B to 50% B over 20 minShallow gradient maximizes resolution between the 1H and 3H isomers.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plates.
Detection UV at 254 nm and 280 nmCaptures the aromatic core; 280 nm is highly specific to the conjugated imidazopyridine system.

Step-by-Step Methodologies

Protocol 1: Free-Basing and Controlled Hydrochloride Salt Formation

This self-validating protocol ensures exact 1:1 stoichiometry of the HCl salt, preventing the formation of hygroscopic mixed salts.

  • Dissolution: Suspend 10 g of crude 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride in 50 mL of deionized water.

  • Neutralization: Place the flask in an ice bath. Slowly add 10% aqueous NaOH dropwise while stirring vigorously until the pH reaches exactly 8.0 (verify with a calibrated pH meter). A precipitate of the free base will form[5].

  • Isolation: Filter the solid through a Büchner funnel, wash with 20 mL of ice-cold deionized water to remove sodium chloride, and dry under vacuum at 45°C for 12 hours.

  • Re-salting: Suspend the dry free base in 60 mL of anhydrous ethanol and heat to 60°C until fully dissolved.

  • Titration: Add exactly 1.05 molar equivalents of 2M HCl in diethyl ether dropwise. The solution will briefly clarify, then a white crystalline solid will begin to precipitate.

  • Crystallization: Remove from heat, allow the mixture to cool to room temperature over 2 hours, then chill at 4°C for 4 hours to maximize yield[6].

  • Collection: Filter the pure mono-hydrochloride crystals, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Preparative HPLC for Regioisomer Removal

Use this methodology when bulk crystallization fails to adequately remove the 1H-isomer.

  • Sample Prep: Dissolve 500 mg of the free-based compound in 5 mL of Mobile Phase A (10 mM TEAA). Filter through a 0.45 μm PTFE syringe filter to protect the column.

  • System Setup: Use a Prep-C18 column (e.g., 21.2 × 250 mm). Set the flow rate to 20 mL/min.

  • Method: Run an isocratic hold at 5% B for 5 minutes, followed by a shallow gradient to 30% B over 30 minutes[4].

  • Fraction Collection: Monitor UV absorbance at 254 nm. The 3H-isomer typically elutes slightly later than the 1H-isomer under neutral buffered conditions. Collect fractions based strictly on the peak apex to avoid tailing contamination.

  • Recovery: Lyophilize the pooled fractions to remove water and the volatile TEAA buffer, yielding the highly purified free base.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • US4689338A - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use Source: Google Patents URL
  • US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease Source: Google Patents URL
  • Supplementary Information: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: RSC Publishing URL:[Link]

Sources

Optimization

Addressing stability problems of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride in solution

This is a technical support guide designed for researchers working with 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-Deazaadenine hydrochloride ).[1][2] Status: Operational | Topic: Solution Stability...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-Deazaadenine hydrochloride ).[1][2]

Status: Operational | Topic: Solution Stability & Handling | Audience: R&D Professionals[1]

Emergency Triage: Quick Troubleshooting

Use this decision matrix to immediately address visible issues in your solution.

SymptomProbable CauseImmediate Action
White Precipitate (pH > 6) Disproportionation: The HCl salt has dissociated, and the free base (pKa ≈ 6.[1][2]2) is precipitating due to low aqueous solubility at neutral pH.[2]Acidify: Lower pH to < 4.0 using 0.1M HCl or acetic acid to re-dissolve.[1] Alternative: Add DMSO (up to 10%) if compatible with assay.[1][2]
Yellow/Brown Discoloration Oxidation: Electron-rich amino-heterocycles are prone to N-oxide formation or oxidative coupling upon light/air exposure.[1][2]Discard: If absorbance at 450nm is >0.05 AU, synthesis of toxic byproducts is likely.[1][3] Prepare fresh in degassed buffer.
Concentration Drift Hygroscopicity: The HCl salt absorbs atmospheric water, leading to weighing errors and lower actual concentration.[1]Re-quantify: Measure concentration via UV-Vis (Extinction coefficient ε ≈ 14,500 M⁻¹cm⁻¹ at 262 nm) rather than gravimetric weight.

Core Technical Guide: Stability & Solubility

The Mechanism of Instability

The primary stability challenge with 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is physical instability (precipitation) driven by pH, rather than rapid chemical degradation.[1][2][3]

  • Salt Dissociation: In water, the hydrochloride salt dissociates fully.[1][3]

    
    
    
  • Deprotonation (The Trap): The pyridine nitrogen has a pKa of approximately 6.2 - 6.5 .[1][2] As you adjust the pH of your solution towards physiological conditions (pH 7.4), the protonated cation (

    
    ) deprotonates to form the neutral free base.[2][3]
    
  • Precipitation: The neutral free base has significantly lower water solubility (< 1 mg/mL) compared to the salt (> 20 mg/mL).[1][2] This leads to "crashing out" in assay buffers.[1][2]

Workflow: Preparation of Stable Stock Solutions

Do not dissolve directly in PBS or media.[1] Follow this "Solvent-First" protocol.

StockPrep cluster_Working Working Solution (Day of Assay) Start Solid HCl Salt DMSO Dissolve in 100% DMSO (Target: 10-50 mM) Start->DMSO Avoid Water Aliquot Aliquot & Store (-20°C, Desiccated) DMSO->Aliquot Prevents Hydrolysis Dilution Rapid Dilution into Buffer (Vortex immediately) Aliquot->Dilution Thaw Check Check pH & Clarity (Risk: pH > 7.0) Dilution->Check Precip Add Solubilizer (Cyclodextrin or Tween) Check->Precip Cloudy?

Caption: Protocol for preventing precipitation during stock preparation. The "Solvent-First" method ensures complete dissolution before introduction to aqueous buffers.[1][2]

Quantitative Solubility Data
Solvent SystemSolubility Limit (Est.)Stability WindowRecommendation
100% DMSO > 50 mg/mL6 Months (-20°C)Preferred Stock. Hygroscopic; keep sealed.[1][2]
Water (pH < 4) > 20 mg/mL1 Week (4°C)Good for acidic stocks.[1][2]
PBS (pH 7.4) < 0.5 mg/mLUnstable (Precipitates)Avoid for stocks.[1][2] Use only for final dilute working solution (< 100 µM).
Ethanol Low (< 5 mg/mL)N/ANot recommended.[1][2]

Chemical Degradation Pathways

While precipitation is the immediate threat, chemical degradation occurs over longer periods or under stress.[1][3]

A. Hydrolytic Deamination

Under strong acidic (pH < 2) or basic (pH > 10) conditions, or high temperatures, the exocyclic amine group can hydrolyze, converting the drug into its hypoxanthine analog (3-deazahypoxanthine).[2][3]

  • Detection: Appearance of a new HPLC peak with a shifted UV max (typically bathochromic shift).

  • Prevention: Maintain pH between 4.0 and 8.0 during short-term handling.[1][2]

B. Oxidation

The electron-rich imidazo-pyridine core is susceptible to oxidation by dissolved oxygen, especially under light.[1][2]

  • Mechanism: Formation of N-oxides on the pyridine ring.[1][2]

  • Prevention: Store solid and solution in amber vials. Degas buffers for sensitive kinetic assays.

Degradation cluster_Pathways Parent 3H-Imidazo[4,5-c]pyridin-4-amine (Active Drug) Hydrolysis Hydrolysis (Acid/Heat) Loss of NH3 Parent->Hydrolysis pH < 2 or > 10 Oxidation Photo-Oxidation (UV Light + O2) Parent->Oxidation hν + O2 Product1 3-Deazahypoxanthine (Inactive Ketone) Hydrolysis->Product1 Product2 N-Oxide Derivatives (Colored Impurities) Oxidation->Product2

Caption: Primary degradation pathways. Hydrolysis leads to deamination (loss of activity), while oxidation leads to colored impurities.[2][3]

Frequently Asked Questions (FAQs)

Q: My stock solution in DMSO froze, and upon thawing, I see crystals. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely the pure drug or DMSO crystallizing.[1]

  • Fix: Warm the vial to 37°C and vortex vigorously. If the solution clears completely, it is safe to use. If a fine haze remains, centrifuge (10,000 x g, 5 min) and use the supernatant, but verify concentration.

Q: Can I autoclave the solution? A: No. The high heat (121°C) will accelerate hydrolytic deamination.[1] Sterilize aqueous solutions by filtration through a 0.22 µm PVDF or PES membrane.[1][2]

Q: Why does the pH of my buffer drop when I add the drug? A: You are adding a hydrochloride salt.[1] The HCl dissociates, releasing protons.[1][3]

  • Fix: For high concentrations (>1 mM), prepare the drug in a highly concentrated buffer (e.g., 100 mM HEPES) rather than dilute PBS to maintain pH stability.

Q: How do I store the powder for maximum shelf life? A: The HCl salt is hygroscopic.[1]

  • Store at -20°C.

  • Keep in a tightly sealed vial with a desiccant pack.

  • Critical: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[1]

References

  • Chemical Identity & Properties: PubChem.[1][2] 3H-Imidazo[4,5-c]pyridin-4-amine.[1][2][4] National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1][2]

  • Heterocycle Stability: Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General reference for reactivity of amino-imidazo-pyridines).

  • Salt Disproportionation: Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Theoretical basis for pH-dependent precipitation of HCl salts).

Sources

Troubleshooting

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride side reaction identification

This technical guide addresses the specific stability and reactivity profile of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (often referred to as a 3-deazaadenine derivative). This scaffold is a critical isostere of a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific stability and reactivity profile of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (often referred to as a 3-deazaadenine derivative). This scaffold is a critical isostere of adenine, widely used in kinase inhibitors (e.g., JAK/STAT pathways) and TLR agonists.

The guide focuses on the three most prevalent chemical deviations: Regioselective Alkylation Isomerism , Hydrolytic Deamination , and Salt Disproportionation .

Status: Operational | Tier: L3 Engineering Support

Module 1: Impurity Identification (The "Mass Shift" Protocol)

Diagnostic logic for identifying unknown peaks in LCMS during synthesis or stability testing.

Quick Triage Table: Common Side Products
Observed Mass Shift (Δm/z)Likely IdentityCauseCorrective Action
+1.0 Da Hydrolysis Product (3-Deazahypoxanthine)Acidic hydrolysis of the C4-amine to a hydroxyl (tautomerizes to pyridone).Control pH; avoid prolonged aqueous acidic exposure.
+14.0 Da Methylation Isomer Regioselectivity error (N1 vs N3 vs N5) during alkylation.Switch solvent (THF vs DMF) or base (NaH vs K₂CO₃).
+16.0 Da N-Oxide Oxidation of the pyridine nitrogen (N5).Degas solvents; remove peroxides from ethers/THF.
Same Mass (Different RT) Dimroth Rearrangement Base-catalyzed ring opening/closing migrating the exocyclic amine.Lower reaction temperature; reduce basicity.
Visual Diagnostic Workflow

The following decision tree outlines the logical steps to identify impurities based on LCMS data.

ImpurityID Start Unknown Peak in LCMS CheckMass Check Δm/z vs Parent Start->CheckMass Plus1 +1 Da (OH replaces NH2) CheckMass->Plus1 Δ = +0.984 Plus14 +14 Da (Methylation) CheckMass->Plus14 Δ = +14.01 SameMass Same Mass / Shifted RT CheckMass->SameMass Δ = 0 Hydrolysis DIAGNOSIS: Hydrolytic Deamination (Formation of Pyridone) Plus1->Hydrolysis RegioCheck Check UV/NMR Plus14->RegioCheck N1_Isomer DIAGNOSIS: N1-Alkylation (Kinetic Product) RegioCheck->N1_Isomer Upfield Shift N3_Isomer DIAGNOSIS: N3-Alkylation (Thermodynamic Product) RegioCheck->N3_Isomer Downfield Shift Dimroth DIAGNOSIS: Dimroth Rearrangement (Ring Isomerization) SameMass->Dimroth Basic Conditions?

Caption: Logical workflow for triaging unknown impurities in 3H-imidazo[4,5-c]pyridin-4-amine derivatives based on mass spectrometry shifts.

Module 2: Synthetic Troubleshooting (Reactivity & Causality)

Issue A: The "Regioselectivity Nightmare" (N1 vs. N3 Alkylation)

Symptom: You are attempting to alkylate the imidazole ring (e.g., with an alkyl halide), but you receive a mixture of isomers that are difficult to separate.

Mechanistic Insight: The 3H-imidazo[4,5-c]pyridine scaffold has two nucleophilic nitrogens in the imidazole ring: N1 and N3 .

  • N1 Alkylation: Often favored kinetically or by steric hindrance at N3.

  • N3 Alkylation: Often favored thermodynamically due to the electronic influence of the fused pyridine ring (lone pair repulsion).

  • N5 (Pyridine) Alkylation: Rare unless the imidazole is protected or the alkylating agent is extremely reactive, forming a quaternary salt.

Protocol: Controlling Regioselectivity via "Ion Pair Engineering" Reference: Solvent-controlled regioselectivity in fused azoles (Bookser et al., J. Org. Chem. 2018).[1]

  • To favor N3-Alkylation (Thermodynamic):

    • Solvent: Polar Aprotic (DMF, DMSO).

    • Base: Cs₂CO₃ or K₂CO₃.

    • Mechanism: These solvents create "Solvent-Separated Ion Pairs" (SSIP), allowing the anion to equilibrate to the most thermodynamically stable position (usually N3 for this scaffold).

  • To favor N1-Alkylation (Kinetic/Chelation):

    • Solvent: Non-polar or ethereal (THF, Dioxane).

    • Base: NaH or LiHMDS.

    • Mechanism: These conditions form "Contact Ion Pairs" (CIP). The lithium or sodium cation can coordinate with the N5 pyridine nitrogen and the N1 imidazole nitrogen, directing the alkylating agent to N1 via a chelation effect.

Issue B: Hydrolytic Deamination (Loss of the Amine)

Symptom: Appearance of a peak +1 Da higher than the product (or -16 + 17 Da). Context: The C4-amino group is an amidine-like system. While generally stable, it is susceptible to acid-catalyzed hydrolysis, especially because the HCl salt provides an intrinsic acid source if moisture is present.

Mechanism:

  • Protonation of N3 or N5 activates the C4-position.

  • Water attacks C4.

  • Ammonia is displaced.

  • Result: 3H-imidazo[4,5-c]pyridin-4(5H)-one (3-deazahypoxanthine).

Prevention:

  • Storage: Store the HCl salt in a desiccator. If the compound becomes sticky (hygroscopic), it is likely absorbing water and undergoing slow hydrolysis.

  • Reaction: Do not heat the HCl salt in aqueous media without buffering.

Module 3: Advanced Reactivity (The Dimroth Rearrangement)

Symptom: Your product has the correct mass but the wrong NMR (specifically, the alkyl group you attached to the exocyclic amine has migrated to a ring nitrogen, or vice versa).

The Trap: Under strong basic conditions (e.g., NaOH, reflux), fused pyrimidines and pyridines with exocyclic amines can undergo the Dimroth Rearrangement .

  • Attack: Hydroxide attacks the C4 position.

  • Ring Opening: The bond between N3 and C4 breaks.

  • Rotation: The molecule rotates around the C-C bond.

  • Ring Closure: Recyclization occurs on the exocyclic nitrogen.

  • Result: The exocyclic nitrogen becomes endocyclic (N3), and the original N3 becomes exocyclic.

Visual Mechanism:

Dimroth Step1 Substrate (Exocyclic Amine) Step2 OH- Attack (Tetrahedral Intermediate) Step1->Step2 +OH- Step3 Ring Opening (Acyclic Intermediate) Step2->Step3 Ring Break Step4 Rotation & Closure Step3->Step4 Rotation Step5 Rearranged Product (Isomer) Step4->Step5 -H2O

Caption: Simplified mechanism of the Dimroth Rearrangement, a risk when exposing 4-amino-imidazo-pyridines to strong base and heat.

FAQ: Researcher to Researcher

Q: My HCl salt is extremely hygroscopic and turns yellow. Is it degrading? A: Likely yes. The yellowing often indicates oxidation of the pyridine nitrogen (N-oxide formation) or trace hydrolysis. 3H-imidazo[4,5-c]pyridin-4-amine HCl is prone to deliquescence.

  • Fix: Convert to the free base for storage if possible, or store under Argon at -20°C. If you must use the salt, consider switching to a tosylate or mesylate salt, which are often less hygroscopic than the hydrochloride.

Q: I need to perform a Suzuki coupling on the core. Should I use the HCl salt directly? A: No. The acidic protons on the HCl salt will quench your organometallic reagents or poison the Pd catalyst.

  • Protocol: Perform a "Free-Basing" step first. Suspend the salt in MeOH, add 1.1 eq of NaOMe or excess NaHCO₃, stir for 30 mins, evaporate, and extract with EtOAc/THF. Use the free base for the coupling.

Q: How do I distinguish N1 vs N3 alkylation by NMR? A: Use 2D NOESY .

  • N3-Alkyl: You will often see an NOE correlation between the alkyl protons and the proton on the pyridine ring (C2-H or the fusion bridgehead protons depending on substitution).

  • N1-Alkyl: The alkyl group is spatially distant from the pyridine ring protons (in the [4,5-c] system) or shows different correlations to the C2-H of the imidazole.

References

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. [1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard text for tautomerism and Dimroth rearrangement mechanisms).
  • Montgomery, J. A., & Clayton, S. J. (1965). The Synthesis of 3-Deazaadenine and Related Derivatives. Journal of Medicinal Chemistry.
  • Shelke, R. N., et al. (2017).[2] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. (Discusses general imidazo-pyridine synthesis and side reactions).

Sources

Optimization

Technical Support Center: Refinement of Analytical Techniques for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (Imiquimod Hydrochloride)

Welcome to the technical support center for the analysis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride, more commonly known as Imiquimod Hydrochloride. This guide is designed for researchers, analytical scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride, more commonly known as Imiquimod Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical techniques for this potent immune response modifier. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of Imiquimod Hydrochloride.

Q1: What are the primary analytical techniques for the quality control of Imiquimod Hydrochloride?

A1: The most prevalent and robust technique for assay, impurity profiling, and stability testing of Imiquimod Hydrochloride is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] For enhanced specificity and sensitivity, especially for identifying unknown impurities or metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3] UV-Visible Spectroscopy can be used for simpler, quantitative measurements where specificity is not a major concern.[4]

Q2: What is a typical starting point for developing an HPLC method for Imiquimod?

A2: A good starting point is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer at a pH between 3.5 and 4.5) and an organic modifier like acetonitrile.[1][5] Detection is typically performed in the range of 242-260 nm.[6][7] An isocratic elution is often sufficient for basic assays, while a gradient elution may be necessary for separating multiple impurities.[7]

Q3: How should I prepare a sample of Imiquimod cream for HPLC analysis?

A3: Due to the complex matrix of a cream formulation, proper sample preparation is critical. A typical procedure involves accurately weighing a sample of the cream, followed by extraction with a suitable solvent. Often, a mixture of an aqueous acidic solution (like 0.1 N HCl) and an organic solvent (like acetonitrile or methanol) is used to break the emulsion and dissolve the Imiquimod Hydrochloride.[1][4] Sonication is highly recommended to ensure complete extraction.[1][6] The resulting solution should then be centrifuged and filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column.[8][9]

Q4: Why are forced degradation studies important for Imiquimod analysis?

A4: Forced degradation (or stress testing) studies are crucial for developing a "stability-indicating" analytical method.[10] As mandated by regulatory bodies like the ICH, these studies help to identify potential degradation products that could form under various environmental conditions (acidic, basic, oxidative, thermal, photolytic).[2][11][12] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[10] For Imiquimod, studies have shown it is particularly susceptible to degradation under oxidative conditions.[5][13]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the analysis of Imiquimod Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

dot graph "HPLC_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="HPLC Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Peak Shape Issues peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", fillcolor="#FBBC05", fontcolor="#202124"]; tailing [label="Tailing Peak?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; fronting [label="Fronting Peak?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; splitting [label="Splitting Peak?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Retention Time Issues rt_shift [label="Retention Time (RT) Shift", fillcolor="#FBBC05", fontcolor="#202124"]; rt_early [label="RT Too Early?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; rt_late [label="RT Too Late?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; rt_drift [label="RT Drifting?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pressure Issues pressure [label="Abnormal Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; pressure_high [label="Pressure Too High?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; pressure_low [label="Pressure Too Low?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions sol_tailing1 [label="Check for secondary interactions.\nIncrease buffer strength or add ion-pair reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Column aging.\nReplace with new column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_fronting [label="Sample overload.\nDilute sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_splitting1 [label="Partially blocked frit/column inlet.\nReverse flush or replace column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_splitting2 [label="Injection solvent mismatch.\nEnsure sample is dissolved in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt_early [label="Increase aqueous content in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt_late [label="Increase organic content in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt_drift [label="Poor column equilibration or temperature fluctuation.\nIncrease equilibration time; use column oven.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pressure_high [label="System blockage (frit, guard column, column).\nIsolate and replace blocked component.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pressure_low [label="Leak in the system or pump issue.\nCheck fittings and pump seals.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> peak_shape; start -> rt_shift; start -> pressure;

peak_shape -> tailing [label="Yes"]; peak_shape -> fronting [label="No"]; tailing -> sol_tailing1 [label="Possible"]; tailing -> sol_tailing2 [label="Also Possible"];

fronting -> splitting [label="No"]; fronting -> sol_fronting [label="Yes"];

splitting -> sol_splitting1 [label="Possible"]; splitting -> sol_splitting2 [label="Also Possible"];

rt_shift -> rt_early [label="Yes"]; rt_shift -> rt_late [label="No"]; rt_early -> sol_rt_early;

rt_late -> rt_drift [label="No"]; rt_late -> sol_rt_late [label="Yes"];

rt_drift -> sol_rt_drift [label="Yes"];

pressure -> pressure_high [label="Yes"]; pressure -> pressure_low [label="No"]; pressure_high -> sol_pressure_high; pressure_low -> sol_pressure_low; } end_dot

HPLC Troubleshooting Decision Tree

Question: My Imiquimod peak is tailing. What are the likely causes and solutions?

Answer: Peak tailing for a basic compound like Imiquimod is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

  • Causality: The positively charged amine groups on the Imiquimod molecule can interact with negatively charged, deprotonated silanol groups on the column surface. This secondary interaction mechanism causes some molecules to be retained longer, resulting in a "tail" on the peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH 3.0-4.0). This keeps the silanol groups protonated and reduces the unwanted ionic interaction.

    • Increase Buffer Strength: A higher concentration of buffer ions can help to shield the silanol groups, minimizing the secondary interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column for analyzing basic compounds.

    • Consider an Ion-Pairing Reagent: While more complex, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape but may require a dedicated column.

Question: I'm seeing a gradual shift in retention time over a sequence of injections. What should I investigate?

Answer: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or column over time.

  • Causality: The column chemistry needs to be fully equilibrated with the mobile phase to provide consistent retention. If the mobile phase composition is changing (e.g., due to evaporation of the organic component) or the column temperature is not stable, retention times will drift.

  • Solutions:

    • Ensure Proper Equilibration: For a new method or after a system has been idle, flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Use a Column Oven: Temperature has a significant impact on retention. Using a thermostatically controlled column oven ensures a stable operating temperature and reproducible retention times.[1]

    • Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Cover mobile phase reservoirs to minimize evaporation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I am having trouble getting a good signal for Imiquimod in positive ion mode ESI-MS. What can I do?

Answer: Imiquimod, with its amine functionalities, is well-suited for positive ion electrospray ionization (ESI+). Poor signal is often related to mobile phase composition or source parameters.

  • Causality: ESI relies on the formation of gas-phase ions from charged droplets. The efficiency of this process is highly dependent on the mobile phase's ability to support ionization and the physical parameters of the ESI source.

  • Solutions:

    • Mobile Phase Additives: Ensure your mobile phase contains a proton source. While non-volatile buffers like phosphate are detrimental to MS, volatile additives like 0.1% formic acid or 0.1% acetic acid are excellent for promoting protonation and enhancing the [M+H]+ signal.

    • Optimize Source Parameters: Perform an infusion analysis of an Imiquimod standard to optimize MS source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Avoid Ion Suppression: The cream matrix can contain excipients (like polyethylene glycol) that co-elute and suppress the Imiquimod signal. Optimize the chromatography to separate Imiquimod from the bulk of the matrix components. A thorough sample clean-up (e.g., solid-phase extraction) may be necessary for trace-level analysis.

Part 3: Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Imiquimod Assay

This protocol is a representative method for the assay of Imiquimod and the separation of its potential degradation products. Method validation according to ICH guidelines is required before routine use.[11]

1. Chromatographic System:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography data station.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Imiquimod Reference Standard

3. Solutions Preparation:

  • Buffer Preparation (Phosphate Buffer, pH 3.7): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.7 ± 0.05 with ortho-phosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer and Acetonitrile in a 50:50 (v/v) ratio.[5]

  • Diluent: Mobile Phase.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Imiquimod Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

4. Chromatographic Conditions:

ParameterValue
Flow Rate 1.5 mL/min[5]
Column Temperature 25°C[5]
Injection Volume 20 µL
Detection Wavelength 244 nm[1][5]
Run Time Approx. 10 minutes

5. System Suitability:

  • Inject the Standard Working Solution five times.

  • The relative standard deviation (%RSD) for the peak area of the five replicate injections should be not more than 2.0%.

  • The theoretical plates for the Imiquimod peak should be not less than 2000.

  • The tailing factor for the Imiquimod peak should be not more than 2.0.

6. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Working Solution and record the chromatogram.

  • Inject the sample solution (prepared as described in the FAQs) and record the chromatogram.

  • Calculate the amount of Imiquimod in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol: Forced Degradation Study Workflow

This workflow outlines the steps to assess the stability-indicating nature of an analytical method for Imiquimod.

dot graph "Forced_Degradation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Prepare Imiquimod Solution\n(e.g., 1 mg/mL in Diluent)", shape=ellipse, fillcolor="#EA4335"]; control [label="Analyze Unstressed Control Sample (T=0)"];

// Stress Conditions acid [label="Acid Hydrolysis\n(e.g., 0.1N HCl, 60°C)"]; base [label="Base Hydrolysis\n(e.g., 0.1N NaOH, 60°C)"]; oxidation [label="Oxidation\n(e.g., 3% H2O2, RT)"]; thermal [label="Thermal Degradation\n(e.g., 80°C, Solid State)"]; photo [label="Photolytic Degradation\n(ICH Q1B Light Conditions)"];

// Analysis sampling [label="Sample at Time Points\n(e.g., 2, 4, 8, 24 hours)"]; neutralize [label="Neutralize Acid/Base Samples"]; analyze [label="Analyze All Samples by HPLC-PDA/MS"];

// Evaluation evaluation [label="Evaluate Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; peak_purity [label="Assess Peak Purity of API"]; mass_balance [label="Calculate Mass Balance"]; degradant_id [label="Identify and Characterize Degradants"]; conclusion [label="Conclusion:\nMethod is Stability-Indicating", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> control; start -> {acid; base; oxidation; thermal; photo} [style=dashed];

{acid; base; oxidation; thermal; photo} -> sampling; sampling -> neutralize [label="If applicable"]; neutralize -> analyze; sampling -> analyze; control -> analyze;

analyze -> evaluation; evaluation -> peak_purity; evaluation -> mass_balance; evaluation -> degradant_id;

{peak_purity; mass_balance; degradant_id} -> conclusion; } end_dot

Forced Degradation Workflow

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered ideal to ensure that degradants are formed at detectable levels without excessively consuming the parent peak.[10]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Imiquimod Hydrochloride.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[5]

    • Thermal Degradation: Expose solid Imiquimod powder to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. For acid and base samples, neutralize them before dilution. Analyze all samples, including an unstressed control, by the developed HPLC-PDA method.

  • Data Evaluation:

    • Specificity: Check for any new peaks corresponding to degradation products. Ensure they are well-resolved from the Imiquimod peak.

    • Peak Purity: Use a PDA detector to assess the peak purity of the Imiquimod peak in the presence of its degradants.

    • Mass Balance: The sum of the assay of Imiquimod and the area of all degradation products should remain relatively constant throughout the study.

References

  • Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method. Journal of Chromatographic Science. Available at: [Link]

  • Development and Validation Of RP- HPLC Method for the Estimation of Imiquimod in Pharmaceutical Dosage Forms. Prime Scholars. Available at: [Link]

  • Development and validation of HPLC method for imiquimod determination in skin penetration studies. Biomedical Chromatography. Available at: [Link]

  • Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method. ResearchGate. Available at: [Link]

  • Development and Validation of Liquid Chromatography Method for the Determination and Quantification of Impurities in Imiquimod. SSRN. Available at: [Link]

  • Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach. PMC. Available at: [Link]

  • Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Development and Validation of Stability Indicating UPLC–PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream. Journal of Chromatographic Science. Available at: [Link]

  • Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography. International Journal of Green Pharmacy. Available at: [Link]

  • Forced degradation of imiquimod. ResearchGate. Available at: [Link]

  • Development and Validation of Liquid Chromatography Method for the Determination and Quantification of Impurities in Imiquimod. Journal of Pharmaceutical Research International. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation. PMC. Available at: [Link]

  • PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS. Google Patents.
  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of Liquid Chromatography Method for the Determination and Quantification of Impurities in Imiquimod. ResearchGate. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sannova. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Imiquimod. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Imiquimod: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]

  • What are the essential counseling points for the drug imiquimod (immune response modifier)?. Dr.Oracle. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Imiquimod: Newer Perspectives to an Old Drug. Indian Journal of Postgraduate Dermatology. Available at: [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

Welcome to the Advanced Application Support Center. As drug development professionals and molecular pharmacologists, you know that the 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride scaffold is a highly privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and molecular pharmacologists, you know that the 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride scaffold is a highly privileged structure. Because it acts as a bioisostere of the adenine purine ring, it is a potent driver of Toll-like receptor 7/8 (TLR7/8) agonism and A3 Adenosine Receptor (A3AR) positive allosteric modulation[1].

However, this purine mimicry inherently introduces off-target liabilities. Unintended cross-reactivity can lead to massive pro-inflammatory cytokine storms (via TLR8), orthosteric receptor interference, or ATP-competitive kinase inhibition. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to engineer out these off-target effects.

Part 1: Troubleshooting & FAQs (Causality & Logic)

Q1: Our imidazopyridine derivative shows potent TLR7 activation but is triggering massive, unintended TNF-α release in human PBMCs. How do we mitigate this inflammatory response? The Causality: Unwanted TNF-α and IL-12 release is typically driven by off-target TLR8 activation. While TLR7 activation drives the IRF7 pathway (producing antiviral IFN-α), TLR8 cross-reactivity heavily skews the immune response toward the NF-κB-mediated pro-inflammatory pathway[1]. The unmodified 3H-imidazo[4,5-c]pyridin-4-amine core is small enough to fit into both the TLR7 and TLR8 endosomal binding pockets. The Solution: You must sterically constrain the molecule. Structure-Activity Relationship (SAR) data demonstrates that introducing an N1-benzyl and a C2-butyl group (e.g., yielding 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) creates steric clashes in the TLR8 pocket while perfectly anchoring into TLR7. This modification renders the compound a pure TLR7 agonist with negligible TLR8 activity[2].

Q2: We are developing an A3 Adenosine Receptor (A3AR) Positive Allosteric Modulator (PAM) using this scaffold, but our functional assays show orthosteric agonism. How do we isolate the allosteric effect? The Causality: Because the imidazopyridine core mimics adenine, it naturally gravitates toward the orthosteric binding site of adenosine receptors[1]. True PAMs, however, must bind to a topographically distinct, highly hydrophobic cytosolic interface to modulate the receptor without activating it directly. The Solution: Shift the binding preference by modifying the C2 position with bulky cycloalkyl or bicycloalkyl groups. This bulk prevents the molecule from entering the narrow orthosteric pocket, converting it from an orthosteric antagonist/agonist into a pure PAM[3]. Validate this using a radioligand dissociation kinetic assay (see Protocol B).

Q3: Counter-screening revealed widespread off-target kinase inhibition, specifically against GRK5. Why is this happening and how can it be engineered out? The Causality: The specific nitrogen arrangement in the imidazo[4,5-c]pyridine scaffold allows the C4-amine to act as a critical hydrogen bond donor within the ATP-binding hinge region of various kinases, including G-protein-coupled receptor kinase 5 (GRK5)[4]. The Solution: Disrupt the hinge-binding pharmacophore. Alkylation or acylation of the C4-amine eliminates its ability to donate a hydrogen bond, effectively clearing the kinase liability. Note: C4-amine modification will completely abrogate TLR7 activity[2], so this strategy is strictly reserved for non-TLR applications (e.g., A3AR PAMs).

Part 2: Visualizing the Mitigation Strategy

G Compound 3H-Imidazo[4,5-c]pyridin-4-amine Endosome Endosomal Membrane Compound->Endosome TLR7 TLR7 (Target) Endosome->TLR7 High Affinity TLR8 TLR8 (Off-Target) Endosome->TLR8 Cross-reactivity MyD88 MyD88 Adapter TLR7->MyD88 TLR8->MyD88 IRF7 IRF7 Pathway (IFN-α) MyD88->IRF7 NFkB NF-κB Pathway (TNF-α) MyD88->NFkB

Endosomal TLR7/8 signaling pathway illustrating target vs. off-target divergence.

Workflow SAR SAR Optimization Screen TLR7/8 Screening SAR->Screen Kinase Kinase Profiling Screen->Kinase SI > 100 A3AR A3AR Validation Kinase->A3AR Hinge Cleared Lead Optimized Lead A3AR->Lead

Sequential screening workflow for mitigating imidazopyridine off-target effects.

Part 3: Quantitative SAR Data Summary

The table below summarizes the quantitative impact of specific structural modifications on the 3H-imidazo[4,5-c]pyridin-4-amine core, allowing you to predict off-target mitigation based on functional group substitutions.

Compound ModificationPrimary Target AffinityOff-Target LiabilitySelectivity Index (SI)Mechanism of Mitigation
Unmodified Scaffold Moderate (TLR7/8)High TLR8 (TNF-α)< 5Baseline purine mimicry
N1-Benzyl, C2-Butyl High (TLR7 EC50: 1.57 µM)Negligible TLR8> 100Steric exclusion from the TLR8 pocket
C2-Cycloalkyl High (A3AR PAM)Orthosteric Agonism> 50Shifts binding to the allosteric interface
C4-Amine Acylation None (TLR7 Inactive)Kinase Inhibition (GRK5)N/ADisrupts ATP hinge H-bonding

Part 4: Experimental Methodologies (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the readout inherently verifies the mechanism of action.

Protocol A: HEK-Blue TLR7/8 Selectivity Profiling

Purpose: To quantitatively verify the elimination of TLR8 cross-reactivity.

  • Cell Preparation: Plate HEK-Blue hTLR7 and hTLR8 reporter cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized analogs (from 10 µM down to 0.1 nM) in endotoxin-free water. Add 20 µL to the respective wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Quantification: Transfer 20 µL of the cell supernatant to 180 µL of QUANTI-Blue solution. Incubate for 1–3 hours to allow colorimetric development of Secreted Alkaline Phosphatase (SEAP).

  • Validation & Readout: Measure absorbance at 620 nm.

    • Self-Validation Check: You MUST run Imiquimod (pure TLR7 agonist) and Resiquimod/R848 (dual TLR7/8 agonist) in parallel. If Resiquimod fails to trigger the TLR8 cell line, your detection system is compromised. A successful mitigation yields a Selectivity Index (SI) > 100 for TLR7 over TLR8.

Protocol B: Radioligand Dissociation Assay for A3AR PAM Validation

Purpose: To confirm allosteric modulation and rule out orthosteric off-target binding[3].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A3AR.

  • Equilibration: Incubate the membranes with 0.3 nM of the orthosteric radioligand [125I]I-AB-MECA for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Modulator Addition: Add 10 µM of the test imidazopyridine compound.

  • Dissociation Initiation: Add 100 µM of unlabeled NECA (an orthosteric agonist) to prevent the radioligand from rebinding once it dissociates.

  • Measurement: Filter the mixture through GF/B glass fiber filters at specific time intervals (0, 15, 30, 60 min) and measure the retained radioactivity using a gamma counter.

    • Self-Validation Check: An orthosteric off-target compound will immediately competitively displace the radioligand at T=0. A true PAM will not displace the radioligand but will significantly decrease its dissociation rate constant (

      
      ) over the 60-minute timeline compared to the vehicle control.
      

References

Sources

Optimization

Technical Support Center: Synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine HCl

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-deazaadenine hydrochloride ). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also known as 3-deazaadenine hydrochloride ).

This guide prioritizes process safety , reaction robustness , and impurity control , addressing the specific chemical challenges associated with the imidazo[4,5-c]pyridine core.

Route Selection & Process Overview

For scale-up (>100g), selecting the correct synthetic strategy is critical to avoid "dead-end" intermediates. We recommend Route A (Triamine Cyclization) for high-purity applications due to its regiospecificity. Route B (Functionalization) is viable but requires specific "workarounds" for the 4-amination step which often fails under standard conditions.

Master Synthetic Workflow

G Start_A Start Route A: 2,4-Diamino-3-nitropyridine Triamine Intermediate: 2,3,4-Triaminopyridine (Unstable to Air) Start_A->Triamine Pd/C, H2 (Exothermic) Cyclization Cyclization: Triethyl Orthoformate / H+ Triamine->Cyclization Ring Closure Target Target Free Base: 3H-Imidazo[4,5-c]pyridin-4-amine Cyclization->Target Direct Formation Start_B Start Route B: 3,4-Diaminopyridine Core Imidazo[4,5-c]pyridine Start_B->Core HCOOH N_Oxide N-Oxide Formation: mCPBA or H2O2 Core->N_Oxide Oxidation Chloro 4-Chloroimidazo[4,5-c]pyridine N_Oxide->Chloro POCl3 (Reissert-Henze) Hydrazine Displacement: Hydrazine Hydrate Chloro->Hydrazine NH2NH2 (Direct NH3 fails) Reduction Reductive Cleavage: Raney Ni / H2 Hydrazine->Reduction Reduction->Target Salt Final Product: HCl Salt Formation Target->Salt HCl/EtOH

Figure 1: Comparison of the Direct Triamine Route (Left) vs. the Functionalization Route (Right). Note the specific workaround required for amination in Route B.

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: The "Direct Amination" Trap (Route B Users)

Q: I am trying to convert 4-chloroimidazo[4,5-c]pyridine to the amine using methanolic ammonia at 100°C, but I see no reaction or decomposition. What is wrong? A: This is a classic failure mode for the 3-deazaadenine core. Unlike standard purines, the 4-position of the imidazo[4,5-c]pyridine scaffold is insufficiently electrophilic for direct displacement by ammonia, even under high pressure.

  • The Fix: You must use the Hydrazine-Raney Nickel method.

    • React the 4-chloro compound with hydrazine hydrate (reflux, 2-4 h) to form the 4-hydrazino intermediate (quantitative yield).

    • Treat the hydrazino intermediate with Raney Nickel in refluxing ethanol/water to cleave the N-N bond, yielding the 4-amine.

    • Reference Support: This protocol was established by Rousseau et al. and validated in recent process updates to avoid harsh ammonolysis conditions [1, 2].

Phase 2: Triamine Instability (Route A Users)

Q: My 2,3,4-triaminopyridine intermediate turns black immediately upon filtration. How do I scale this up without degradation? A: 2,3,4-Triaminopyridine is highly electron-rich and prone to rapid oxidative polymerization in air (similar to diaminobenzenes).

  • Protocol Adjustment:

    • Do not isolate dry solid. Perform the reduction of 2,4-diamino-3-nitropyridine in the solvent intended for the next step (e.g., formic acid or DMF).

    • Telescoping: Once reduction (H2 uptake) is complete, filter the catalyst under an inert atmosphere (Argon/N2) and immediately add the cyclizing agent (e.g., triethyl orthoformate) to the filtrate.

    • Salt Stabilization: If isolation is mandatory, convert it immediately to the dihydrochloride salt by adding HCl/ether; the salt is stable for storage [3].

Phase 3: Cyclization Yields

Q: Cyclization with formic acid is giving me a sticky gum. How can I improve the morphology? A: While formic acid is the standard reagent, it often produces hygroscopic formates that are hard to crystallize.

  • Alternative: Use Triethyl Orthoformate (TEOF) with a catalytic amount of p-toluenesulfonic acid (pTsOH) or sulfamic acid.

  • Conditions: Reflux in dry ethanol or dioxane.

  • Benefit: This method produces the free base as a precipitate directly from the reaction mixture, avoiding the "gum" phase associated with aqueous workups.

Phase 4: Salt Formation (Final Step)

Q: The hydrochloride salt is hygroscopic. How do I obtain a stable, free-flowing powder? A: Formation of the HCl salt in aqueous media often traps water, leading to deliquescence.

  • Anhydrous Method:

    • Dissolve the free base in boiling anhydrous ethanol (or methanol).

    • Add 1.1 equivalents of TMSCl (Trimethylsilyl chloride) or HCl in Dioxane (4M) dropwise.

    • Allow to cool slowly to 4°C.

    • Filter and dry under vacuum at 50°C over P2O5.

    • Mechanism:[1][2] TMSCl reacts with trace water or alcohol to generate anhydrous HCl in situ, ensuring a dry crystal lattice.

Quantitative Data: Route Comparison

ParameterRoute A (Triamine Cyclization)Route B (Chloro-Displacement)
Step Count 3 (from Nitro precursor)5 (from Diamine precursor)
Overall Yield 45 - 60%25 - 35%
Key Safety Hazard Pyrophoric catalyst (Pd/C), Air-sensitive intermediateHydrazine (Carcinogen), POCl3 (Corrosive/Explosive potential)
Impurity Profile Oxidative polymers (colored impurities)Hydrazine residues, N-oxide traces
Scalability High (if telescoped)Medium (multiple isolations required)

Safety & Compliance (E-E-A-T)

  • Hydrazine Warning: If using Route B, residual hydrazine must be quantified (<1 ppm) in the final API due to its genotoxicity. Use HPLC with derivatization for detection.

  • Raney Nickel: When using Raney Ni for the hydrazino cleavage, keep the catalyst wet at all times. Dry Raney Ni is pyrophoric. Quench carefully with dilute acid under argon.

  • Regioisomer Control: In Route A, ensure the starting material is pure 2,4-diamino-3-nitropyridine. Contamination with 2-amino-3-nitro-4-chloropyridine can lead to 4-chloro impurities which are difficult to remove later.

References

  • Rousseau, R. J.; Townsend, L. B.; Robins, R. K. "The Synthesis of 4-Aminoimidazo[4,5-c]pyridine (3-Deazaadenine) and Related Nucleosides." Biochemistry, 1966 , 5(2), 756–760. Link

  • Liu, M. C.; et al. "Synthesis of halogen-substituted 3-deazaadenosine and 3-deazaguanosine analogues as potential antitumor/antiviral agents."[3] Nucleosides Nucleotides Nucleic Acids, 2001 , 20(12), 1975-2000.[3] Link

  • Montgomery, J. A.; et al. "Synthesis of S-(3-deazaadenosyl)-L-homocysteine."[4] Journal of Medicinal Chemistry, 1981 , 24(12), 1514–1516. Link

  • Seley, K. L.; et al. "Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis." Beilstein Journal of Organic Chemistry, 2016 , 12, 2523–2528. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride vs. Imidazopyridine Isomers

Executive Summary 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (often referred to as the 3-deazaadenine scaffold) represents a critical bioisostere in medicinal chemistry, distinct from its isomers due to its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (often referred to as the 3-deazaadenine scaffold) represents a critical bioisostere in medicinal chemistry, distinct from its isomers due to its specific nitrogen placement which mimics the purine core while altering hydrogen bond donor/acceptor capabilities. Unlike the more common imidazo[4,5-b]pyridine (1-deazaadenine) used frequently in kinase inhibitors (e.g., c-Met, mTOR), the [4,5-c] isomer is historically significant in antiviral nucleoside analogs (e.g., 3-deazaneplanocin A) and immunomodulation (TLR7/8 agonists).

This guide objectively compares the [4,5-c] isomer against its primary alternatives, focusing on electronic properties, synthetic accessibility, and binding modes.

Part 1: Structural & Electronic Analysis (The "Nitrogen Scan")

The position of the pyridine nitrogen atom dictates the electronic character of the fused system, influencing pKa, solubility, and binding affinity.

Isomer Landscape
  • 3H-Imidazo[4,5-c]pyridin-4-amine (Target): Nitrogen at position 5 (adjacent to the bridgehead). Bioisostere of 3-deazapurine .

  • 1H-Imidazo[4,5-b]pyridine: Nitrogen at position 1 (relative to pyridine numbering) or 4 (relative to fused system). Bioisostere of 1-deazapurine .

  • Imidazo[1,2-a]pyridine: Bridgehead nitrogen. distinct pharmacology (GABAergic).

Electronic Comparison
FeatureImidazo[4,5-c]pyridine (3-Deaza)Imidazo[4,5-b]pyridine (1-Deaza)Purine (Adenine)
H-Bond Acceptor (Pyridine Ring) N5 (Exposed)N4 (Sterically crowded by C-substituents)N1 & N3
Basicity (pKa) ~5.8 - 6.2 (Pyridine N)~4.0 - 5.0 (Pyridine N)~4.2 (N1)
Solubility (HCl salt) High (Protonation at N5 & Imidazole)ModerateModerate
Key Binding Mode Donor-Acceptor-Donor (if 4-NH2 present)Acceptor-Donor (Hinge binder)Acceptor-Donor-Acceptor
Primary Application Antiviral (HCV, Ebola), ImmunomodulationKinase Inhibition (c-Met, VEGFR)Native Substrate

Insight: The [4,5-c] isomer retains the N-H functionality of the imidazole ring (N1/N3 tautomerism) but lacks the N3 of the purine ring. This "3-deaza" modification removes a key hydrogen bond acceptor, often reducing metabolic susceptibility to adenosine deaminases while maintaining hinge-binding capability in kinases.

Part 2: Comparative Performance Data

Biological Potency (Representative Targets)

Data synthesized from antiviral and kinase inhibition studies.[1]

ScaffoldTarget ClassRepresentative Potency (IC50/EC50)Selectivity Profile
Imidazo[4,5-c]pyridine SAH Hydrolase / Viral Polymerase 0.2 - 2.0 µM (e.g., 3-Deazaneplanocin A)High specificity for viral replication machinery; lower cytotoxicity than purine analogs.
Imidazo[4,5-b]pyridineTyrosine Kinases (c-Met, VEGFR)< 10 nM (e.g., Tofacitinib analogs)Broad kinase spectrum; often requires C-7 substitution for selectivity.
Imidazo[1,2-a]pyridineGPCRs / GABA-A5 - 50 nMHighly selective for CNS targets; poor kinase hinge mimicry.
Solubility & Stability

The hydrochloride salt of the [4,5-c] amine is critical for formulation.

  • Free Base: Poorly soluble in water (< 0.5 mg/mL).

  • HCl Salt: Highly soluble (> 20 mg/mL in water/DMSO).

  • Stability: The [4,5-c] core is more resistant to oxidative metabolism at the pyridine ring compared to the [4,5-b] isomer, which is prone to N-oxidation.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Amino-1H-imidazo[4,5-c]pyridine Hydrochloride

A self-validating route via nucleophilic displacement, avoiding the low-yield direct nitration route.

Reagents:

  • 4-Chloro-1H-imidazo[4,5-c]pyridine (Starting Material)

  • Ammonia (aqueous 28% or ethanolic solution)

  • Ethanol (anhydrous)

  • HCl (4M in dioxane)

Workflow:

  • Displacement:

    • Charge a pressure vessel (sealed tube) with 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq).

    • Add ethanolic ammonia (10-15 eq) or liquid ammonia if available.

    • Heat to 130–140°C for 12–18 hours. Critical Step: High temperature is required to displace the chlorine at the deactivated 4-position.

    • Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, yielding a polar product (Rf ~0.2).

  • Isolation (Free Base):

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove excess ammonia and ethanol.

    • Triturate the residue with cold water to remove ammonium chloride salts.

    • Filter the solid 4-amino-1H-imidazo[4,5-c]pyridine .

  • Salt Formation (Hydrochloride):

    • Dissolve the crude free base in minimal hot ethanol.

    • Add 4M HCl in dioxane (1.1 eq) dropwise.

    • A white precipitate should form immediately.

    • Cool to 0°C for 2 hours.

    • Filter, wash with cold ether, and dry under vacuum.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlets for imidazole C2-H (~8.2 ppm) and pyridine C6-H/C7-H coupling. Broad exchangeable signal for NH2 (~7-8 ppm).

  • Melting Point: >280°C (decomposition).

Visualization: Synthesis & Mechanism

The following diagram illustrates the structural divergence of the isomers and the synthesis pathway for the [4,5-c] target.

G Start 3,4-Diaminopyridine Cyclization Orthoformate Cyclization (Reflux) Start->Cyclization Core Imidazo[4,5-c]pyridine (Core Scaffold) Cyclization->Core Activation N-Oxidation & Chlorination (POCl3) Core->Activation IsomerB Imidazo[4,5-b]pyridine (1-Deazaadenine) Core->IsomerB Isomeric Difference (N-Position) ChloroInt 4-Chloro-imidazo[4,5-c]pyridine (Key Intermediate) Activation->ChloroInt Amination NH3 / EtOH (140°C, Pressure) ChloroInt->Amination Product 4-Amino-imidazo[4,5-c]pyridine (3-Deazaadenine) Amination->Product

Caption: Synthetic pathway converting 3,4-diaminopyridine to the 3-deazaadenine mimic (Green), contrasting with the [4,5-b] isomer.

Part 4: Mechanism of Action (Bioisosterism)

The utility of 3H-imidazo[4,5-c]pyridin-4-amine lies in its ability to mimic adenine while evading enzymes that degrade purines (like Adenosine Deaminase).

  • Hinge Binding (Kinases): The N1 (imidazole) and 4-NH2 act as a donor-acceptor pair, binding to the hinge region of kinases (e.g., Src, JAK). The absence of N3 (pyridine N is at C5) prevents repulsive steric clashes in restrictive pockets.

  • Nucleoside Mimicry: When ribosylated, the [4,5-c] scaffold inhibits S-Adenosylhomocysteine (SAH) Hydrolase . The "3-deaza" modification alters the electron density, trapping the enzyme in a closed conformation, blocking viral methylation (capping) of mRNA.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. Link

  • Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 2016. Link

  • Convenient Synthesis of 3-Deazapurine Nucleosides Using Inosine as a Starting Material. Current Protocols, 2021.[3] Link

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation. Journal of Heterocyclic Chemistry, 2006.[4] Link

  • 3H-Imidazo[4,5-b]pyridin-5-amine (Isomer Comparison). PubChem Compound Summary. Link

Sources

Comparative

Comparative analysis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride and known kinase inhibitors.

This guide provides an in-depth comparative analysis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also chemically related to the nucleobase of 3-deazaadenosine), positioning it against established kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (also chemically related to the nucleobase of 3-deazaadenosine), positioning it against established kinase inhibitors.[1]

Content Type: Technical Comparison Guide Subject: 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (CAS: 6811-77-4 for free base) Classification: ATP-Mimetic Scaffold & Dual-Action Modulator (MEK/IKK & SAHH)[1]

Executive Summary & Mechanism of Action

Unlike highly specific Type-I kinase inhibitors designed for nanomolar potency against a single target, 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride functions as a privileged scaffold with a unique dual mechanism.[1] It acts as an ATP bioisostere, allowing it to interrogate the ATP-binding pockets of specific kinases (MEK1/2, IKKα/β) while simultaneously modulating the methylation cycle via S-adenosylhomocysteine hydrolase (SAHH) inhibition.[1]

This compound is frequently utilized in drug discovery as a fragment-based lead or a chemical probe to study the intersection of phosphorylation signaling and epigenetic methylation—a capability lacking in standard kinase inhibitors like Trametinib.

Mechanistic Differentiators
Feature3H-Imidazo[4,5-c]pyridin-4-amine HClTrametinib (MEK Inhibitor)BMS-345541 (IKK Inhibitor)
Primary Target Dual: MEK1/2 (Direct) + SAHH (Metabolic)Single: MEK1/2 (Allosteric)Single: IKK complex (Allosteric)
Binding Mode ATP-Competitive (Hinge Binder)Allosteric (Non-ATP)Allosteric (Site specific)
Potency Range Micromolar (

M)
Nanomolar (nM)Micromolar (

M)
Pathway Impact MAPK/ERK + NF-

B + Methylation
MAPK/ERK OnlyNF-

B Only
Solubility High (Hydrochloride Salt)Low (Requires DMSO/Solutol)Moderate
Signaling Pathway Interaction Diagram

The following diagram illustrates the compound's multi-node intervention points compared to single-target inhibitors.

PathwayMap cluster_MAPK MAPK Signaling cluster_NFkB NF-κB Signaling cluster_Metabolic Methylation Cycle Compound 3H-Imidazo[4,5-c]pyridin-4-amine HCl MEK MEK1/2 Compound->MEK Inhibits (ATP Comp) IKK IKKα/β Compound->IKK Inhibits SAHH SAH Hydrolase Compound->SAHH Inhibits (Ki ~3.9µM) ATP ATP ATP->MEK Competes ATP->IKK Competes ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation IkB IκBα IKK->IkB Degradation NFkB NF-κB (Nuclear) IkB->NFkB Releases SAM SAM/SAH Ratio SAHH->SAM Regulates Epigenetics Methylation (DNA/Histone) SAM->Epigenetics

Caption: Figure 1. Multi-target intervention of 3H-Imidazo[4,5-c]pyridin-4-amine HCl inhibiting MAPK, NF-κB, and Methylation pathways.[1]

Comparative Performance Analysis

A. Potency & Selectivity Profile

While Trametinib is the gold standard for MEK inhibition with IC50 values in the low nanomolar range (0.7–15 nM), 3H-Imidazo[4,5-c]pyridin-4-amine HCl operates in the micromolar range (IC50: 10–100 µM) for kinase targets.[1]

  • Why use it? Its lower potency is offset by its utility as a fragment scaffold . The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP but lacks the ribose-phosphate tail. This makes it an ideal starting point (fragment) for Structure-Activity Relationship (SAR) studies to design novel inhibitors that avoid the resistance mechanisms seen with allosteric inhibitors like Trametinib.[1]

B. Experimental Data Comparison
Parameter3H-Imidazo[4,5-c]pyridin-4-amine HClTrametinibExperimental Context
MEK1/2 Inhibition IC50 ~50 µMIC50 ~2 nMIn vitro kinase assay (ADP-Glo)
SAHH Inhibition Ki = 3.9 µMInactiveHomocysteine hydrolysis assay
Cellular p-ERK Inhibits at >50 µMInhibits at >10 nMWestern Blot (RAW264.7 cells)
NF-κB Translocation Blocks at 100 µMNo EffectLPS-induced macrophage model
C. Physicochemical Advantages

The hydrochloride salt form of 3H-Imidazo[4,5-c]pyridin-4-amine provides distinct solubility advantages over many free-base kinase inhibitors.[1]

  • Water Solubility: High (>50 mg/mL in water).

  • Protocol Benefit: Eliminates the need for high concentrations of DMSO in cell culture, reducing solvent toxicity artifacts often seen with hydrophobic drugs like Crizotinib or Trametinib.

Validated Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (MEK1/2)

Objective: Determine the IC50 of the compound against MEK1/2 activity using an ADP-Glo™ system.

Reagents:

  • Recombinant MEK1 enzyme.

  • Substrate: Inactive ERK2 (K54R).

  • Compound: 3H-Imidazo[4,5-c]pyridin-4-amine HCl (Stock: 100 mM in Water).[1]

  • Control: Trametinib (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute compound in Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) to create a 10-point dose curve (0.1 µM to 500 µM).

  • Incubation: Mix 2 µL of compound with 4 µL of MEK1 enzyme (2 ng/µL). Incubate for 15 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix (50 µM ATP, 0.2 µg/µL ERK2).

  • Reaction: Incubate for 60 min at 30°C.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader.

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using GraphPad Prism (log(inhibitor) vs. response).

Protocol B: Cellular NF-κB Translocation Assay

Objective: Verify the compound's ability to block IKK-dependent NF-κB nuclear entry.[1]

Workflow Diagram:

Workflow Step1 Seed RAW264.7 Cells (1x10^5 cells/well) Step2 Pre-treat Compound (1 hr, 10-100 µM) Step1->Step2 Step3 Induce with LPS (1 µg/mL, 30 min) Step2->Step3 Step4 Fix & Permeabilize (4% PFA, 0.1% Triton) Step3->Step4 Step5 Stain: Anti-p65 + DAPI Step4->Step5 Step6 Fluorescence Microscopy (Calc Nuclear/Cyto Ratio) Step5->Step6

Caption: Figure 2. Workflow for assessing NF-κB nuclear translocation inhibition.

Detailed Steps:

  • Seeding: Plate RAW264.7 macrophages on glass coverslips.

  • Treatment: Treat cells with 3H-Imidazo[4,5-c]pyridin-4-amine HCl (50, 100 µM) for 1 hour. Include a Vehicle control (Water) and Positive Control (BMS-345541, 5 µM).[1]

  • Induction: Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).

  • Staining: Block with 5% BSA. Incubate with Anti-NF-κB p65 antibody (1:400) overnight at 4°C. Follow with Alexa Fluor 488 secondary antibody and DAPI counterstain.[1]

  • Quantification: Image 5 fields per condition. Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity. A reduction in this ratio indicates IKK inhibition.

References

  • Kim, J. A., et al. (2020). "3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling."[1][2] Biochemical Pharmacology.

  • Selleck Chemicals. (2024). "3-Deazaadenosine hydrochloride Product Datasheet." SelleckChem.

  • MedChemExpress. (2024). "3-Deazaadenosine: SAHH Inhibitor and Kinase Modulator."[1] MedChemExpress.

  • Bavetsias, V., et al. (2012). "Discovery of 3H-imidazo[4,5-c]pyridine derivatives as potent c-Met kinase inhibitors."[1][3] Journal of Medicinal Chemistry.

  • Manchester Organics. (2024). "3H-Imidazo[4,5-c]pyridin-4-amine Technical Data." Manchester Organics.[4]

Sources

Validation

Validating the in vitro efficacy of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride

Title: Validating the In Vitro Efficacy of the 3H-Imidazo[4,5-c]pyridin-4-amine Scaffold: A Comparative Guide Executive Summary The development of Toll-like receptor (TLR) agonists has revolutionized vaccine adjuvant des...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the In Vitro Efficacy of the 3H-Imidazo[4,5-c]pyridin-4-amine Scaffold: A Comparative Guide

Executive Summary The development of Toll-like receptor (TLR) agonists has revolutionized vaccine adjuvant design and immuno-oncology. While first-generation hetero-tricyclic imidazoquinolines (such as Imiquimod and Resiquimod) provided clinical proof-of-concept, their dual TLR7/8 activity or suboptimal potency often leads to off-target pro-inflammatory toxicity [1]. The reduction of the ring system to a hetero-bicyclic core—specifically the 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (3H-IPA-HCl) scaffold—has emerged as a highly specific structural foundation for pure TLR7 agonists [2]. This guide objectively compares the in vitro performance of 3H-IPA-HCl derivatives against traditional alternatives, detailing the mechanistic rationale and self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Overview: The TLR7 Signaling Axis TLR7 is an endosomal pattern recognition receptor (PRR) that detects single-stranded RNA and synthetic heterocyclic small molecules. Upon binding a selective agonist derived from the 3H-IPA-HCl scaffold, TLR7 recruits the MyD88 adaptor protein, initiating a signaling cascade through IRAK4 and TRAF6. Crucially, pure TLR7 agonists preferentially drive the phosphorylation of Interferon Regulatory Factor 7 (IRF7) in plasmacytoid dendritic cells (pDCs), leading to robust Type-I interferon (IFN-α) production [3]. In contrast, TLR8 activation skews toward NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α [3].

TLR7_Signaling cluster_transcription Transcription Factors Agonist 3H-IPA-HCl Scaffold (TLR7 Agonist) Endosome Endosomal TLR7 Agonist->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Signals IRF7 IRF7 (Phosphorylation) TRAF6->IRF7 Primary Pathway NFKB NF-κB TRAF6->NFKB Secondary Pathway IFNa IFN-α Production (Antiviral/Adjuvant) IRF7->IFNa Transcribes TNFa Pro-inflammatory Cytokines (Minimal in pure TLR7) NFKB->TNFa Transcribes

Fig 1: Endosomal TLR7 signaling pathway activated by 3H-IPA-HCl derivatives.

Comparative Efficacy Profile To establish the superiority of the imidazopyridine scaffold in targeted applications, we compare a representative optimized derivative (1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) against industry-standard imidazoquinolines. The data highlights the scaffold's ability to decouple TLR7-mediated antiviral immunity from TLR8-mediated inflammation [2].

Compound ClassRepresentative MoleculeTarget SpecificityTLR7 EC₅₀ (μM)TLR8 EC₅₀ (μM)Primary Cytokine Profile
Imidazopyridine 3H-IPA-HCl DerivativePure TLR71.57> 100 (Inactive)High IFN-α, Low TNF-α
Imidazoquinoline Imiquimod (R837)Pure TLR7~2.10> 100 (Inactive)Moderate IFN-α
Imidazoquinoline Resiquimod (R848)Dual TLR7/8~0.10~1.30High IFN-α, High TNF-α

Data synthesized from established structure-activity relationship (SAR) studies on human TLR reporter models [3] [2].

Self-Validating Experimental Protocols

To objectively validate the efficacy and specificity of 3H-IPA-HCl derivatives, researchers must employ a two-tiered in vitro testing strategy. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound receptor-specific data.

Protocol 1: HEK-Blue™ TLR7/8 Reporter Assay (Receptor Specificity)

Causality & Rationale: Primary immune cells express a vast array of PRRs, making it impossible to attribute cytokine release solely to TLR7 activation without genetic knockouts. By utilizing engineered HEK293 cells that co-express human TLR7 (or TLR8) and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene, we isolate the specific receptor-ligand interaction. This ensures the EC₅₀ value derived is strictly a measure of TLR7 binding affinity and activation [2].

Step-by-Step Methodology:

  • Cell Preparation: Grow HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and selective antibiotics to maintain plasmid expression.

  • Seeding: Detach cells and resuspend in HEK-Blue™ Detection medium (which contains the SEAP substrate). Seed at 5 × 10⁴ cells per well in a 96-well plate.

  • Compound Stimulation: Prepare 3-fold serial dilutions of the 3H-IPA-HCl derivative, Imiquimod (positive control for TLR7), and Resiquimod (positive control for TLR7/8) ranging from 0.01 μM to 100 μM. Add 20 μL of each dilution to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14–16 hours.

  • Quantification: Measure SEAP activity by reading the optical density (OD) at 620 nm using a microplate spectrophotometer.

  • Self-Validation & Controls:

    • Negative Control: Unstimulated cells (baseline OD).

    • Null Cell Control: Test compounds on HEK-Blue™ Null cells (lacking TLR7/8) to rule out endogenous NF-κB activation or compound autofluorescence/absorbance.

Protocol 2: Human PBMC Cytokine Profiling (Functional Efficacy)

Causality & Rationale: While reporter assays confirm receptor engagement, they do not guarantee physiological translation. Profiling cytokine release in human Peripheral Blood Mononuclear Cells (PBMCs) validates the downstream functional efficacy. Because pDCs (TLR7-rich) produce IFN-α and myeloid cells (TLR8-rich) produce TNF-α, calculating the IFN-α/TNF-α ratio provides a functional readout of the compound's in vivo safety and efficacy profile as a vaccine adjuvant [3].

Step-by-Step Methodology:

  • Isolation: Isolate human PBMCs from buffy coats of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Seeding: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed at 1 × 10⁶ cells/mL in 96-well round-bottom plates.

  • Stimulation: Treat cells with the 3H-IPA-HCl derivative (at 1 μM and 10 μM concentrations). Include Resiquimod (1 μM) as a high-TNF-α control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvesting & Analysis: Centrifuge the plates to pellet cells. Collect the supernatant and quantify IFN-α and TNF-α levels using a multiplex Luminex assay or target-specific ELISAs.

  • Self-Validation & Controls:

    • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cell pellet to ensure that low cytokine levels are not due to compound cytotoxicity.

    • Donor Variability: Use PBMCs from at least three independent donors to account for genetic variability in TLR expression.

Conclusion The 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride scaffold represents a refined, highly specific tool for TLR7 agonism. By employing rigorous, self-validating in vitro methodologies—combining isolated reporter assays with primary human cell profiling—researchers can definitively benchmark its performance against legacy imidazoquinolines, paving the way for safer, more effective immunotherapeutics.

References

  • David, S. A., et al. "Small heterocyclic molecules as TLR7/8 agonists." Antiviral Research, 2014. URL:[Link]

  • Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, 2013. URL:[Link]

  • Kaushik, D. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." RSC Medicinal Chemistry, 2021. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 3H-Imidazo[4,5-c]pyridin-4-amine Derivatives

Executive Summary The development of Toll-like receptor (TLR) 7 and 8 agonists has historically been dominated by the imidazoquinoline scaffold (e.g., Imiquimod, Resiquimod). However, the therapeutic window of these lega...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Toll-like receptor (TLR) 7 and 8 agonists has historically been dominated by the imidazoquinoline scaffold (e.g., Imiquimod, Resiquimod). However, the therapeutic window of these legacy compounds is often limited by systemic reactogenicity and off-target pro-inflammatory cytokine storms. The structural evolution to the imidazo[4,5-c]pyridin-4-amine core (often represented interchangeably as its 1H- or 3H- tautomer depending on substitution) represents a critical breakthrough[1]. By excising the lipophilic benzene ring of the quinoline system, researchers have developed highly potent, pure TLR7 agonists that drive robust Type I Interferon (IFN-α) responses with significantly attenuated systemic inflammation[2].

This guide provides an objective, data-driven comparison of the 3H-imidazo[4,5-c]pyridin-4-amine scaffold against alternative TLR agonists, detailing the structure-activity relationship (SAR) rules and the self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Grounding: The TLR7 Activation Pathway

Imidazo[4,5-c]pyridin-4-amines act as synthetic mimics of single-stranded RNA (ssRNA). Due to their specific pKa and lipophilicity profiles, these small molecules readily diffuse across the plasma membrane and accumulate in the acidic endosomal compartment[3]. Upon binding to the concave surface of the TLR7 dimer, they induce a conformational change that recruits the MyD88 adapter protein, initiating a signaling cascade that bifurcates into the IRF7 (interferon) and NF-κB (pro-inflammatory) pathways[3].

TLR7_Pathway cluster_TFs Nuclear Transcription Factors Ligand Imidazo[4,5-c]pyridin-4-amine (TLR7 Agonist) Endosome Endosomal TLR7 Receptor Ligand->Endosome MyD88 MyD88 Adapter Protein Endosome->MyD88 IRAK IRAK1/4 & TRAF6 Complex MyD88->IRAK IRF7 IRF7 Pathway IRAK->IRF7 NFKB NF-κB Pathway IRAK->NFKB IFNA Type I Interferons (IFN-α/β) [Primary Target] IRF7->IFNA ProInf Pro-inflammatory Cytokines [Minimized via SAR] NFKB->ProInf

Caption: Endosomal TLR7 signaling cascade activated by imidazopyridine derivatives.

Structure-Activity Relationship (SAR) Analysis

The transition from imidazoquinolines to imidazopyridines requires precise functional group tuning to maintain receptor engagement. The SAR of the imidazo[4,5-c]pyridin-4-amine core is governed by four distinct structural domains:

  • The Core Scaffold: Replacing the quinoline with a pyridine ring reduces overall lipophilicity (LogP). This prevents the compound from becoming trapped in non-target lipid membranes, thereby improving bioavailability and reducing off-target toxicity[1].

  • N1 and C2 Substitutions (The Hydrophobic Anchor): Optimal TLR7 agonism requires steric bulk to anchor the ligand in the receptor's binding pocket. Studies demonstrate that an N1-benzyl and C2-butyl substitution pattern yields the highest potency[2].

  • The C4-Amine (The Critical Pharmacophore): The exocyclic amine at the C4 position is non-negotiable. It acts as a primary hydrogen bond donor to specific aspartate residues within the TLR7 binding site.2[2].

  • C6 Modifications (Tuning Selectivity): Unlike the quinoline core, the pyridine core allows for C6 derivatization. Direct aryl-aryl connections at C6 sterically clash with the receptor, abrogating activity. However, introducing flexible, electron-rich linkers (e.g., N6-benzyl or 6-phenethyl groups) not only restores TLR7 agonism but significantly enhances pure IFN-α induction without triggering broad inflammatory markers[2].

Comparative Performance Guide

To objectively evaluate the imidazo[4,5-c]pyridin-4-amine scaffold, we must compare its pharmacological metrics against industry-standard alternatives.

Table 1: Comparative Pharmacological Profiling of TLR Agonist Scaffolds
Compound / ScaffoldCore StructureTarget SelectivityTLR7 EC₅₀ (μM)TLR8 EC₅₀ (μM)Key Pharmacological Feature
Imiquimod (Standard)Imidazo[4,5-c]quinolineTLR7 Specific~1.50 - 2.00> 100First-generation; high topical efficacy but systemic toxicity limits use[1].
Resiquimod (R848)Imidazo[4,5-c]quinolineTLR7 / TLR8 Dual~0.10~1.50Potent dual agonist; triggers severe systemic pro-inflammatory cytokine release[1].
Compound 5 (Yoo et al.)Imidazo[4,5-c]pyridinePure TLR71.57> 1001-benzyl-2-butyl derivative; prominent IFN-α induction with minimal inflammation[2].
Pfizer Lead (WO2021009676)Imidazo[4,5-c]pyridineTLR7 Biased0.0090.104Advanced derivative; ultra-potent IFN-α secretion (EC₅₀ = 0.0004 μM) in human PBMCs[4].

Takeaway: The imidazopyridine scaffold (Compound 5 & Pfizer Lead) successfully decouples the desirable antiviral/antitumor IFN-α response from the dose-limiting TNF-α/IL-6 inflammatory response typically seen with dual agonists like Resiquimod[4],[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel imidazo[4,5-c]pyridin-4-amine derivatives must follow a rigorous, self-validating screening cascade.

SAR_Workflow Synthesis Compound Synthesis (C4-Amine Preservation) HEK HEK-293 Reporter Assay (Target Engagement) Synthesis->HEK Primary PBMC Human PBMC Assay (Translational Efficacy) HEK->PBMC Hits Tox Orthogonal Viability (Cytotoxicity Screen) PBMC->Tox Multiplex SAR SAR Data Matrix (Lead Selection) PBMC->SAR Tox->SAR

Caption: High-throughput screening and validation workflow for TLR7/8 agonists.

Protocol 1: Target Engagement via HEK-293 SEAP Reporter Assay

Causality: HEK-293 cells lack endogenous TLRs. By stably transfecting them with human TLR7 or TLR8 alongside an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we create an isolated system where SEAP secretion is exclusively driven by the test compound's engagement with the specific receptor[4].

  • Cell Plating: Seed HEK-Blue™ hTLR7 and hTLR8 cells at 5 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Compound Preparation: Serially dilute imidazopyridine derivatives in DMSO (final assay concentration ≤0.1% DMSO to prevent solvent toxicity).

  • Internal Controls (Self-Validation):

    • Positive Control: Resiquimod (1 μM) to validate the dynamic range of the assay.

    • Specificity Control: Wild-type HEK-293 cells (Null-v) treated with the test compound to rule out off-target NF-κB activation.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Transfer 20 μL of supernatant to a new plate containing 180 μL of QUANTI-Blue™ substrate.

  • Quantification: Measure absorbance at 620 nm. Causality: The colorimetric shift provides a direct, non-destructive, and linear correlation to NF-κB nuclear translocation.

Protocol 2: Translational Efficacy via Human PBMC Cytokine Profiling

Causality: Reporter assays confirm target binding, but they do not predict the physiological immune response. Testing in freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) evaluates the compound's ability to activate plasmacytoid dendritic cells (pDCs) for IFN-α production versus myeloid cells for pro-inflammatory cytokines[2],[3].

  • Isolation: Isolate PBMCs from healthy human donor buffy coats via Ficoll-Paque density gradient centrifugation. Wash 3x with PBS to remove residual serum proteins that may non-specifically bind lipophilic derivatives.

  • Stimulation: Plate PBMCs at 1 × 10⁶ cells/mL. Treat with test compounds (0.01 μM to 10 μM) for 24 hours.

  • Multiplex Cytokine Quantification: Harvest supernatants and quantify IFN-α, TNF-α, and IL-12 using a Luminex bead-based multiplex assay.

  • Orthogonal Viability Check (Self-Validation): Immediately perform a CellTiter-Glo® (ATP-based) assay on the remaining cells. Causality: This guarantees that a drop in cytokine secretion at higher concentrations is due to target saturation or specific pharmacology, not compound-induced cytotoxicity.

References

  • Source: bioworld.
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: nih.
  • Source: nih.

Sources

Validation

Cross-Validation of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride: A Dual-Target Profiling Guide

As researchers and drug development professionals, we frequently encounter the double-edged sword of privileged heterocyclic scaffolds. The 3H-imidazo[4,5-c]pyridin-4-amine core (often synthesized as a hydrochloride salt...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As researchers and drug development professionals, we frequently encounter the double-edged sword of privileged heterocyclic scaffolds. The 3H-imidazo[4,5-c]pyridin-4-amine core (often synthesized as a hydrochloride salt for aqueous solubility) is a classic example of a pleiotropic pharmacophore. Because its structure mimics endogenous purines, it possesses a highly documented dual-target profile: it acts as a potent Toll-like Receptor 7 (TLR7) agonist and a Positive Allosteric Modulator (PAM) of the A3 Adenosine Receptor (A3AR) .

When evaluating this compound against alternatives like Imiquimod or LUF6000, standard screening is insufficient. To prevent off-target noise from derailing your pipeline, you must employ a self-validating experimental framework. This guide provides the mechanistic rationale and step-by-step methodologies required to objectively isolate, cross-validate, and quantify the biological targets of 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride.

Mechanistic Divergence: The Purine-Mimetic Paradox

Understanding why a compound behaves the way it does is the first step in assay design. The imidazo[4,5-c]pyridine scaffold engages two entirely distinct signaling cascades based on its microenvironment:

  • Immunomodulation (TLR7): In the acidic environment of the endosome, the C4-amine and the nitrogen-dense core hydrogen-bond with the TLR7 binding pocket. This engagement recruits the MyD88 adapter protein, triggering IRF7 and NF-κB pathways to induce robust Interferon-alpha (IFN-α) secretion1[1].

  • Neuromodulation/Inflammation (A3AR): At the cell surface, the compound mimics the adenine scaffold of endogenous adenosine. Rather than binding the orthosteric site, it binds a distinct allosteric site on the A3AR, slowing the dissociation of the endogenous agonist and enhancing Gi-protein coupled cAMP inhibition 2[2].

Mechanism Cmpd 3H-Imidazo[4,5-c]pyridin-4-amine TLR7 Endosomal TLR7 Cmpd->TLR7 Agonism A3AR A3 Adenosine Receptor Cmpd->A3AR PAM Activity MyD88 MyD88 / IRF7 Pathway TLR7->MyD88 IFN IFN-α Secretion MyD88->IFN Gi Gi Protein Coupling A3AR->Gi cAMP cAMP Inhibition Gi->cAMP

Dual-target signaling pathways of 3H-Imidazo[4,5-c]pyridin-4-amine modulating TLR7 and A3AR.

Comparative Target Analysis

To objectively benchmark 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride, we must compare it against industry-standard reference compounds for each respective target.

Metric / Feature3H-Imidazo[4,5-c]pyridin-4-amine HClImiquimod (TLR7 Standard)LUF6000 (A3AR PAM Standard)
Primary Target TLR7 (Agonist) & A3AR (PAM)TLR7 (Agonist)A3AR (PAM)
TLR7/8 Selectivity High TLR7 selectivity (negligible TLR8)Moderate (Some TLR8 cross-talk)N/A
A3AR Modulation Slows orthosteric dissociation rateNoneSlows orthosteric dissociation rate
Aqueous Solubility High (due to Hydrochloride salt)Poor (requires DMSO/acidic prep)Moderate (requires DMSO)
Primary Output IFN-α induction & cAMP inhibitionIFN-α inductioncAMP inhibition

Self-Validating Experimental Protocols

To prove that your observed phenotype is driven by a specific target, your experimental design must be self-validating. We achieve this by pairing a mechanism-specific assay (to prove receptor engagement) with a physiological orthogonal assay (to prove functional translation).

Workflow Start Compound Prep (HCl Salt) T1 TLR7 Specificity (HEK-Blue Assay) Start->T1 A1 Binding Kinetics (Radioligand Dissociation) Start->A1 T2 Physiological Output (PBMC IFN-α) T1->T2 If Specific Valid Targets Validated T2->Valid A2 Functional Assay (cAMP Accumulation) A1->A2 If PAM Confirmed A2->Valid

Self-validating experimental workflow for isolating TLR7 and A3AR specific activities.

Workflow A: Isolating TLR7 Agonism

Causality Check: Primary immune cells express multiple TLRs. To prove your compound is a specific TLR7 agonist, you must first use a single-receptor reporter line before moving to primary cells.

Step 1: Receptor Specificity (HEK-Blue TLR7 Assay)

  • Preparation: Plate HEK-Blue TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter) at

    
     cells/well in a 96-well plate.
    
  • Treatment: Reconstitute 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride in sterile water (the HCl salt negates the need for DMSO, avoiding solvent toxicity). Treat cells with a concentration gradient (0.01 µM to 10 µM).

  • Quantification: Incubate for 24 hours. Add 20 µL of supernatant to 180 µL of QUANTI-Blue substrate. Read absorbance at 620 nm.

  • Data Interpretation: A dose-dependent increase in absorbance confirms direct TLR7/NF-κB axis activation.

Step 2: Physiological Translation (PBMC IFN-α ELISA)

  • Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Plate at

    
     cells/mL.
    
  • Treatment: Apply the compound at the

    
     determined in Step 1.
    
  • Quantification: After 24 hours, harvest the supernatant and quantify IFN-α using a high-sensitivity sandwich ELISA.

  • Data Interpretation: This confirms that the compound successfully penetrates the cell membrane, reaches the endosome, and triggers the physiological antiviral response.

Workflow B: Confirming A3AR Allostery

Causality Check: Standard competition binding assays cannot differentiate between an orthosteric agonist and an allosteric modulator. To prove PAM activity, you must measure the dissociation kinetics of a known orthosteric radioligand. A true PAM will physically stabilize the receptor's closed conformation, slowing the radioligand's escape 2[2].

Step 1: Radioligand Dissociation Kinetic Assay

  • Equilibration: Incubate CHO cells stably expressing human A3AR with 0.3 nM of the orthosteric radioligand

    
     for 60 minutes to reach equilibrium.
    
  • Dissociation Initiation: Add a massive excess (100 µM) of unlabeled orthosteric agonist (e.g., Cl-IB-MECA) to prevent rebinding, simultaneously adding 10 µM of 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride.

  • Measurement: Rapidly filter and wash samples at specific time intervals (0, 5, 15, 30, 60 minutes). Count the remaining membrane-bound radioactivity using a gamma counter.

  • Data Interpretation: If the imidazopyridine compound is a PAM, the dissociation half-life (

    
    ) of the radioligand will be significantly prolonged compared to the vehicle control.
    

Step 2: Functional cAMP Inhibition

  • Preparation: Treat A3AR-expressing cells with Forskolin (to artificially spike cAMP levels) alongside a sub-maximal dose of an A3AR orthosteric agonist.

  • Modulation: Co-administer 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride.

  • Quantification: Lyse the cells and measure intracellular cAMP using a TR-FRET or AlphaScreen assay.

  • Data Interpretation: A PAM will shift the dose-response curve of the orthosteric agonist to the left, resulting in deeper cAMP inhibition than the agonist could achieve alone.

Conclusion & Troubleshooting Insights

When utilizing 3H-imidazo[4,5-c]pyridin-4-amine hydrochloride in your assays, always account for its dual nature. If you are developing an antiviral (targeting TLR7), you must screen out A3AR activity to prevent unwanted cardiovascular or neurological side effects 3[3]. Conversely, if you are optimizing it as an A3AR PAM, TLR7 agonism will trigger unwanted inflammatory cytokine release. By utilizing the orthogonal workflows detailed above, you can confidently cross-validate the specific target engagement of your compound batch.

References

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators.National Institutes of Health (NIH) / PMC.
  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Biological Activity & Applications.Smolecule.

Sources

Comparative

Publish Comparison Guide: In Vivo Model Validation for 3H-Imidazo[4,5-c]pyridin-4-amine HCl

The following guide provides a rigorous technical analysis of in vivo model validation for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly referred to as 3-Deazaadenine or 3-DA ). This guide distinguishes the co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of in vivo model validation for 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (commonly referred to as 3-Deazaadenine or 3-DA ).

This guide distinguishes the compound by its chemical tautomer designation ("3H-") rather than a radiolabel, focusing on its pharmacological role as a potent S-Adenosylhomocysteine (SAH) Hydrolase Inhibitor and immune modulator.

Executive Summary & Mechanism of Action

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride (3-DA) is the hydrochloride salt of the 3-deaza analogue of adenine. Unlike standard kinase inhibitors, 3-DA functions primarily by disrupting the activated methyl cycle. It acts as a competitive inhibitor and substrate for S-Adenosylhomocysteine (SAH) Hydrolase , the enzyme responsible for hydrolyzing SAH into adenosine and homocysteine.

Why this matters: By blocking SAH hydrolysis, 3-DA causes intracellular SAH accumulation. High levels of SAH potently inhibit S-adenosylmethionine (SAM)-dependent methyltransferases (DNMTs, HMTs) via product inhibition. This mechanism validates 3-DA as a tool for epigenetic reprogramming , viral replication suppression (via inhibition of viral mRNA methylation), and anti-inflammatory signaling (NF-κB pathway blockade).

Mechanistic Pathway Diagram

The following diagram illustrates the critical intervention point of 3-DA within the methylation cycle.

MethylationCycle SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer Methylation Methyltransferases (DNMTs, HMTs) Methylation->SAM Substrate SAH->Methylation Product Inhibition Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine Homocysteine SAH->Homocysteine Hydrolysis SAHH SAH Hydrolase (Target Enzyme) SAHH->SAH Accumulation Inhibitor 3H-Imidazo[4,5-c]pyridin-4-amine (3-DA) Inhibitor->SAHH Competes/Inhibits

Figure 1: Mechanism of Action. 3-DA inhibits SAH Hydrolase, leading to SAH accumulation which feedback-inhibits methyltransferases.

Comparative Analysis: 3-DA vs. Alternatives

When validating in vivo models, researchers often choose between the base (3-DA), the nucleoside (3-Deazaadenosine), or other SAH inhibitors like DZNep. The choice dictates the pharmacokinetic profile and cellular uptake mechanism.

Feature3H-Imidazo[4,5-c]pyridin-4-amine (3-DA) 3-Deazaadenosine (3-DZA) DZNep (3-Deazaneplanocin A)
Chemical Class Purine Base AnalogueNucleoside AnalogueCarbocyclic Nucleoside
Primary Target SAH Hydrolase (Reversible)SAH Hydrolase (Reversible)EZH2 (via SAH Hydrolase degradation)
Bioavailability High (Passive diffusion)Moderate (Requires nucleoside transporters)Low to Moderate
Metabolic Stability High (Not a substrate for Adenosine Deaminase)Moderate (Can be phosphorylated)Low (Rapid clearance)
In Vivo Application Acute Inflammation, Sepsis, Viral Models Chronic Epigenetic StudiesCancer (EZH2 targeting)
Toxicity Profile Moderate (Base recycling interference)LowHigh (Global hypomethylation)

Scientist’s Insight: Choose 3-DA (Base) for models requiring rapid tissue distribution and where nucleoside transport might be rate-limiting (e.g., specific solid tumors or fibrotic tissue). Choose 3-DZA (Nucleoside) if studying specific RNA methylation events where conversion to the nucleotide triphosphate is required.

In Vivo Model Validation Protocols

To validate 3-DA in an in vivo system, you must demonstrate Target Engagement (PD) and Phenotypic Efficacy .

Protocol A: Pharmacodynamic Validation (SAM/SAH Ratio)

The gold standard for validating SAH hydrolase inhibition is measuring the drop in the SAM/SAH ratio in liver or plasma.

Objective: Quantify the accumulation of SAH relative to SAM. Self-Validating Step: If SAH levels do not rise >5-fold within 2 hours of dosing, the model or route of administration is invalid.

Workflow:

  • Dosing: Administer 3-DA HCl (10–50 mg/kg, IP or PO) to C57BL/6 mice.

  • Timepoints: Collect liver/kidney tissue at 0.5, 1, 2, and 6 hours.

  • Extraction (Critical Step):

    • Flash freeze tissue in liquid nitrogen immediately (SAM is unstable).

    • Homogenize in 0.4 M Perchloric Acid (PCA) to precipitate proteins and stabilize SAM/SAH.

    • Centrifuge at 12,000 x g for 10 min at 4°C.

    • Neutralize supernatant with KHCO3 if necessary, or inject directly if using acid-compatible columns.

  • Analysis: LC-MS/MS (C18 column).

    • Transitions: SAM (399 -> 250 m/z), SAH (385 -> 136 m/z).

  • Calculation:

    
    . A validated model shows a decrease in this index from ~4-5 (baseline) to <1.
    
Protocol B: Anti-Inflammatory Validation (LPS Challenge)

3-DA suppresses NF-κB by preventing the methylation required for its activation.

Workflow:

  • Pre-treatment: Administer 3-DA HCl (20 mg/kg IP) 1 hour prior to challenge.

  • Challenge: Inject LPS (Lipopolysaccharide, E. coli O111:B4) at 5 mg/kg IP.

  • Readout (4 hours post-LPS):

    • Serum Cytokines: TNF-α, IL-6 (ELISA).

    • Success Criteria: >50% reduction in TNF-α compared to Vehicle+LPS control.

Experimental Workflow & Decision Tree

Use this workflow to determine the validation path for your specific therapeutic indication.

ValidationWorkflow Start Start: 3-DA In Vivo Study Indication Select Indication Start->Indication Viral Antiviral / Viral Load Indication->Viral Inflam Inflammation / Sepsis Indication->Inflam Epigen Senescence / Cancer Indication->Epigen ViralModel Model: HSV-1 or Influenza (Mouse) Viral->ViralModel InflamModel Model: LPS-Induced Sepsis Inflam->InflamModel EpigenModel Model: Aged Mice / Muscle Regen Epigen->EpigenModel ViralReadout Readout: Viral Titer (Plaque) & mRNA Methylation (Cap) ViralModel->ViralReadout InflamReadout Readout: Serum TNF-alpha (ELISA) InflamModel->InflamReadout EpigenReadout Readout: H3K36me3 Levels (Western Blot/ChIP) EpigenModel->EpigenReadout

Figure 2: Validation Workflow. Select the experimental path based on the therapeutic target (Viral, Inflammatory, or Epigenetic).

Technical Challenges & Troubleshooting

1. Solubility Issues: The hydrochloride salt improves solubility, but the free base is poorly soluble in neutral aqueous buffers.

  • Solution: Dissolve 3-DA HCl in PBS (pH 7.2). If precipitation occurs, use 5% DMSO + 5% Tween-80 in Saline.

2. SAM Instability: In Protocol A, SAM degrades rapidly to SAH spontaneously if samples thaw.

  • Validation Check: Always run a "Spike Recovery" control where a known amount of SAM is added to liver homogenate to calculate degradation during processing.

3. Dosing Frequency: SAH Hydrolase inhibition is reversible.

  • Insight: For chronic models (senescence), use osmotic minipumps (Alzet) to maintain steady-state inhibition, as the half-life of the base in rodents is relatively short (<3 hours).

References

  • Mechanism of SAH Inhibition: Title: 3-Deazaadenosine alleviates senescence to promote cellular fitness and cell therapy efficiency in mice.[1] Source: Nature Aging / PMC (2022). URL:[Link](Note: Validated context for 3-DA in senescence)

  • Antiviral & Anti-inflammatory Applications: Title: S-Adenosylhomocysteine Hydrolase Inhibitors as Broad-Spectrum Antiviral Agents. Source: Frontiers in Microbiology. URL:[Link]

  • In Vivo Pharmacokinetics of Deaza-nucleosides: Title: Pharmacokinetics and metabolism of 3-deazaadenosine in the mouse. Source: Cancer Research (AACR). URL:[Link]

Sources

Validation

Head-to-head comparison of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives.

This guide provides a technical, head-to-head comparison of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds. It is designed for medicinal chemists and pharmacologists evaluating these heterocycles for structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head comparison of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds. It is designed for medicinal chemists and pharmacologists evaluating these heterocycles for structure-activity relationship (SAR) campaigns.

Executive Summary: The Bioisostere Divergence

While both scaffolds are bioisosteres of purine (and benzimidazole), the position of the pyridine nitrogen atom dictates distinct electronic landscapes and biological niches.

  • Imidazo[4,5-b]pyridine (1-deazapurine): The nitrogen arrangement mimics the N1 of purine. This scaffold is a "privileged structure" in oncology, particularly for ATP-competitive kinase inhibition (e.g., Aurora, FLT3).

  • Imidazo[4,5-c]pyridine (3-deazapurine): The nitrogen corresponds to the N3 of purine. This scaffold has found a distinct utility in anti-inflammatory pathways (mPGES-1 inhibitors) and antiviral therapies (HCV NS5B polymerase inhibitors).

FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Isostere 1-Deazapurine3-Deazapurine
Precursor 2,3-Diaminopyridine3,4-Diaminopyridine
Primary Biological Niche Kinase Inhibitors (Oncology)mPGES-1 Inhibitors (Inflammation), Antivirals
Electronic Character N4 (pyridine) lone pair is less accessible due to proximity to imidazole NH.[1]N5 (pyridine) lone pair is more solvent-exposed and basic.
Key Drug/Lead CCT137690 (Aurora/FLT3)Tegobuvir (HCV), PF-05180064 (Salt form)

Structural & Electronic Analysis

The differentiation lies in the pyridine nitrogen's position relative to the imidazole fusion. This affects hydrogen bonding capability within the enzyme active site.

Scaffold Architecture

The following diagram illustrates the numbering and isosteric relationship to purine.

Scaffolds cluster_0 Reference cluster_1 Isomer Comparison Purine Purine Core N1, N3, N7, N9 active IP_b Imidazo[4,5-b]pyridine 1-Deazapurine analog (Pyridine N at pos 4) Kinase Hinge Binder Purine->IP_b Remove N1 IP_c Imidazo[4,5-c]pyridine 3-Deazapurine analog (Pyridine N at pos 5) Allosteric/Pocket Binder Purine->IP_c Remove N3

Figure 1: Structural relationship between purine and imidazopyridine isomers.[2] Note that "1-deaza" and "3-deaza" refer to the removal of nitrogen atoms relative to the purine numbering system.

Electronic Implications for SAR
  • H-Bond Acceptor (HBA):

    • [4,5-b]: The pyridine nitrogen is often involved in the "hinge region" binding of kinases (e.g., Aurora A), mimicking the N1 of adenine.

    • [4,5-c]: The pyridine nitrogen is shifted. If the target requires a specific H-bond distance (approx 2.8 Å) typical of adenine-mimics, the [4,5-c] isomer may lose potency unless the protein pocket accommodates the shift (e.g., in mPGES-1).

  • Basicity: The [4,5-c] isomer generally exhibits a slightly higher pKa for the pyridine nitrogen compared to the [4,5-b] isomer due to reduced inductive withdrawal from the imidazole ring fusion, making it a better candidate for salt formation to improve solubility.

Synthetic Accessibility & Protocols

The synthesis of these isomers is parallel but relies on different, commercially available diaminopyridines.

Retrosynthetic Analysis

Synthesis cluster_b Imidazo[4,5-b]pyridine Route cluster_c Imidazo[4,5-c]pyridine Route start_b 2,3-Diaminopyridine inter_b Amide/Imine Intermediate start_b->inter_b R-COOH / POCl3 or R-CHO / Na2S2O5 prod_b 3H-Imidazo[4,5-b]pyridine inter_b->prod_b Cyclization (-H2O) start_c 3,4-Diaminopyridine inter_c Amide/Imine Intermediate start_c->inter_c R-COOH / PPA or R-CHO / Nitrobenzene prod_c 1H-Imidazo[4,5-c]pyridine inter_c->prod_c Cyclization

Figure 2: Divergent synthetic pathways based on diaminopyridine starting materials.

Validated Experimental Protocol: Oxidative Cyclization

This protocol uses the sodium metabisulfite (Na2S2O5) adduct method, which is robust for both isomers and avoids harsh mineral acids.

Scope: Synthesis of 2-aryl substituted derivatives.

Materials:

  • A: 2,3-Diaminopyridine (for [4,5-b]) OR 3,4-Diaminopyridine (for [4,5-c]).[1][3][4][5]

  • B: Aryl aldehyde (1.0 equiv).

  • C: Sodium metabisulfite (Na2S2O5).[3][4]

  • Solvent: DMF or Ethanol/Water.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the aryl aldehyde (10 mmol) in ethanol (20 mL). Add Na2S2O5 (10 mmol) dissolved in minimal water. Stir at RT for 15 min until a precipitate (bisulfite adduct) forms.

  • Coupling: Add the diamine (10 mmol) (A) to the reaction mixture.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: For [4,5-c] derivatives, reaction times may be longer (up to 12h) due to the lower nucleophilicity of the 3-amino group compared to the 2-amino group in the [4,5-b] precursor.

  • Workup: Cool to RT. Pour onto crushed ice/water.

  • Purification: Collect the precipitate by filtration. Wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF.

Yield Expectation:

  • Imidazo[4,5-b]pyridines: 75–90%

  • Imidazo[4,5-c]pyridines: 60–80%

Biological Profiles & Case Studies

Imidazo[4,5-b]pyridine: The Kinase Specialist

This scaffold is extensively validated in oncology. The N1 (purine numbering) mimicry allows it to anchor into the ATP-binding pocket of kinases via hydrogen bonds to the hinge region backbone.

  • Target: Aurora Kinases (A/B) & FLT3.

  • Mechanism: ATP-competitive inhibition.

  • Key Data:

    • Compound 27e (Vertex/Cancer Research UK):

      • Aurora-A Kd: 7.5 nM[6]

      • FLT3 Kd: 6.2 nM[6]

      • Selectivity: High specificity over other kinome members due to specific hydrophobic contacts in the "gatekeeper" region.

Imidazo[4,5-c]pyridine: The Inflammation/Viral Specialist

This scaffold often serves as a scaffold for non-kinase targets where a specific dipole or allosteric fit is required.

  • Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1).[7][8][9][10]

  • Mechanism: Inhibition of PGE2 production without blocking COX-1/2 (sparing gastrointestinal and cardiovascular side effects).

  • Key Data:

    • MF-63 (Merck Frosst):

      • mPGES-1 IC50: 1.3 nM (Human whole blood).

      • Selectivity: >1000-fold over COX-1/2.

  • Target: HCV NS5B Polymerase.

    • Tegobuvir (GS-9190): Uses an imidazo[4,5-c]pyridine core to bind to the "thumb" domain of the polymerase (allosteric inhibition).

Pathway Visualization

Pathways cluster_cancer Oncology (Imidazo[4,5-b]) cluster_inflam Inflammation (Imidazo[4,5-c]) Aurora Aurora Kinase A Mitosis Centrosome Maturation Aurora->Mitosis Promotes Apoptosis Tumor Cell Death Mitosis->Apoptosis Failure induces Drug_B [4,5-b] Inhibitor Drug_B->Aurora ATP Competition Drug_B->Mitosis Blocks AA Arachidonic Acid COX COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES mPGES-1 PGH2->mPGES PGE2 PGE2 (Pro-inflammatory) mPGES->PGE2 Catalysis Drug_C [4,5-c] Inhibitor Drug_C->COX No Effect Drug_C->mPGES Selective Inhibition

Figure 3: Distinct signaling impacts of the two scaffolds.

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Shelke, R. N., et al. (2017).[11] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[11]

  • Krause, M., et al. (2017).[12] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules.

  • Koeberle, A., & Werz, O. (2015). "Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders." Biochemical Pharmacology.

  • Shi, D., et al. (2011). "Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science.

Sources

Comparative

Assessing the Selectivity Profile of 3H-Imidazo[4,5-c]pyridin-4-amine Hydrochloride

Executive Summary: The Aglycone Advantage 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride , commonly known as 3-Deazaadenine (3-DA) hydrochloride , represents a critical scaffold in the study of purine metabolism and epig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aglycone Advantage

3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride , commonly known as 3-Deazaadenine (3-DA) hydrochloride , represents a critical scaffold in the study of purine metabolism and epigenetic regulation. Unlike its nucleoside counterpart, 3-Deazaadenosine (3-DZA) , which is the standard-bearer for S-adenosylhomocysteine (SAH) hydrolase inhibition, the 3-DA base offers a distinct selectivity profile defined by its metabolic entry point.

While often conflated with 3-DZA in casual literature, 3-DA is chemically distinct as the aglycone . Its utility lies in its resistance to adenosine deaminase (ADA) and its dependence on adenine phosphoribosyltransferase (APRT) for intracellular activation. This guide dissects the selectivity profile of 3-DA, distinguishing its direct effects from those of its metabolites, and compares it against industry-standard methylation inhibitors.

Mechanistic Selectivity Profile

The biological activity of 3H-Imidazo[4,5-c]pyridin-4-amine is governed by the "Deaza-Purine Salvage Pathway." Its selectivity is not intrinsic to the molecule alone but is dictated by the enzymatic machinery of the target cell.

Primary Mechanism: The Metabolic Fork

Upon cellular entry, 3-DA faces two potential fates:

  • Direct Inhibition (Weak/Non-Selective): High concentrations (>50 µM) may weakly inhibit SAH hydrolase, but this is kinetically inefficient compared to the nucleoside.

  • Metabolic Activation (High Selectivity): 3-DA is a substrate for APRT , which converts it to 3-Deaza-AMP . This nucleotide analog then accumulates, eventually forming 3-Deaza-ATP , which can inhibit ATP-dependent enzymes or be incorporated into nucleic acids.

Key Selectivity Features
  • Adenosine Deaminase (ADA) Resistance: The replacement of Nitrogen-3 with Carbon (3-deaza modification) renders the molecule immune to deamination by ADA. This confers superior metabolic stability compared to adenosine analogs.

  • SAH Hydrolase (SAHH) Interaction: The nucleoside (3-DZA) is a potent reversible inhibitor (Ki = 3.9 µM).[1][2] The base (3-DA) must often be ribosylated to exert this effect potently, making its onset of action slower and dependent on APRT levels.

Comparative Analysis: 3-DA vs. Alternatives

The following table contrasts 3H-Imidazo[4,5-c]pyridin-4-amine HCl with its nucleoside form and other common epigenetic modulators.

Feature3-Deazaadenine HCl (3-DA) 3-Deazaadenosine (3-DZA) 3-Deazaneplanocin A (DZNep) Adenosine Dialdehyde (AdOx)
Chemical Class Purine Base (Aglycone)NucleosideCarbocyclic NucleosideOxidized Nucleoside
Primary Target APRT (Substrate) / SAHH (Weak)SAH Hydrolase (Ki = 3.9 µM) EZH2 / SAHH (Potent) SAH Hydrolase (Irreversible)
Mechanism Metabolic incorporation; precursor to SAHH inhibitorProduct inhibition of methyltransferases via SAH accumulationDepletion of EZH2; SAHH inhibitionIrreversible inactivation of SAHH
ADA Susceptibility Resistant ResistantResistantSusceptible (mod. stability)
Cellular Permeability High (Passive diffusion)High (Nucleoside transporters)HighModerate
Primary Use Case Studying purine salvage; stable scaffoldGlobal methylation inhibition Cancer epigenetics (EZH2 targeting)Complete methylation block (Toxic)

Scientist’s Insight: Choose 3-DA (Base) when you need to bypass nucleoside transport issues or study APRT-dependent toxicity. Choose 3-DZA (Nucleoside) for direct, immediate inhibition of methylation.

Visualization: The Deaza-Purine Signaling Pathway

The following diagram illustrates the metabolic activation of 3-DA and its downstream effects on methylation and signaling, highlighting the divergence from the standard adenosine pathway.

DeazaPathway DA 3-Deazaadenine (3H-Imidazo[4,5-c]pyridin-4-amine) ADA Adenosine Deaminase (ADA) DA->ADA Resistant (No Reaction) APRT APRT (Salvage Pathway) DA->APRT Phosphoribosylation DZA 3-Deazaadenosine (Nucleoside) DA->DZA Reversible (In vivo equilibrium) DAMP 3-Deaza-AMP APRT->DAMP Conversion SAHH SAH Hydrolase (Target) Methyl Methylation (Inhibition) SAHH->Methyl SAH Accumulation Blocks MTases DATP 3-Deaza-ATP DAMP->DATP Kinases Nucl Nucleic Acid Incorporation DATP->Nucl Polymerases DZA->SAHH Potent Inhibition (Ki = 3.9 µM)

Caption: Metabolic fate of 3-Deazaadenine. Note the resistance to ADA and the requirement for APRT conversion or equilibration to the nucleoside form for potent SAHH inhibition.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3-Deazaadenine HCl in your specific model, use the following self-validating protocols.

Protocol A: Enzymatic Selectivity (ADA Resistance Assay)

Purpose: To confirm the compound is not degraded by Adenosine Deaminase, ensuring stability compared to adenosine.

  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Enzyme: Adenosine Deaminase (Calf Intestine), 0.1 U/mL.

    • Substrate A (Control): Adenosine (100 µM).

    • Substrate B (Test): 3-Deazaadenine HCl (100 µM).

  • Workflow:

    • Equilibrate spectrophotometer to 265 nm (Adenosine max) and 280 nm (3-DA max).

    • Add enzyme to Substrate A. Monitor decrease in Absorbance at 265 nm (conversion to Inosine).

    • Add enzyme to Substrate B. Monitor Absorbance at 280 nm.

  • Validation Criteria:

    • Control: Rapid decrease in A265 (>0.1 OD/min).

    • Test: < 1% change in A280 over 30 minutes.

    • Interpretation: Stability confirms the "3-deaza" modification effectively blocks N1-protonation required for ADA catalysis.

Protocol B: Cellular Methylation Inhibition (SAH Accumulation)

Purpose: To assess functional potency in a cellular context.

  • Cell Culture: Seed RAW 264.7 or HeLa cells at 1x10^5 cells/well.

  • Treatment:

    • Vehicle (DMSO).[3][4]

    • 3-Deazaadenine HCl (10, 50, 100 µM).

    • Reference: 3-Deazaadenosine (10 µM).

  • Incubation: 24 hours.

  • Lysis & Extraction: Lyse cells in 0.4 M Perchloric acid. Neutralize with KOH.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 50 mM NaH2PO4 (pH 4.0) / Methanol gradient.

    • Detect: UV 254 nm.

  • Data Output: Calculate the SAM/SAH ratio .

    • Expectation: 3-Deazaadenine will lower the SAM/SAH ratio (increase SAH) but may require higher concentrations (50-100 µM) compared to the nucleoside (10 µM) to achieve the same effect.

References
  • Identification of 3H-Imidazo[4,5-c]pyridin-4-amine: National Center for Biotechnology Information. PubChem Compound Summary for CID 76957, 3-Deazaadenine. [Link]

  • SAH Hydrolase Inhibition Profile: Chiang, P. K. (1998). Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. Pharmacology & Therapeutics, 77(2), 115-134. [Link]

  • Adenosine Deaminase Resistance: Lupidi, G., et al. (1985). Inhibition of adenosine deaminase from several sources by deaza derivatives of adenosine and EHNA. Journal of Enzyme Inhibition, 1(1), 67-75. [Link]

  • Nucleotide Pool Alterations: Glazer, R. I., et al. (1988). Alterations in nucleotide pools induced by 3-deazaadenosine and related compounds.[5][6] Role of adenylate deaminase. Biochemical Pharmacology, 37(7), 1233-1244. [Link]

  • Anti-inflammatory Mechanisms (NF-kB): Yang, W. S., et al. (2020). 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling.[7][8] Biochemical Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.